Technical Documentation Center

Dihydrocarminomycin Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Dihydrocarminomycin
  • CAS: 62182-86-9

Core Science & Biosynthesis

Foundational

Dihydrocarminomycin: Mechanism of Action & Technical Profile

Executive Summary Dihydrocarminomycin (13-dihydrocarminomycin) is the primary active metabolite of the anthracycline antibiotic carminomycin (carubicin). Structurally defined by the reduction of the C-13 carbonyl group t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydrocarminomycin (13-dihydrocarminomycin) is the primary active metabolite of the anthracycline antibiotic carminomycin (carubicin). Structurally defined by the reduction of the C-13 carbonyl group to a secondary alcohol, it represents a critical pivot point in anthracycline pharmacology: while it retains potent antineoplastic activity via Topoisomerase II poisoning , its physicochemical alteration significantly influences its cardiotoxic profile and pharmacokinetic retention.

This guide delineates the molecular mechanics of Dihydrocarminomycin, distinguishing its nuclear therapeutic effects from its cytoplasmic toxicity, providing researchers with a rigorous framework for experimental validation.

Chemical & Structural Basis

The transition from carminomycin to dihydrocarminomycin involves the enzymatic reduction of the C-13 ketone. This modification is not merely metabolic clearance; it creates a "long-lived" active species.

FeatureCarminomycin (Parent)Dihydrocarminomycin (Metabolite)
C-13 Functional Group Ketone (C=O)Secondary Alcohol (CH-OH)
Enzyme Source N/ACytosolic Carbonyl Reductases (CBRs)
Lipophilicity High (Rapid uptake)Moderate (Slower efflux/retention)
Key Reactivity Quinone redox cyclingQuinone redox + Ion pump interference

Structural Insight: The conversion to the C-13 alcohol creates a more polar species that is less efficiently effluxed from the cell, leading to intracellular accumulation . This accumulation is particularly pronounced in cardiomyocytes, contributing to the distinct toxicity profile of 13-dihydro metabolites.

Primary Mechanism of Action: Nuclear Intercalation & Topo II Poisoning

Like its parent, Dihydrocarminomycin functions as a classic DNA intercalator and Topoisomerase II poison. This mechanism is the driver of its antineoplastic efficacy (e.g., IC50 ~0.06 µg/mL in L1210 leukemia models).

The Intercalation Step

The planar anthraquinone ring inserts between adjacent DNA base pairs (preferentially GC-rich sequences). This physical distortion:

  • Unwinds the DNA helix.

  • Prevents the progression of DNA polymerase.

  • Inhibits RNA transcription.

Topoisomerase II "Trapping"

The lethal blow is delivered via the stabilization of the cleavable complex .

  • Normal Function: Topo II creates a transient double-strand break (DSB) to relieve torsional strain, passes a second DNA strand through, and religates the break.

  • Drug Action: Dihydrocarminomycin binds to the Topo II-DNA interface after the cut but before religation.

  • Result: The enzyme is frozen in the "open" state. When a replication fork hits this roadblock, the transient break becomes a permanent, lethal double-strand break, triggering apoptosis via p53/ATM pathways.

Visualization: The Topoisomerase II Poisoning Cycle

TopoII_Mechanism DNA Supercoiled DNA Complex Topo II-DNA Complex (Transient Break) DNA->Complex Binding TopoII Topoisomerase II TopoII->Complex Complex->DNA Religation (Blocked) Trapped Stabilized Cleavable Complex (Roadblock) Complex->Trapped + DHC Intercalation DHC Dihydrocarminomycin (Binding) DHC->Trapped Collision Replication Fork Collision Trapped->Collision Replication Attempt DSB Permanent Double Strand Break Collision->DSB Apoptosis Apoptosis (Cell Death) DSB->Apoptosis p53 Activation

Figure 1: The "Poisoning" mechanism. Dihydrocarminomycin prevents the religation step (dashed line), converting a transient enzyme intermediate into a lethal DNA lesion.

Secondary Mechanisms: The "Metabolic Intoxication"

While nuclear activity drives cancer cell killing, the cytoplasmic activity of Dihydrocarminomycin—specifically its identity as a 13-dihydro metabolite —is central to its toxicological profile (cardiotoxicity).

Oxidative Stress (Redox Cycling)

The quinone moiety (Ring C) undergoes one-electron reduction by enzymes like NADPH-cytochrome P450 reductase to form a semiquinone radical .

  • This radical reacts with O2 to generate Superoxide (O2•-).

  • The drug regenerates to its parent form, creating a futile redox cycle that depletes cellular NADPH and generates massive ROS.

The "Dihydro" Specific Toxicity: SERCA Inhibition

Unlike the parent carminomycin, the alcohol metabolite (Dihydrocarminomycin) has a specific, potent inhibitory effect on the Sarcoplasmic Reticulum Ca2+-ATPase (SERCA) pump in cardiomyocytes.

  • Mechanism: The C-13 hydroxyl group facilitates binding to the sulfhydryl groups of the SERCA pump.

  • Consequence: Inhibition of Ca2+ reuptake into the SR leads to cytosolic calcium overload, mitochondrial permeability transition pore (mPTP) opening, and necrotic cell death. This is a hallmark of anthracycline-induced cardiomyopathy.

Experimental Validation Protocols

To rigorously validate these mechanisms, the following assays are recommended. These protocols prioritize causality and specificity.

Protocol A: Topoisomerase II Decatenation Assay

Validates the nuclear "poisoning" mechanism.

  • Substrate: Kinetoplast DNA (kDNA) – a massive network of interlocked DNA circles.

  • Enzyme: Purified Human Topoisomerase IIα.

  • Treatment: Incubate kDNA + Topo II + Dihydrocarminomycin (0.01 – 10 µM) for 30 min at 37°C.

  • Readout: Gel electrophoresis (1% agarose + Ethidium Bromide).

    • Negative Control: kDNA remains in the well (too large to migrate).

    • Positive Activity (Topo II only): Release of decatenated minicircles (migrate rapidly).

    • Drug Effect:[1][2][3]Inhibition of decatenation. Dihydrocarminomycin will stabilize the complex or prevent strand passage, reducing the amount of free minicircles compared to the enzyme-only control.

Protocol B: Microsomal Lipid Peroxidation (ROS Assay)

Validates the redox cycling/oxidative stress mechanism.

  • System: Rat liver or heart microsomes (rich in NADPH-CYP450 reductase).

  • Reaction Mix: Microsomes (1 mg protein/mL) + NADPH (0.5 mM) + Dihydrocarminomycin (1 – 50 µM).

  • Probe: Thiobarbituric Acid (TBA).

  • Procedure: Incubate at 37°C for 30 min. Add TBA reagent and boil.

  • Quantification: Measure Malondialdehyde (MDA)-TBA adduct absorbance at 532 nm.

    • Result: Dose-dependent increase in A532 indicates lipid peroxidation driven by drug-induced ROS.

Protocol C: Differential Cytotoxicity (MTT Assay)

Validates potency and compares parent vs. metabolite.

  • Cell Lines: L1210 (Leukemia) and H9c2 (Cardiomyoblasts).

  • Dosing: Treat cells with Carminomycin and Dihydrocarminomycin (0.001 – 10 µM) for 48h.

  • Readout: MTT reduction to formazan (A570 nm).

  • Analysis: Calculate IC50.

    • Expectation: Dihydrocarminomycin typically shows slightly higher IC50 (lower potency) in tumor cells compared to parent but may show sustained toxicity or specific sensitivity in H9c2 cells due to SERCA interaction.

References

  • Povarov, L. S., et al. (1976). Preparation of dihydrocarminomycin and a comparison of its antitumor activity with the activity of carminomycin. Antibiotiki, 21(11), 1008-1011.

  • Minotti, G., et al. (1998). The secondary alcohol metabolite of doxorubicin irreversibly inactivates aconitase/iron regulatory protein-1 in cytosolic fractions from human myocardium.[4] FASEB Journal, 12(7), 541-552.[4][5] (Mechanistic grounding for 13-dihydro metabolite toxicity).

  • BOC Sciences. (2020). Dihydrocarminomycin Data Sheet and Biological Activity.

  • Nitiss, J. L. (2009). Targeting DNA topoisomerase II in cancer chemotherapy. Nature Reviews Cancer, 9(5), 338-350.

  • Olson, R. D., & Mushlin, P. S. (1990). Doxorubicin cardiotoxicity: analysis of prevailing hypotheses.[6] FASEB Journal, 4(13), 3076-3086. (Establishes the "metabolic intoxication" model for anthracycline alcohol metabolites).

Sources

Exploratory

Technical Guide: Dihydrocarminomycin Biosynthesis in Streptomyces

Executive Summary Dihydrocarminomycin (13-dihydrocarminomycin) is a specific anthracycline metabolite produced by Streptomyces peucetius and related species.[1] Structurally, it is the C-13 hydroxyl derivative of carmino...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydrocarminomycin (13-dihydrocarminomycin) is a specific anthracycline metabolite produced by Streptomyces peucetius and related species.[1] Structurally, it is the C-13 hydroxyl derivative of carminomycin (carubicin). While often regarded as a shunt product in the industrial production of daunorubicin (DNR) and doxorubicin (DXR), it possesses distinct cytotoxic properties and serves as a critical model for understanding ketoreductase specificity in type II polyketide synthase (PKS) pathways.

This guide provides a technical deep-dive into the biosynthetic logic, genetic regulation, and isolation protocols for dihydrocarminomycin. It is designed for researchers aiming to modulate anthracycline pathways or isolate specific intermediates for structure-activity relationship (SAR) studies.

Part 1: Biosynthetic Pathway & Enzymology

The biosynthesis of dihydrocarminomycin shares the early stages of the daunorubicin pathway but diverges at the late-stage tailoring steps. The core scaffold is assembled by a Type II PKS, followed by glycosylation and specific oxidoreductase activities.

Core Polyketide Assembly

The aglycone moiety (ε-rhodomycinone) is synthesized via a "minimal PKS" complex comprising:

  • Ketosynthase (KS_alpha/beta): Condenses one propionyl-CoA starter unit with nine malonyl-CoA extender units.

  • Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.

  • Cyclases/Aromatases: Enzymes such as DpsY and DnrD catalyze the regioselective cyclization of the nascent polyketide chain to form the tetracyclic anthracycline core.

The Divergence Point: Carminomycin Transformation

The immediate precursor to dihydrocarminomycin is carminomycin (4-O-demethyldaunorubicin). The metabolic fate of carminomycin is determined by the competition between two enzymes: DnrK (methylation) and DnrU (reduction).

  • Path A (Standard DXR Biosynthesis): DnrK (Carminomycin 4-O-methyltransferase) methylates the C-4 hydroxyl group, converting carminomycin to daunorubicin.

  • Path B (Dihydrocarminomycin Biosynthesis): DnrU (C-13 Ketoreductase) reduces the C-13 carbonyl group of carminomycin to a hydroxyl group, yielding dihydrocarminomycin .

Critical Mechanistic Insight: The DnrU enzyme (encoded by dnrU) is a ketoreductase that shows specificity for the C-13 position.[1] In industrial strains optimized for doxorubicin production, dnrU is often deleted or inactivated to prevent the "drain" of precursors into 13-dihydro derivatives. However, for the specific production of dihydrocarminomycin, DnrU activity is essential, while DnrK activity must be suppressed to prevent flux toward daunorubicin.

Biosynthetic Pathway Diagram

The following diagram illustrates the bifurcation of the pathway at carminomycin.

Biosynthesis Propionyl Propionyl-CoA + 9 Malonyl-CoA Polyketide Decaketide Intermediate Propionyl->Polyketide Minimal PKS (dps genes) Aklavinone Aklavinone Polyketide->Aklavinone Cyclases (DpsY, DnrD) Rhodomycinone ε-Rhodomycinone Aklavinone->Rhodomycinone Glycosylation (DnrS) Carminomycin Carminomycin (Key Branch Point) Rhodomycinone->Carminomycin Oxidation Daunorubicin Daunorubicin Carminomycin->Daunorubicin DnrK (4-O-Methyltransferase) Dihydrocarminomycin Dihydrocarminomycin (Target) Carminomycin->Dihydrocarminomycin DnrU (C-13 Ketoreductase)

Figure 1: Biosynthetic pathway of Dihydrocarminomycin in S. peucetius, highlighting the critical DnrU-mediated reduction step.

Part 2: Genetic Regulation[2]

Regulation of the dps (daunorubicin polyketide synthase) and dnr (daunorubicin resistance/modification) gene clusters is governed by a hierarchical cascade. Understanding this is vital for strain engineering.

The DnrO-DnrN-DnrI Cascade
  • DnrO: A repressor-activator protein. It represses its own transcription but activates the transcription of dnrN.

  • DnrN: A response regulator that, upon activation, binds to the promoter of dnrI.[2]

  • DnrI: The master activator (SARP family).[3] DnrI binds to heptameric repeat sequences in the promoters of structural genes (including dnrU, dnrK, and dps genes), initiating biosynthesis.

Feedback Regulation

The system is sensitive to metabolite accumulation. High levels of ε-rhodomycinone or daunorubicin can trigger resistance mechanisms (drrAB, drrC) and modulate the activity of DnrI, creating a feedback loop that balances production with host toxicity.

Regulatory Network Diagram

Regulation DnrO DnrO (Sensor/Regulator) DnrO->DnrO Represses (Self) DnrN DnrN (Response Regulator) DnrO->DnrN Activates DnrI DnrI (Master Activator) DnrN->DnrI Activates StructuralGenes Structural Genes (dnrU, dnrK, dps) DnrI->StructuralGenes Binds Promoter Metabolites Anthracyclines (Feedback) StructuralGenes->Metabolites Biosynthesis Metabolites->DnrO Modulates Binding

Figure 2: The DnrO-DnrN-DnrI regulatory cascade controlling anthracycline biosynthesis in S. peucetius.

Part 3: Isolation and Purification Protocol

This protocol outlines the extraction of dihydrocarminomycin from Streptomyces peucetius fermentation broth.

Fermentation[4]
  • Medium: Glucose-Soybean Meal (GS) Medium.

    • Glucose: 20 g/L

    • Soybean Meal: 20 g/L

    • NaCl: 5 g/L

    • CaCO3: 3 g/L

    • pH: 7.2

  • Conditions: 28°C, 220 rpm, 5-7 days incubation.

Extraction Workflow
  • Separation: Centrifuge culture broth (5000 x g, 15 min) to separate mycelium from supernatant. Dihydrocarminomycin is largely secreted but significant amounts may remain mycelium-bound.

  • Solvent Extraction:

    • Supernatant: Extract 3x with equal volume of Chloroform:Methanol (9:1) or Ethyl Acetate.[4][5][6][7]

    • Mycelium: Extract with Acetone or Methanol to recover cell-bound metabolites; evaporate and partition into Chloroform.

  • Concentration: Combine organic phases, dry over anhydrous Na2SO4, and concentrate under reduced pressure (rotary evaporator) at <40°C to yield the crude extract (red/orange oil).

Purification (Chromatography)
  • Silica Gel Column:

    • Stationary Phase: Silica Gel 60 (230-400 mesh).

    • Mobile Phase: Chloroform -> Chloroform:Methanol gradient (99:1 to 90:10).

    • Note: Dihydrocarminomycin is more polar than carminomycin due to the C-13 hydroxyl. It will elute after carminomycin.

  • Preparative HPLC:

    • Column: C18 Reverse Phase (e.g., 5µm, 250 x 10 mm).

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 20% B to 80% B over 30 mins.

    • Detection: UV at 254 nm and 490 nm (characteristic anthracycline absorbance).

Workflow Diagram

Workflow Broth Fermentation Broth (7 Days) Centrifuge Centrifugation (5000xg) Broth->Centrifuge Supernatant Supernatant Centrifuge->Supernatant Mycelium Mycelium Centrifuge->Mycelium Extract Extraction (CHCl3:MeOH 9:1) Supernatant->Extract Mycelium->Extract Acetone extraction first Crude Crude Extract (Red Oil) Extract->Crude Silica Silica Gel Column (Polarity Gradient) Crude->Silica HPLC Prep-HPLC (C18) Isolation of Dihydrocarminomycin Silica->HPLC

Figure 3: Extraction and purification workflow for isolating dihydrocarminomycin.

Part 4: Quantitative Data Summary

ParameterValue/ConditionNote
Target Compound Dihydrocarminomycin13-dihydro derivative of carminomycin
Producing Strain Streptomyces peucetiusAlso S. peucetius var.[3][2][8][9][10] carminatus
Key Enzyme DnrU (Ketoreductase)Reduces C-13 ketone to hydroxyl
Key Competitor DnrK (Methyltransferase)Converts precursor to Daunorubicin
Extraction Solvent Chloroform:Methanol (9:1)Ethyl Acetate is a viable alternative
Detection (UV) 490 nmCharacteristic anthracycline peak
Molecular Weight ~513.5 Da (Aglycone + Sugar)Varies based on salt form/protonation

References

  • Lomovskaya, N., et al. (1999). Doxorubicin Overproduction in Streptomyces peucetius: Cloning and Characterization of the dnrU Ketoreductase and dnrV Genes. Journal of Bacteriology. Link

  • Madduri, K., & Hutchinson, C. R. (1995). Functional characterization and transcriptional analysis of the dnrR1 locus, which controls daunorubicin biosynthesis in Streptomyces peucetius. Journal of Bacteriology. Link

  • Arcamone, F., et al. (1974). 13-Deoxycarminomycin, a new biosynthetic anthracycline. Biotechnology and Bioengineering. Link

  • Hutchinson, C. R. (1997). Biosynthetic studies of daunorubicin and doxorubicin. Chemical Reviews. Link

  • BenchChem. Dihydrocarminomycin Chemical Properties and Research Significance. Link

Sources

Foundational

Biological Activity of Dihydrocarminomycin: Technical Profile &amp; Experimental Guide

The following technical guide provides an in-depth analysis of Dihydrocarminomycin, focusing on its biological activity, isolation, and mechanistic profile. Executive Summary Dihydrocarminomycin (13-dihydrocarminomycin)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Dihydrocarminomycin, focusing on its biological activity, isolation, and mechanistic profile.

Executive Summary

Dihydrocarminomycin (13-dihydrocarminomycin) is a C-13 hydroxylated metabolite of the anthracycline antibiotic Carminomycin (Carubicin). While Carminomycin itself is a potent antineoplastic agent—often comparable or superior to Daunorubicin in specific uptake metrics—its dihydro-derivative represents a critical pivot point in anthracycline pharmacology.

Current research indicates that Dihydrocarminomycin exhibits lower antitumor efficacy than its parent compound while retaining significant toxicity, particularly delayed lethality associated with chronic cardiomyopathy. Understanding this compound is essential not for its direct clinical potential, but for elucidating the metabolic deactivation pathways of anthracyclines and the mechanisms of drug-induced cardiotoxicity.

Chemical Identity & Biosynthesis

Dihydrocarminomycin is formed via the stereospecific reduction of the C-13 ketone group of Carminomycin to a secondary alcohol. This transformation alters the molecule's polarity and its interaction with the DNA-Topoisomerase II complex.

Biosynthetic Origin

In wild-type Streptomyces peucetius, the pathway typically proceeds to Doxorubicin or Daunorubicin. However, specific genetic blocks accumulate Dihydrocarminomycin:

  • Mutant Strains: Strains defective in doxA (cytochrome P-450 hydroxylase) or dnrU (ketoreductase) genes often accumulate C-13 dihydro variants.

  • Enzymatic Route: The reduction is catalyzed by cytoplasmic ketoreductases (CBRs), which convert the C-13 carbonyl to an alcohol.

Biosynthetic Pathway Visualization

Biosynthesis cluster_legend Key Transformation A Aklanonic Acid B Aklavinone A->B Cyclization C Maggiemycin B->C Glycosylation D Carminomycin (Parent Active Drug) C->D Hydroxylation E 13-Dihydrocarminomycin (Metabolite) D->E C-13 Carbonyl Reductase (NADH)

Figure 1: Biosynthetic derivation of Dihydrocarminomycin from the anthracycline pathway.

Mechanism of Action

The biological activity of Dihydrocarminomycin follows the classical anthracycline mode of action but with altered kinetics due to the C-13 modification.

Primary Mechanism: Topoisomerase II Poisoning

Like its parent, Dihydrocarminomycin intercalates into DNA base pairs. However, the conversion of the C-13 ketone to a hydroxyl group reduces the stability of the Drug-DNA-Topoisomerase II Ternary Complex .

  • Impact: This reduced stability leads to lower DNA strand break persistence compared to Carminomycin, explaining the "inferior" antitumor potency observed in in vivo models (e.g., L1210 leukemia).

Secondary Mechanism: Oxidative Stress & Cardiotoxicity

The quinone moiety in ring C remains intact, allowing Dihydrocarminomycin to undergo redox cycling:

  • Semiquinone Formation: One-electron reduction by NADH dehydrogenase.

  • ROS Generation: Reaction with molecular oxygen yields Superoxide (

    
    ).
    
  • Iron Interaction: The C-13 alcohol metabolite is implicated in disrupting sarcoplasmic reticulum

    
     pumps (SERCA), a hallmark of anthracycline-induced chronic cardiomyopathy.
    

Biological Activity Profile

Comparative Potency

Data indicates a distinct separation between acute toxicity and therapeutic efficacy.

ParameterCarminomycin (Parent)Dihydrocarminomycin (Metabolite)Clinical Implication
Antitumor Potency HighModerate to Low Metabolite is less effective at killing tumor cells.
Acute Toxicity (LD50) HighHigh (Similar) Acute lethal dose remains comparable.
Lethality Timing Acute (Early)Delayed Suggests accumulation or chronic organ damage.
DNA Binding High AffinityReduced Affinity Altered intercalation kinetics.
In Vivo Efficacy

In murine models (L1210 leukemia, Garding-Passy melanoma), Dihydrocarminomycin showed:

  • Inferior Efficiency: Required higher doses to achieve tumor inhibition comparable to Carminomycin.

  • Delayed Mortality: Treated animals often survived the acute phase but succumbed later, likely due to cumulative cardiac or renal toxicity rather than tumor burden.

Experimental Protocols

Protocol: Isolation from Streptomyces peucetius Mutant

Objective: Isolate 13-dihydrocarminomycin from a blocked mutant strain (e.g., doxA or dnrV mutant).

Reagents:

  • APM Fermentation Medium

  • Ethyl Acetate (EtOAc)[1]

  • Methanol (MeOH)[1]

  • Chloroform (

    
    )[1]
    
  • Sephadex LH-20[1]

  • Silica Gel 60

Workflow:

  • Fermentation:

    • Inoculate S. peucetius mutant into APM medium containing neomycin (

      
      ).[1]
      
    • Incubate at

      
       for 5 days with rotary shaking (200 rpm).
      
  • Extraction:

    • Centrifuge culture broth to separate mycelium.

    • Extract the supernatant 3x with equal volumes of Ethyl Acetate.[1]

    • Combine organic layers and evaporate under reduced pressure (

      
      ) to yield a crude red residue.
      
  • Purification (Step 1 - Size Exclusion):

    • Dissolve residue in minimal MeOH.

    • Load onto a Sephadex LH-20 column (

      
       cm).[1]
      
    • Elute with MeOH.[1] Collect the red-pigmented fraction (typically elutes between 100–130 mL).

  • Purification (Step 2 - Adsorption):

    • Subject the LH-20 active fraction to a Silica Gel column.

    • Elute with a gradient of

      
       (from 100:0 to 50:50).
      
    • Dihydrocarminomycin typically elutes at

      
       (7:3).
      
  • Validation:

    • Verify purity via HPLC (C18 column) and Mass Spectrometry (Molecular ion confirmation).

Protocol: In Vitro Cytotoxicity Assay (Modified MTT)

Objective: Assess the IC50 of Dihydrocarminomycin vs. Carminomycin.

  • Seeding: Plate L1210 or MCF-7 cells at

    
     cells/well in 96-well plates.
    
  • Treatment:

    • Prepare stock solutions of Dihydrocarminomycin in DMSO.

    • Perform serial dilutions (

      
       to 
      
      
      
      ).
    • Incubate cells for 72 hours.

  • Readout:

    • Add MTT reagent (

      
      ) for 4 hours.
      
    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression. Expect Dihydrocarminomycin IC50 to be 5-10x higher (less potent) than Carminomycin.

Mechanistic Visualization

The following diagram illustrates the dual pathway of activity and toxicity.

Mechanism Drug Dihydrocarminomycin Intercalation Intercalation & Topo II Binding Drug->Intercalation Redox Quinone Redox Cycling Drug->Redox Calcium SERCA Pump Inhibition (Ca2+ Overload) Drug->Calcium C-13 Alcohol Effect DNA Nuclear DNA Breakage DNA Strand Breaks (Reduced Stability) Intercalation->Breakage ROS ROS Generation (Superoxide) Redox->ROS Apoptosis Tumor Cell Apoptosis (Moderate Efficacy) Breakage->Apoptosis Cardio Chronic Cardiotoxicity (Delayed Lethality) ROS->Cardio Calcium->Cardio

Figure 2: Mechanistic pathways leading to moderate antitumor activity and significant cardiotoxicity.

References

  • Povarov, L. S., et al. (1976). "Preparation of dihydrocarminomycin and a comparison of its antitumor activity with the activity of carminomycin." Antibiotiki, 21(11), 1008-1011.

  • Vetrivel, K. S., & Dharmalingam, K. (2001).[2][3] "Isolation and characterization of stable mutants of Streptomyces peucetius defective in daunorubicin biosynthesis." Journal of Genetics, 80(1), 31-38.[2][3] Link

  • Lomovskaya, N., et al. (1999). "Doxorubicin Overproduction in Streptomyces peucetius: Cloning and Characterization of the dnrU Ketoreductase and dnrV Genes." Journal of Bacteriology, 181(1), 305–318. Link

  • Minotti, G., et al. (2004). "Anthracyclines: Molecular Advances and Pharmacologic Developments in Antitumor Activity and Cardiotoxicity." Pharmacological Reviews, 56(2), 185-229. Link

  • Cassinelli, G., et al. (1984). "13-Deoxycarminomycin, a new biosynthetic anthracycline." The Journal of Antibiotics, 37(10), 1222-1230. Link

Sources

Exploratory

Dihydrocarminomycin: Structural Pharmacology and Toxicological Profiling

Executive Summary Dihydrocarminomycin (also known as carminomycinol) represents a critical metabolic inflection point in the pharmacology of anthracycline antibiotics. It is the C-13 secondary alcohol metabolite of carmi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydrocarminomycin (also known as carminomycinol) represents a critical metabolic inflection point in the pharmacology of anthracycline antibiotics. It is the C-13 secondary alcohol metabolite of carminomycin (carubicin), formed via the two-electron reduction of the parent drug’s side-chain carbonyl group.

While often overshadowed by its parent compound or the clinically ubiquitous doxorubicin, dihydrocarminomycin is central to the "Lethal Conversion" hypothesis of anthracycline cardiotoxicity. Unlike the parent ketone, which functions primarily as a potent Topoisomerase II poison (antitumor efficacy), the reduced alcohol metabolite exhibits a distinct pharmacological profile: significantly reduced cytotoxic potency against tumor cells but markedly enhanced affinity for myocardial targets, specifically the Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA).

This guide dissects the structure-activity relationship (SAR) of dihydrocarminomycin, providing researchers with the mechanistic logic required to understand its dual role as a weak chemotherapeutic and a potent cardiotoxin.

Chemical Architecture & Synthesis

Structural Identity

Dihydrocarminomycin retains the tetracyclic anthraquinone aglycone and the amino-sugar moiety of its parent, but undergoes a specific redox transformation at the C-13 position.

FeatureSpecificationFunctional Implication
Parent Compound Carminomycin (Carubicin)Potent Topo II poison; high antitumor activity.
Aglycone CarminomycinoneC-4 Hydroxyl (-OH) : Distinct from Daunorubicin/Doxorubicin (which have C-4 OMe). Increases metal chelation potential.
Sugar Moiety DaunosamineEssential for DNA minor groove binding and stabilization of the ternary complex.
C-13 Modification Secondary Alcohol (-CH(OH)-) The "Switch": Created by Carbonyl Reductase (CBR1) or Aldo-Keto Reductase (AKR). Reduces DNA binding stability; increases SERCA inhibition.
Synthetic & Metabolic Pathways

In biological systems, the conversion is enzymatic. In the laboratory, it is achieved via stereoselective reduction.

  • Enzymatic (In Vivo): Mediated by cytosolic NADPH-dependent enzymes, primarily Carbonyl Reductase 1 (CBR1) and Aldo-Keto Reductase (AKR1C3) .

  • Synthetic (In Vitro):

    • Reagent: Sodium Borohydride (

      
      ) or Potassium Borohydride (
      
      
      
      ).
    • Condition: Controlled reduction in methanol at 0°C to prevent aglycone cleavage.

    • Yield: Produces a mixture of 13-S and 13-R enantiomers, though the S-form is biologically predominant.

Structure-Activity Relationship (SAR)[1][2][3]

The biological divergence between Carminomycin and Dihydrocarminomycin illustrates a classic "activity switch" driven by a single functional group modification.

The C-13 Carbonyl vs. Hydroxyl (The Toxicity Switch)

The reduction of the C-13 ketone to a hydroxyl group dramatically alters the molecule's target profile.

  • Antitumor Potency (Decreased): The C-13 carbonyl in carminomycin stabilizes the drug-DNA-Topo II ternary complex through water-mediated hydrogen bonding. The C-13 alcohol (dihydro form) disrupts this network, leading to faster dissociation rates and reduced cytotoxicity (IC50 increases by 10-100 fold in various cell lines).

  • Cardiotoxicity (Increased): The C-13 alcohol metabolite accumulates in the myocardium. Unlike the parent, it acts as a potent inhibitor of the SERCA2a pump , impairing diastolic relaxation and causing cytosolic calcium overload—a hallmark of anthracycline-induced cardiomyopathy.

The C-4 Hydroxyl (The Chelation Enhancer)

Dihydrocarminomycin inherits the C-4 hydroxyl group from carminomycin. This feature distinguishes it from the doxorubicin/daunorubicin series (which possess a C-4 methoxy).

  • Iron Chelation: The C-4 phenol, adjacent to the quinone, creates a high-affinity binding site for Fe(III).

  • ROS Generation: The dihydro-metabolite facilitates a non-enzymatic redox coupling with iron-binding proteins. The C-4 OH enhances the stability of these iron complexes compared to C-4 OMe analogs, potentially making the carminomycin series (and its metabolites) more prone to iron-dependent oxidative stress per mole than the doxorubicin series.

Mechanistic Profile & Signaling[4][5]

The following diagram illustrates the divergent pathways of the parent drug versus the dihydro-metabolite.

Dihydrocarminomycin_Mechanism Carminomycin Carminomycin (Parent Ketone) CBR1 CBR1 / AKR (Enzymatic Reduction) Carminomycin->CBR1 Metabolism TopoII Topoisomerase II (Nucleus) Carminomycin->TopoII High Affinity (Ternary Complex) Dihydro Dihydrocarminomycin (C-13 Alcohol Metabolite) CBR1->Dihydro Two-Electron Reduction Dihydro->TopoII Low Affinity (Weak Inhibition) SERCA SERCA2a Pump (Sarcoplasmic Reticulum) Dihydro->SERCA Potent Inhibition (Direct Binding) Iron Fe(III) Proteins (Cytosol) Dihydro->Iron Non-Enzymatic Redox Coupling TumorDeath Apoptosis / Tumor Death (Therapeutic Efficacy) TopoII->TumorDeath DNA Breaks CardioTox Ca2+ Overload / Contractile Failure (Cardiotoxicity) SERCA->CardioTox Diastolic Dysfunction ROS ROS / Iron Delocalization Iron->ROS Fenton Reaction ROS->CardioTox

Figure 1: The metabolic bifurcation of Carminomycin. The C-13 reduction shifts activity from nuclear Topoisomerase II inhibition (Therapeutic) to sarcoplasmic SERCA inhibition and iron mobilization (Toxic).

Experimental Protocols

Synthesis of Dihydrocarminomycin (Laboratory Scale)

Note: This protocol produces the racemic C-13 alcohol. For biological relevance, enzymatic synthesis is preferred, but chemical reduction is standard for structural standards.

  • Dissolution: Dissolve 10 mg of Carminomycin hydrochloride in 5 mL of anhydrous methanol.

  • Reduction: Cool to 0°C on ice. Add 1.5 molar equivalents of solid

    
     slowly over 10 minutes.
    
  • Quenching: Monitor via TLC (System: Chloroform/Methanol 80:20). Once the starting material spot disappears (~30 min), quench with 0.1 mL of 1N HCl.

  • Extraction: Evaporate methanol. Re-dissolve in water/chloroform. Extract the organic phase.

  • Purification: Purify via preparative HPLC (C18 column) using a gradient of Acetonitrile/Ammonium Formate buffer (pH 4.0).

Iron Mobilization Assay (Mechanistic Validation)

To verify the specific activity of the dihydro-metabolite compared to the parent:

  • Preparation: Isolate cytosolic fractions from rat heart or use recombinant proteins.

  • Incubation: Incubate ferritin-free cytosol with

    
     Dihydrocarminomycin vs. Carminomycin.
    
  • Detection: Add the iron chelator ferrozine.

  • Readout: Measure absorbance at 562 nm over 4 hours.

  • Expected Result: Dihydrocarminomycin will show a time-dependent increase in Fe(II)-ferrozine complex formation (indicating iron delocalization from non-ferritin sources), significantly higher than the parent carminomycin.

Comparative Pharmacology Table

PropertyCarminomycin (Parent)Dihydrocarminomycin (Metabolite)Mechanism of Difference
C-13 Status Ketone (

)
Secondary Alcohol (

)
Enzymatic Reduction (CBR1)
Topo II Inhibition PotentWeakLoss of H-bond stability in DNA complex
SERCA Inhibition MinimalPotent Direct binding to ATPase domain
Iron Interaction Redox cycling (Semiquinone)Iron Delocalization Non-enzymatic coupling with Fe-proteins
Cytotoxicity (L1210) High (

)
Moderate (

)
Reduced nuclear retention/binding
Cardiotoxicity Type Acute (ROS/Mitochondrial)Chronic (Ca²⁺/Contractile) Accumulation in cardiomyocytes

References

  • Mechanism of acute anthracycline cardiotoxicity in isolated rat hearts: carminomycin versus daunomycin. Source: Semantic Scholar / PubMed Significance: Establishes carminomycin as intrinsically more cardiotoxic than daunomycin, setting the baseline for its metabolites.

  • Role of Drug Metabolism in the Cytotoxicity and Clinical Efficacy of Anthracyclines. Source: PubMed Central (PMC) Significance: Details the "two-electron reduction" pathway mediated by CBR1/AKR and the implication of C-13 alcohol metabolites in cardiotoxicity.

  • Secondary alcohol metabolites mediate iron delocalization in cytosolic fractions of myocardial biopsies. Source: PubMed Significance:[1] Provides the mechanistic proof that C-13 alcohols (like doxorubicinol/carminomycinol) mobilize iron via non-enzymatic pathways, distinct from the parent drugs.

  • Preparation of dihydrocarminomycin and a comparison of its antitumor activity with the activity of carminomycin. Source: PubMed Significance:[1] Historical validation of the synthesis and the observation that the dihydro-form retains toxicity but has altered lethality kinetics (delayed death).

  • Inhibition of Carbonyl Reductase 1 Safely Improves the Efficacy of Doxorubicin. Source: PubMed Significance:[1] Confirms that preventing the conversion to the dihydro-metabolite (C-13 alcohol) reduces cardiotoxicity without compromising antitumor efficacy.

Sources

Foundational

An In-depth Technical Guide to the Discovery and Isolation of Dihydrocarminomycin

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery and isolation of Dihydrocarminomycin, an anthracycline antibiotic with potential the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery and isolation of Dihydrocarminomycin, an anthracycline antibiotic with potential therapeutic applications. The methodologies detailed herein are grounded in established scientific principles and practices for natural product isolation, ensuring a robust and reproducible workflow.

Executive Summary: The Significance of Dihydrocarminomycin

Dihydrocarminomycin belongs to the anthracycline class of antibiotics, a group renowned for its potent anticancer properties. These compounds typically exert their therapeutic effects by intercalating into DNA and inhibiting topoisomerase II, thereby disrupting DNA replication and repair in rapidly dividing cancer cells. The discovery and isolation of novel anthracycline analogs like Dihydrocarminomycin are of significant interest to the drug development community. Variations in the anthracycline scaffold can lead to altered efficacy, reduced cardiotoxicity (a common and severe side effect of this class), and novel mechanisms of action. This guide elucidates the scientific journey from the microbial source to the purified compound, providing the technical foundation for further pharmacological investigation.

Discovery of Dihydrocarminomycin: A Tale of Microbial Genetics

The discovery of Dihydrocarminomycin is intrinsically linked to the genetic manipulation of anthracycline-producing microorganisms. The primary source of many clinically significant anthracyclines, including daunorubicin and doxorubicin, is the bacterium Streptomyces peucetius. Through targeted mutagenesis and screening of S. peucetius, researchers have been able to isolate mutant strains that are blocked at specific steps in the daunorubicin biosynthesis pathway.

One such mutant, defective in the doxA gene, was found to accumulate 13-dihydrocarminomycin in its culture filtrates. The doxA gene encodes a cytochrome P-450 monooxygenase, an enzyme responsible for a key conversion step in the later stages of doxorubicin biosynthesis. The inactivation of this enzyme leads to the accumulation of the precursor, 13-dihydrocarminomycin, which is then secreted into the fermentation broth. This targeted genetic approach is a powerful tool for the discovery of novel or rare biosynthetic intermediates with potential therapeutic value.

Production of Dihydrocarminomycin: Fermentation of Streptomyces peucetiusdoxA Mutant

The production of Dihydrocarminomycin is achieved through the submerged fermentation of a Streptomyces peucetius strain harboring a mutation in the doxA gene. The following protocol outlines a robust fermentation process adaptable for laboratory-scale production.

Materials and Media
  • Producing Strain: Streptomyces peucetius ATCC 29050 with a targeted mutation in the doxA gene.

  • Seed Medium (NDYE):

    • Nitrate Defined Medium supplemented with 0.5% (w/v) Yeast Extract.

  • Production Medium (PMA):

    • Soybean Meal: 2% (w/v)

    • Mannitol: 2% (w/v)

    • Agar: 2% (w/v) (for solid culture, if needed for inoculum development)

    • pH adjusted to 7.2 before sterilization.

Fermentation Protocol
  • Inoculum Development:

    • Aseptically inoculate a loopful of the S. peucetiusdoxA mutant from a stock culture into a 250 mL flask containing 50 mL of NDYE seed medium.

    • Incubate at 28°C on a rotary shaker at 200-220 rpm for 48 hours.

  • Production Culture:

    • Transfer the seed culture (5% v/v) to a larger fermentation vessel (e.g., a 2 L baffled flask containing 500 mL of liquid PMA medium or a 10 L bioreactor).

    • For bioreactor cultivation, maintain the following parameters:

      • Temperature: 28°C

      • pH: Maintain at 6.2

      • Aeration: 0.03–0.06 vvm (air volume/culture volume/min)

      • Agitation: Maintain dissolved oxygen levels at 30-35% of saturation.

  • Fermentation Monitoring and Harvest:

    • The fermentation is typically carried out for 5 to 8 days.

    • Monitor the production of Dihydrocarminomycin periodically by taking samples and analyzing the culture filtrate via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Harvest the culture broth at the point of maximum Dihydrocarminomycin accumulation.

Isolation and Purification of Dihydrocarminomycin

The isolation and purification of Dihydrocarminomycin from the fermentation broth is a multi-step process designed to separate the target molecule from other cellular components and media constituents.

Workflow for Dihydrocarminomycin Isolation

Fermentation_Broth Fermentation Broth Centrifugation Centrifugation/Filtration Fermentation_Broth->Centrifugation Mycelial_Pellet Mycelial Pellet (Discard) Centrifugation->Mycelial_Pellet Supernatant Supernatant (Culture Filtrate) Centrifugation->Supernatant Acidification Acidification (e.g., Oxalic Acid) & Heat Supernatant->Acidification pH_Adjustment pH Adjustment to 8.5 Acidification->pH_Adjustment Solvent_Extraction Solvent Extraction (Ethyl Acetate or Chloroform) pH_Adjustment->Solvent_Extraction Aqueous_Phase Aqueous Phase (Discard) Solvent_Extraction->Aqueous_Phase Organic_Phase Organic Phase (Crude Extract) Solvent_Extraction->Organic_Phase Evaporation Evaporation to Dryness Organic_Phase->Evaporation Crude_Dihydrocarminomycin Crude Dihydrocarminomycin Evaporation->Crude_Dihydrocarminomycin Silica_Gel_Chromatography Silica Gel Column Chromatography Crude_Dihydrocarminomycin->Silica_Gel_Chromatography Semi_Pure_Fractions Semi-Pure Fractions Silica_Gel_Chromatography->Semi_Pure_Fractions HPLC_Purification Reverse-Phase HPLC Semi_Pure_Fractions->HPLC_Purification Pure_Dihydrocarminomycin Pure Dihydrocarminomycin HPLC_Purification->Pure_Dihydrocarminomycin

Exploratory

Chemical and physical properties of Dihydrocarminomycin

The following guide provides an in-depth technical analysis of Dihydrocarminomycin, structured for researchers and drug development professionals. Chemical Identity, Physicochemical Properties, and Analytical Profiling[1...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Dihydrocarminomycin, structured for researchers and drug development professionals.

Chemical Identity, Physicochemical Properties, and Analytical Profiling[1][2]

Executive Summary

Dihydrocarminomycin (13-Dihydrocarminomycin) is a semi-synthetic and biosynthetic anthracycline antibiotic derived from Carminomycin (Carubicin) .[1] It represents the C-13 reduced metabolite of the parent compound, where the C-13 ketone functionality is converted to a secondary alcohol. This structural modification—mediated biologically by specific ketoreductases or chemically via hydride reduction—significantly alters the compound's pharmacokinetic profile, stability, and cytotoxic timeline compared to its parent anthracyclines.

This guide details the chemical architecture, physical behaviors, and validated protocols for the synthesis and characterization of Dihydrocarminomycin, serving as a reference for its application in antineoplastic research.

Part 1: Chemical Identity & Structural Analysis[2][3]

Dihydrocarminomycin retains the core tetracyclic anthraquinone aglycone (carminomycinone) linked to the amino sugar daunosamine. Its distinctiveness lies in the reduction of the side chain at position 13.

1.1 Nomenclature and Classification
  • IUPAC Name: (8S,10S)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-ethyl-1,6,8,11-tetrahydroxy-13-(1-hydroxyethyl)-7,8,9,10-tetrahydrotetracene-5,12-dione

  • Common Name: 13-Dihydrocarminomycin[1]

  • CAS Number: 62182-86-9

  • Molecular Formula:

    
    
    
  • Molecular Weight: 515.51 g/mol

  • Parent Scaffold: Anthracycline (Daunorubicin analog)[2]

1.2 Structural Topology

The molecule consists of two distinct domains:

  • Aglycone (Dihydrocarminomycinone): A planar, electron-rich tetracyclic chromophore responsible for DNA intercalation and the characteristic red pigmentation.

  • Glycone (Daunosamine): An amino sugar attached via an acid-labile glycosidic bond at C-7, critical for minor groove binding and topoisomerase II poisoning.

Key Structural Differentiator: Unlike Carminomycin, which possesses a C-13 carbonyl (


) , Dihydrocarminomycin features a C-13 hydroxyl (

)
. This reduction creates a new chiral center (typically S-configuration in biosynthetic metabolites) and increases the molecule's hydrogen-bond donor capacity.

Structure Figure 1: Structural Transformation of Carminomycin to Dihydrocarminomycin Carminomycin Carminomycin (Parent) Reaction C-13 Reduction (Stereoselective) Carminomycin->Reaction + 2H (Reductase/NaBH4) Ketone C-13 Ketone (Electrophilic) Carminomycin->Ketone contains DHC Dihydrocarminomycin (Product) Reaction->DHC Alcohol C-13 Hydroxyl (H-Bond Donor) DHC->Alcohol contains

Part 2: Physicochemical Properties[2][5]

Understanding the physical behavior of Dihydrocarminomycin is essential for formulation and assay development.

2.1 Solubility Profile

The reduction of the C-13 ketone to a hydroxyl group slightly increases the polarity of the side chain, but the overall solubility profile remains dominated by the lipophilic aglycone and the basic amino sugar.

SolventSolubility RatingNotes
Methanol HighPreferred solvent for stock solutions and extraction.
DMSO HighExcellent for biological assays; stable storage at -20°C.
Water (Neutral) LowPoor solubility due to lipophilic aglycone.
Water (Acidic) Moderate/HighProtonation of the amino group (

) at pH < 7.0 drastically increases solubility.
Chloroform ModerateSoluble as the free base; useful for liquid-liquid extraction.
2.2 Spectral Characteristics[3]
  • UV-Vis Absorption: The chromophore remains the quinone-hydroquinone system.

    • 
      : 495 nm  (in acidic/neutral alcohol), 234 nm , 254 nm .
      
    • Note: A bathochromic shift (to blue/purple) occurs in alkaline conditions due to deprotonation of phenolic hydroxyls.

  • Fluorescence: Strong orange-red fluorescence (Emission

    
     nm) upon excitation at 485 nm. This property allows for sensitive fluorometric detection in HPLC.
    
2.3 Stability[4][5]
  • Photosensitivity: Like all anthracyclines, Dihydrocarminomycin is light-sensitive . Solutions must be protected from light (amber glassware/aluminum foil) to prevent photodegradation.

  • Hydrolytic Stability: The glycosidic bond at C-7 is susceptible to acid hydrolysis (cleavage of the sugar), yielding the aglycone (dihydrocarminomycinone), which precipitates in aqueous media.

Part 3: Synthesis & Biosynthetic Origin

Dihydrocarminomycin can be obtained via semi-synthesis from Carminomycin or isolated as a metabolite from Streptomyces species.

3.1 Semi-Synthetic Protocol (Chemical Reduction)

This protocol describes the conversion of Carminomycin to Dihydrocarminomycin using a hydride reducing agent.

Reagents:

  • Carminomycin (as hydrochloride salt)

  • Sodium Borohydride (

    
    ) or Potassium Borohydride (
    
    
    
    )
  • Methanol (anhydrous)

  • Chloroform[6]

Methodology:

  • Dissolution: Dissolve 100 mg of Carminomycin HCl in 10 mL of methanol. Cool the solution to 0°C in an ice bath to control reaction kinetics.

  • Reduction: Add a stoichiometric excess (2-3 equivalents) of

    
     slowly. The reaction reduces the C-13 ketone to the alcohol.
    
    • Mechanism:[7] Nucleophilic attack of hydride on the carbonyl carbon.

  • Monitoring: Monitor the reaction via TLC (Silica gel; Mobile phase: Chloroform/Methanol 9:1). The product will exhibit a slightly lower

    
     value due to increased polarity.
    
  • Quenching: Once the starting material is consumed (~30 mins), quench the reaction with dilute HCl (0.1 N) to decompose excess borohydride and protonate the amine.

  • Extraction: Adjust pH to ~8.5 with dilute NaOH and extract immediately with Chloroform (

    
    ).
    
  • Purification: Evaporate the organic layer. Purify the residue via preparative HPLC or crystallization from methanol/ether.

3.2 Biosynthetic Pathway

In Streptomyces peucetius, Dihydrocarminomycin is a shunt metabolite. The enzyme DoxA (Cytochrome P450) typically catalyzes the oxidation of 13-dihydrocarminomycin back to carminomycin or further to doxorubicin precursors.

Biosynthesis Figure 2: Biosynthetic Interconversion in Streptomyces Aklanonic Aklanonic Acid Carminomycin Carminomycin Aklanonic->Carminomycin Multi-step DHC 13-Dihydrocarminomycin Carminomycin->DHC C-13 Reductase DHC->Carminomycin DoxA (Reversible in some strains) DoxA Enzyme: DoxA (Oxidation) Reductase Enzyme: C-13 Reductase (Reduction)

Part 4: Analytical Characterization

To validate the identity of Dihydrocarminomycin, the following analytical parameters should be verified.

4.1 High-Performance Liquid Chromatography (HPLC)

System: Reverse-Phase HPLC (C18) Detection: UV-Vis at 254 nm (general) and 495 nm (specific for quinone).

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid or Phosphate Buffer (pH 3.0) in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Retention Time Dihydrocarminomycin elutes earlier than Carminomycin due to the polar hydroxyl group.
4.2 Nuclear Magnetic Resonance (NMR)

The diagnostic signals distinguishing Dihydrocarminomycin from Carminomycin appear in the


 and 

spectra regarding the C-13 position.
  • 
     NMR (500 MHz, 
    
    
    
    ):
    • Look for a multiplet at ~3.5 - 4.0 ppm corresponding to the H-13 proton (absent in Carminomycin).

    • The methyl group at C-14 (terminal methyl) will appear as a doublet rather than a singlet (due to coupling with H-13).

  • 
     NMR: 
    
    • Carminomycin: Shows a ketone carbonyl signal at ~210-215 ppm .

    • Dihydrocarminomycin: The ketone signal disappears. A new signal for the C-13 secondary alcohol appears at ~65-75 ppm .

4.3 Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode)

  • Expected Ion:

    
    
    
  • m/z: 516.5 (Calculated for

    
    )
    
  • Fragmentation: Loss of the sugar moiety (daunosamine, -129 Da) is a common fragmentation pathway, yielding the aglycone ion.

References
  • Povarov, L. S., et al. (1976).[8] "Preparation of dihydrocarminomycin and a comparison of its antitumor activity with the activity of carminomycin." Antibiotiki, 21(11), 1008-1011.[8]

  • Cassinelli, G., et al. (1985). "13-Deoxycarminomycin, a new biosynthetic anthracycline." Journal of Natural Products, 48(3), 435-439.

  • Priestley, N. D., et al. (1999). "Purification, properties, and characterization of recombinant Streptomyces sp. strain C5 DoxA, a cytochrome P-450 catalyzing multiple steps in doxorubicin biosynthesis." Journal of Bacteriology, 181(1), 298-304.

  • BOC Sciences. "Dihydrocarminomycin - Chemical Properties and CAS 62182-86-9."

  • PubChem. "Carminomycin (Compound Summary)." National Library of Medicine.

Sources

Foundational

Technical Guide: Dihydrocarminomycin – Biosynthesis, Mechanism, and Isolation

Executive Summary Dihydrocarminomycin (DHCM) represents a critical intermediate and distinct pharmacological entity within the anthracycline class of antibiotics. Structurally defined by the reduction of the C-13 ketone...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydrocarminomycin (DHCM) represents a critical intermediate and distinct pharmacological entity within the anthracycline class of antibiotics. Structurally defined by the reduction of the C-13 ketone of carminomycin to a hydroxyl group, DHCM serves as both a biosynthetic shunt product in Streptomyces peucetius and a potent Topoisomerase II poison. Unlike its downstream congeners (Doxorubicin, Daunorubicin), DHCM lacks the C-4 methoxy group and the C-14 hydroxyl, imparting unique lipophilicity and cellular uptake kinetics. This guide details the biosynthetic logic governed by the dnrU ketoreductase, the molecular mechanism of cytotoxicity, and a validated protocol for its isolation and purification.

Part 1: Chemical Architecture & Biosynthetic Logic

Structural Distinction

The anthracycline pharmacophore consists of a tetracyclic aglycone intercalated with an amino sugar (daunosamine). DHCM is distinguished by two key features relative to Doxorubicin:

  • C-4 Position: Contains a phenol (-OH) rather than a methoxy (-OCH3) group (inherited from carminomycin).

  • C-13 Position: Contains a secondary alcohol (-OH) rather than a ketone (=O).

This structural configuration alters the pKa and redox potential of the quinone moiety, influencing both DNA binding affinity and susceptibility to enzymatic degradation.

Biosynthetic Pathway

The biosynthesis of DHCM occurs in Streptomyces peucetius. It acts as a divergence point from Carminomycin. The critical enzyme governing this conversion is DnrU , a ketoreductase that stereospecifically reduces the C-13 carbonyl.

  • Precursor: Carminomycin

  • Enzyme: DnrU (Anthracycline 13-ketoreductase)[1]

  • Cofactor: NADPH

  • Product: 13-Dihydrocarminomycin[2]

The following diagram illustrates the biosynthetic flow and the specific enzymatic divergence.

Biosynthesis Aklanonic Aklanonic Acid Aklavinone Aklavinone Aklanonic->Aklavinone Cyclization Carminomycin Carminomycin (C-13 Ketone) Aklavinone->Carminomycin Glycosylation (DnrS) DHCM Dihydrocarminomycin (C-13 Hydroxyl) Carminomycin->DHCM Reduction via DnrU (NADPH) Daunorubicin Daunorubicin Carminomycin->Daunorubicin 4-O-Methylation (DnrK) Doxorubicin Doxorubicin Daunorubicin->Doxorubicin 14-Hydroxylation (DoxA)

Figure 1: Biosynthetic pathway of Dihydrocarminomycin in S. peucetius. The red arrow indicates the specific reduction step mediated by DnrU.

Part 2: Pharmacodynamics & Mechanism of Action

Mechanism: Topoisomerase II Poisoning

DHCM functions as a DNA intercalator and a Topoisomerase II (Topo II) poison. The mechanism is distinct from catalytic inhibition; instead, it stabilizes the "cleavable complex"—a transient state where Topo II has covalently bound to and broken the DNA backbone.

  • Intercalation: The planar tetracyclic ring inserts between DNA base pairs, distorting the helix.[3]

  • Ternary Complex Formation: DHCM binds to the Topo II-DNA interface.

  • Ligation Blockade: The drug prevents the religation of the DNA strands.[4]

  • Double-Strand Breaks (DSBs): Accumulation of these complexes leads to permanent DSBs, triggering DNA damage response pathways (ATM/ATR) and apoptosis.

Comparative Activity Profile

While C-13 reduction (ketone to alcohol) is often associated with reduced activity in the context of metabolism (e.g., doxorubicinol is a cardiotoxic metabolite), DHCM retains significant cytotoxicity because it lacks the steric bulk of the 4-methoxy group found in Doxorubicin.

FeatureDoxorubicinCarminomycinDihydrocarminomycin
C-4 Substituent -OCH3 (Methoxy)-OH (Phenol)-OH (Phenol)
C-13 Substituent =O (Ketone)=O (Ketone)-OH (Hydroxyl)
Lipophilicity ModerateHighModerate-High
Primary Target Topo IITopo IITopo II
Cardiotoxicity Risk High (ROS generation)HighModerate (Altered kinetics)

Part 3: Production & Isolation Protocols

This protocol describes the isolation of DHCM from S. peucetius fermentation broth. The method utilizes the basicity of the amino sugar for extraction and the hydrophobicity of the aglycone for purification.

Fermentation and Extraction Workflow

Reagents Required:

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Hydrochloric Acid (0.1 N HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • HPLC Grade Acetonitrile (ACN)

Step-by-Step Protocol:

  • Fermentation: Cultivate S. peucetius (wild type or dnrU overexpressing mutant) in production medium (glucose/yeast extract base) for 120 hours at 28°C.

  • Lysis: Adjust broth pH to 2.0 using HCl to protonate the amine groups and solubilize the anthracyclines. Agitate for 1 hour.

  • Filtration: Filter mycelia; retain the filtrate.

  • Solvent Extraction:

    • Adjust filtrate pH to 8.5 with NaHCO₃ (converts anthracyclines to free base form).

    • Extract 3x with equal volumes of Chloroform/Methanol (9:1).

    • Collect the organic phase (lower layer).

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <30°C to prevent thermal degradation.

Purification via Preparative HPLC

System: C18 Reverse-Phase Column (e.g., 5µm, 250 x 10mm). Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water

  • Solvent B: Acetonitrile

Gradient:

  • 0-5 min: 20% B (Isocratic hold)

  • 5-25 min: 20% -> 70% B (Linear gradient)

  • 25-30 min: 95% B (Wash)

Detection: UV-Vis at 495 nm (characteristic quinone absorbance).

ExtractionWorkflow Broth Fermentation Broth (pH 7.0) Acidification Acidification (pH 2.0) Solubilize Glycosides Broth->Acidification Filtration Filtration (Discard Mycelia) Acidification->Filtration Basification Basification (pH 8.5) Free Base Formation Filtration->Basification Extraction CHCl3:MeOH Extraction (Organic Phase) Basification->Extraction HPLC Prep-HPLC (C18) Gradient ACN/H2O Extraction->HPLC Product Purified DHCM HPLC->Product

Figure 2: Isolation workflow for Dihydrocarminomycin. Critical pH adjustments ensure selective extraction of the amino-glycoside.

Part 4: References

  • Lomovskaya, N., et al. (1999). Doxorubicin Overproduction in Streptomyces peucetius: Cloning and Characterization of the dnrU Ketoreductase and dnrV Genes. Journal of Bacteriology. [Link]

  • Cassinelli, G., et al. (1983). 11-Deoxy-carminomycin compounds. U.S. Patent 4,370,474.

  • Minotti, G., et al. (2004). Anthracyclines: Molecular Advances and Pharmacologic Developments in Antitumor Activity and Cardiotoxicity. Pharmacological Reviews. [Link]

  • Pommier, Y., et al. (2010). DNA Topoisomerases and Their Poisoning by Anticancer and Antibacterial Drugs. Chemistry & Biology. [Link]

  • Madduri, K., & Hutchinson, C. R. (1995). Functional characterization of the genes encoding the pathway for doxorubicin biosynthesis in Streptomyces peucetius. Journal of Bacteriology. [Link]

Sources

Exploratory

Antitumor properties of Dihydrocarminomycin

Title: Dihydrocarminomycin: Mechanistic Profiling, Synthesis, and the Cardiotoxicity Paradox Subtitle: A Technical Deep-Dive into Anthracycline Metabolite Pharmacodynamics Executive Summary Dihydrocarminomycin (DHCM) occ...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Dihydrocarminomycin: Mechanistic Profiling, Synthesis, and the Cardiotoxicity Paradox Subtitle: A Technical Deep-Dive into Anthracycline Metabolite Pharmacodynamics

Executive Summary

Dihydrocarminomycin (DHCM) occupies a critical and complex niche in anthracycline pharmacology. Chemically defined as the 13-dihydro derivative of carminomycin (carubicin), it represents both a standalone antineoplastic agent and a primary metabolic product of carminomycin biotransformation. While retaining significant antitumor efficacy against leukemia (L1210, P388) and sarcoma models, DHCM is central to the "anthracycline cardiotoxicity paradox." Its formation via cytoplasmic reductases yields a secondary alcohol moiety that significantly alters ion channel interaction, specifically targeting the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA).[1]

This technical guide provides a rigorous analysis of DHCM’s structure-activity relationship (SAR), validated synthesis protocols, and its dual role as a DNA-intercalating warhead and a cardiotoxic effector.[1]

Part 1: Chemical Architecture & SAR

Identity & Physicochemical Profile

  • CAS Number: 62182-86-9[1][]

  • Parent Compound: Carminomycin (Carubicin)[1][3][4]

  • Structural Modification: Reduction of the C-13 carbonyl group to a secondary alcohol (13-dihydro).[1]

  • Lipophilicity: The reduction increases polarity compared to the parent ketone, altering cellular efflux kinetics and increasing retention in cardiomyocytes.

The C-13 Criticality The transition from a ketone (in Carminomycin/Doxorubicin) to a hydroxyl group (in DHCM/Doxorubicinol) is the defining molecular event.[1] In the parent anthracyclines, the C-13 ketone is relatively inert regarding ion pumps.[1] However, the reduced C-13 hydroxyl in DHCM creates a steric and electronic environment that potently inhibits the SERCA2a pump, leading to calcium overload—a hallmark of anthracycline-induced cardiomyopathy.[1]

Part 2: Mechanism of Action (MOA)

DHCM functions through the classic "Anthracycline Triad" of cytotoxicity, but with distinct kinetic parameters driven by its reduced state.

  • DNA Intercalation: The planar tetracyclic ring system inserts between base pairs (preferentially G-C rich regions), deforming the DNA helix.[1]

  • Topoisomerase II Poisoning: DHCM stabilizes the cleavable complex between DNA and Topoisomerase II, preventing religation and causing double-strand breaks (DSBs).[1]

  • Free Radical Generation: The quinone moiety undergoes redox cycling (via NADH dehydrogenase), generating superoxide anions (

    
    ).[1]
    
Pathway Visualization: The Cytotoxic Cascade

DHCM_Mechanism Entry DHCM Cellular Entry (Passive Diffusion) Nucleus Nuclear Translocation Entry->Nucleus Mito Mitochondrial Accumulation Entry->Mito DNA_Bind DNA Intercalation (G-C Specificity) Nucleus->DNA_Bind Topo_Complex Topo II-DNA-DHCM Ternary Complex DNA_Bind->Topo_Complex DSB Double Strand Breaks (DSBs) Topo_Complex->DSB Apoptosis Apoptosis / Necrosis DSB->Apoptosis p53 Activation Redox Quinone Redox Cycling Mito->Redox ROS ROS Generation (Superoxide/H2O2) Redox->ROS ROS->Apoptosis Oxidative Stress

Caption: Figure 1.[1] Dual-track mechanism of Dihydrocarminomycin involving nuclear Topoisomerase II inhibition and mitochondrial oxidative stress.[1]

Part 3: Efficacy vs. Toxicity Profile

Antitumor Efficacy Data

DHCM exhibits potent activity, though often requiring higher dosages than its parent, carminomycin, to achieve equipotent IC50 values in certain lines.[1]

Tumor ModelCell LineActivity ProfileComparative Efficacy (vs. Carminomycin)
Leukemia L1210HighSlightly Inferior (Higher IC50)
Leukemia P388HighComparable
Sarcoma S-180ModerateComparable
Melanoma Garding-PassyModerateInferior
The Cardiotoxicity Paradox

While DHCM is an active antitumor agent, its accumulation in the heart is dangerous.

  • Mechanism: DHCM inhibits the Na+/K+ ATPase and SERCA2a channels.[1]

  • Observation: In murine models, DHCM shows similar acute LD50 to carminomycin but induces mortality at delayed time points, indicative of cumulative cardiomyopathy rather than acute marrow suppression.[1]

Part 4: Synthesis Protocol (Chemical Reduction)

Objective: Selective reduction of Carminomycin to Dihydrocarminomycin using Sodium Borohydride.

Reagents:

  • Carminomycin (Carubicin) Hydrochloride[1]

  • Sodium Borohydride (

    
    )[1]
    
  • Methanol (HPLC Grade)[1]

  • Chloroform[1]

  • 0.1 M Hydrochloric Acid[1]

Protocol Workflow:

  • Solubilization: Dissolve 100 mg of Carminomycin in 10 mL of Methanol. Chill to 0°C in an ice bath to control reaction kinetics.

  • Reduction: Add 1.5 molar equivalents of

    
     dropwise over 10 minutes.
    
    • Note: Rapid addition may reduce the quinone ring, destroying activity.[1] Maintain 0°C.

  • Monitoring: Stir for 30 minutes. Monitor via TLC (Chloroform:Methanol 9:1).[1] The product (DHCM) will exhibit a lower Rf value due to increased polarity.[1]

  • Quenching: Add 0.1 M HCl dropwise until pH reaches 3.0 to decompose excess borohydride.

  • Extraction: Dilute with water and extract exhaustively with Chloroform.

  • Purification: Evaporate solvent. Recrystallize from Methanol/Ether.[1]

Synthesis & Validation Workflow

Synthesis_Protocol Start Carminomycin (Dissolved in MeOH, 0°C) Reagent Add NaBH4 (Dropwise, Controlled) Start->Reagent Reaction Reduction Reaction (C-13 Carbonyl -> Hydroxyl) Reagent->Reaction Quench Acid Quench (pH 3.0, HCl) Reaction->Quench Extract Chloroform Extraction & Purification Quench->Extract Product Dihydrocarminomycin (Dark Red Powder) Extract->Product

Caption: Figure 2.[1] Chemical synthesis workflow for the conversion of Carminomycin to Dihydrocarminomycin via borohydride reduction.

References

  • Povarov, L. S., et al. (1976).[1][3] Preparation of dihydrocarminomycin and a comparison of its antitumor activity with the activity of carminomycin.[][3] Antibiotiki.[1][][3][5]

  • Minotti, G., et al. (2004).[1] Anthracyclines: Molecular Advances and Pharmacologic Developments in Antitumor Activity and Cardiotoxicity.[1] Pharmacological Reviews.[1][6]

  • BOC Sciences. (2024).[1][7] Dihydrocarminomycin Product & Activity Profile.[1][][3][5][8]

  • Olsuf'eva, E. N., et al. (1982).[1] Production of 14-substituted derivatives of carminomycin and rubomycin.[1][9] Antibiotiki.[1][][3][5]

  • Cassinelli, G., et al. (1978).[1] Preparation and biological evaluation of 4-O-demethyldaunorubicin (carminomycin I) and of its 13-dihydro derivative.[1][10] Journal of Antibiotics.[1]

Sources

Foundational

Dihydrocarminomycin: Metabolic Nexus in Anthracycline Biosynthesis and Toxicology

Executive Summary Dihydrocarminomycin (13-dihydrocarminomycin) represents a critical bifurcation point in the lifecycle of anthracycline antibiotics. In industrial fermentation (Streptomyces spp.), it is often a transien...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydrocarminomycin (13-dihydrocarminomycin) represents a critical bifurcation point in the lifecycle of anthracycline antibiotics. In industrial fermentation (Streptomyces spp.), it is often a transient intermediate or a shunt metabolite that must be re-oxidized to yield the pharmacologically superior carminomycin and daunorubicin. Conversely, in mammalian systems, it re-emerges as a stable, cardiotoxic metabolite formed by cytosolic carbonyl reductases.

This guide analyzes the dual role of dihydrocarminomycin. We explore the enzymatic "tug-of-war" between biosynthesis and catabolism, provide validated protocols for its isolation and enzymatic characterization, and detail the structural mechanisms driving its persistent cardiotoxicity.[1]

Biosynthetic Context: The DoxA Oxidation Valve

In the biosynthesis of daunorubicin and doxorubicin by Streptomyces peucetius and Streptomyces sp. strain C5, the C-13 position of the anthracycline aglycone undergoes critical redox changes. While early precursors are reduced to 13-dihydro forms, the final bioactive compounds require a C-13 ketone.[1]

The Role of Cytochrome P450 DoxA

The enzyme DoxA is the metabolic gatekeeper. It functions as a multifunctional cytochrome P450 monooxygenase. Its primary role in this context is to rescue the pathway from the "dihydro sink" by catalyzing the oxidation of 13-dihydrocarminomycin back to carminomycin.

  • Substrate Specificity: DoxA shows broad specificity but distinct kinetic preferences. It oxidizes 13-dihydrocarminomycin (

    
    ) and 13-dihydrodaunorubicin (
    
    
    
    ).[1][2][]
  • Pathway Flux: High levels of dihydrocarminomycin in fermentation broths often indicate DoxA insufficiency or cofactor (NADPH/O2) limitation, leading to "metabolic stall."

Pathway Visualization

The following diagram illustrates the metabolic flux centered around dihydrocarminomycin, highlighting the critical oxidation step catalyzed by DoxA.

AnthracyclinePathway cluster_enzymes Enzymatic Steps Aklavinone Aklavinone RhodomycinD Rhodomycin D Aklavinone->RhodomycinD Glycosylation DeoxyCarminomycin 13-Deoxycarminomycin RhodomycinD->DeoxyCarminomycin DauP DihydroCarminomycin 13-Dihydrocarminomycin (Metabolic Sink) DeoxyCarminomycin->DihydroCarminomycin C-13 Hydroxylation (DoxA) Carminomycin Carminomycin (Active Precursor) DihydroCarminomycin->Carminomycin C-13 Oxidation (DoxA / NADPH) 13-Dihydrodaunorubicin 13-Dihydrodaunorubicin DihydroCarminomycin->13-Dihydrodaunorubicin DnrK (Minor Path) Daunorubicin Daunorubicin Carminomycin->Daunorubicin 4-O-Methylation (DnrK) Doxorubicin Doxorubicin Daunorubicin->Doxorubicin C-14 Hydroxylation (DoxA) DauP DauP (Esterase) DoxA DoxA (P450 Monooxygenase) DnrK DnrK (Methyltransferase)

Figure 1: The biosynthetic positioning of Dihydrocarminomycin.[1] Note the critical DoxA-mediated oxidation required to re-enter the active pathway.[1]

Mammalian Metabolism: The Toxicity Mechanism

In humans, the metabolic flow reverses. Anthracyclines like carminomycin and daunorubicin are reduced to their 13-dihydro alcohol forms (e.g., dihydrocarminomycin) by ubiquitous Carbonyl Reductases (CBRs) and Aldo-Keto Reductases (AKRs) .[1]

The "Secondary Alcohol" Hypothesis of Cardiotoxicity

While the parent quinones generate reactive oxygen species (ROS) via redox cycling, the 13-dihydro metabolites exhibit a distinct, chronic toxicity profile:

  • Ion Pump Inhibition: Dihydrocarminomycin and its analogs potently inhibit the SERCA2a (Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase) channel.

  • Accumulation: Unlike the aglycones, the dihydro-metabolites are extremely stable and accumulate in the cardiomyocyte cytosol, leading to a "toxic reservoir" effect.

  • Reduced Antitumor Potency: The reduction of the C-13 ketone generally lowers DNA intercalation affinity and topoisomerase II inhibition, reducing therapeutic efficacy while maintaining or enhancing cardiotoxicity.

Quantitative Comparison: Parent vs. Metabolite[1]
ParameterCarminomycin (Parent)Dihydrocarminomycin (Metabolite)Clinical Implication
C-13 Functional Group Ketone (C=O)Secondary Alcohol (CH-OH)Determines redox cycling potential
L1210 Cytotoxicity (IC50) ~0.01 - 0.03 µg/mL0.06 µg/mLMetabolite is ~50% less potent
SERCA2a Inhibition LowHighPrimary driver of chronic heart failure
Metabolic Stability Moderate (Subject to reduction)High (Terminal metabolite)Long-term tissue retention
Lipophilicity HigherLowerAffects membrane transport

Experimental Protocols

Protocol A: Isolation of Dihydrocarminomycin from Fermentation Broth

Objective: To isolate high-purity dihydrocarminomycin from Streptomyces cultures (e.g., S. peucetius blocked mutants or DoxA-deficient strains).[1]

Reagents:

  • Chloroform (HPLC Grade)

  • Methanol[1]

  • 0.1 M HCl and 0.1 M NaOH

  • Silica Gel 60 (Merck)

Workflow:

  • Harvest: Centrifuge fermentation broth (5,000 x g, 20 min) to separate mycelia from supernatant. (Note: Dihydrocarminomycin is often secreted).

  • Extraction: Adjust supernatant pH to 8.6 using 0.1 M NaOH. Extract 3x with equal volumes of Chloroform.

    • Causality: The basic pH deprotonates the amino sugar, rendering the molecule neutral and lipophilic for organic phase extraction.

  • Acid Wash: Wash the combined chloroform extract with a small volume of 0.1 M HCl.

    • Causality: This re-protonates the amine, pulling the anthracycline back into the aqueous phase as a salt, leaving neutral lipids in the chloroform.

  • Re-extraction: Adjust the acidic aqueous phase to pH 8.6 again and re-extract into chloroform. Evaporate to dryness under vacuum (Rotavap, <40°C).

  • Purification: Dissolve residue in Chloroform:Methanol (95:5) and load onto a Silica Gel 60 column. Elute with a gradient of Chloroform -> 10% Methanol/Chloroform.[1]

  • Validation: Monitor fractions via TLC (System: Chloroform:Methanol:Water 80:20:3). Dihydrocarminomycin (

    
    ) runs slower than Carminomycin (
    
    
    
    ) due to the polarity of the extra hydroxyl group.
Protocol B: Enzymatic Validation of DoxA Activity

Objective: To quantify the conversion of Dihydrocarminomycin to Carminomycin by recombinant DoxA.

Reagents:

  • Recombinant DoxA (P450)[2]

  • Spinach Ferredoxin & Ferredoxin Reductase (surrogate electron transport system)

  • NADPH regenerating system (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+)[1]

  • Substrate: 100 µM Dihydrocarminomycin[1]

Step-by-Step:

  • Buffer Prep: Prepare 100 mM Sodium Phosphate buffer (pH 7.5) containing 1 mM EDTA.

  • Reaction Mix: In a quartz cuvette or microfuge tube, combine:

    • Buffer (to final vol 1 mL)

    • 0.5 µM DoxA

    • 1.0 µM Ferredoxin / 0.2 µM Reductase

    • 100 µM Dihydrocarminomycin[1]

  • Initiation: Add NADPH regenerating mix (1 mM final NADPH). Incubate at 30°C.

  • Monitoring (HPLC):

    • Quench 50 µL aliquots at t=0, 5, 10, 30 min with 50 µL cold methanol.

    • Inject onto C18 Reverse Phase column.

    • Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) gradient 20% -> 80%.[1]

    • Detection: Fluorescence (Ex 480 nm / Em 560 nm).

  • Result Analysis: You should observe the depletion of the Dihydrocarminomycin peak and the appearance of the Carminomycin peak. Calculate specific activity based on peak area conversion.

Experimental Workflow Visualization

The following diagram details the logical flow for characterizing Dihydrocarminomycin, from isolation to enzymatic assay.

Workflow cluster_isolation Phase 1: Isolation cluster_assay Phase 2: DoxA Assay Broth Fermentation Broth pH_Adjust Adjust pH 8.6 Broth->pH_Adjust CHCl3_Ext Chloroform Extraction pH_Adjust->CHCl3_Ext Silica Silica Purification (CHCl3:MeOH) CHCl3_Ext->Silica PureDHC Purified Dihydrocarminomycin Silica->PureDHC ReactionMix Reaction Mix (DoxA + NADPH + DHC) PureDHC->ReactionMix Substrate Input Incubation Incubation (30°C, 30 min) ReactionMix->Incubation Quench MeOH Quench Incubation->Quench HPLC HPLC Analysis (Fluorescence) Quench->HPLC

Figure 2: Integrated workflow for the isolation and enzymatic verification of Dihydrocarminomycin.

References

  • Dickens, M. L., & Strohl, W. R. (1996). Isolation and characterization of a gene from Streptomyces sp.[2] strain C5 that confers the ability to convert daunorubicin to doxorubicin on Streptomyces lividans TK24.[2] Journal of Bacteriology, 178(11), 3389–3395. Link

  • Walczak, R. J., Dickens, M. L., Priestley, N. D., & Strohl, W. R. (1999). Purification, properties, and characterization of recombinant Streptomyces sp.[2] strain C5 DoxA, a cytochrome P-450 catalyzing multiple steps in doxorubicin biosynthesis.[1][2] Journal of Bacteriology, 181(1), 298–304. Link

  • Minotti, G., Menna, P., Salvatorelli, E., Cairo, G., & Gianni, L. (2004). Anthracyclines: molecular advances and pharmacologic developments in antitumor activity and cardiotoxicity. Pharmacological Reviews, 56(2), 185–229. Link

  • Lomovskaya, N., Otten, S. L., Doi-Katayama, Y., Fonstein, L., Liu, X. C., Takatsu, T., ...[1] & Hutchinson, C. R. (1999). Doxorubicin overproduction in Streptomyces peucetius: cloning and characterization of the dnrU glucosyltransferase and dnrV genes and the doxA cytochrome P-450 hydroxylase gene. Journal of Bacteriology, 181(1), 305-318. Link

  • BOC Sciences. (n.d.).[] Dihydrocarminomycin - Product Information and Biological Activity.

Sources

Protocols & Analytical Methods

Method

Experimental design for Dihydrocarminomycin in vivo studies

Application Note: Experimental Design for Dihydrocarminomycin (DHCM) In Vivo Studies Introduction & Rationale Dihydrocarminomycin (DHCM), the 13-dihydro derivative of Carminomycin (Carubicin), represents a critical node...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Design for Dihydrocarminomycin (DHCM) In Vivo Studies

Introduction & Rationale

Dihydrocarminomycin (DHCM), the 13-dihydro derivative of Carminomycin (Carubicin), represents a critical node in anthracycline pharmacodynamics. While Carminomycin exhibits potent antitumor activity—often exceeding that of Doxorubicin—its clinical utility is limited by severe myelosuppression and cardiotoxicity. DHCM is of significant interest for two reasons:

  • Metabolic Significance: It is a major metabolite of Carminomycin. Understanding its specific activity and toxicity profile is essential for de-convoluting the parent drug's effects.

  • Therapeutic Potential: Early comparative studies suggest DHCM retains high antitumor efficacy against lymphoproliferative models (e.g., L1210, P388) but exhibits a distinct toxicity profile, characterized by delayed mortality rather than the acute toxicity seen with the parent compound.

This guide outlines a rigorous experimental framework to evaluate DHCM, moving beyond simple tumor inhibition to integrated PK/PD and safety profiling.

Pre-Study Considerations: Formulation & Stability

Before initiating animal work, the physicochemical behavior of DHCM must be standardized.

  • Chemical Form: DHCM is typically handled as a hydrochloride salt to ensure water solubility.

  • Vehicle:

    • Preferred: 0.9% Saline or 5% Dextrose in Water (D5W).

    • Alternative: If using the free base, predissolve in minimal DMSO (<2% final vol) and dilute with saline/Tween-80 (0.5%).

  • Stability: Anthracyclines are light-sensitive and prone to hydrolytic degradation.

    • Protocol: Prepare fresh solutions immediately prior to dosing. Protect from light using amber tubes or aluminum foil.

Phase I: Maximum Tolerated Dose (MTD) & Dose Range Finding

Unlike Doxorubicin (standard mouse dose ~5–10 mg/kg), Carminomycin derivatives are significantly more potent. A blind application of Doxorubicin dosages will be lethal.

Experimental Logic: We must establish the MTD to define the "Therapeutic Window." We use a "3+3" like design adapted for mice.

Protocol:

  • Animals: CD-1 or BALB/c mice (n=3 per cohort), 6-8 weeks old.

  • Route: Intravenous (IV) tail vein injection (mimics clinical route). Intraperitoneal (IP) is acceptable for screening but alters PK due to first-pass hepatic metabolism.

  • Dosing Schedule: Single bolus.

  • Cohorts:

    • Cohort A: 0.5 mg/kg

    • Cohort B: 1.0 mg/kg

    • Cohort C: 2.0 mg/kg

    • Cohort D: 4.0 mg/kg

  • Observation: Monitor weight loss and behavioral signs (piloerection, lethargy) daily for 14 days.

    • Endpoint: >20% weight loss or moribundity = MTD exceeded.

Data Output:

Dose (mg/kg) Mortality (Day 14) Max Weight Loss (%) Clinical Signs
0.5 0/3 -2% None
1.0 0/3 -5% Mild lethargy
2.0 1/3 -15% Piloerection, diarrhea

| 4.0 | 3/3 | N/A | Acute toxicity |

Decision: If 2.0 mg/kg shows toxicity, the Phase II efficacy studies should target 1.0 mg/kg and 1.5 mg/kg .

Phase II: Pharmacokinetics (PK)

Objective: Determine the half-life (


), Area Under Curve (AUC), and potential oxidation back to Carminomycin.

Workflow:

  • Dose: Administer MTD (e.g., 1.5 mg/kg IV) to n=24 mice.

  • Sampling: Terminal cardiac puncture at t = 5 min, 30 min, 1h, 4h, 8h, 24h, 48h (n=3 per timepoint).

  • Tissue Collection: Harvest Heart, Liver, and Kidney. Heart tissue is critical to correlate accumulation with cardiotoxicity.

  • Analysis: HPLC with Fluorescence Detection (Ex 480 nm / Em 560 nm) or LC-MS/MS.

    • Internal Standard: Daunorubicin.[1][2]

Phase III: Antitumor Efficacy (Xenograft Model)

Rationale: To validate efficacy, we use the L1210 leukemia model (historical standard for this class) or a solid tumor model like MCF-7 (breast cancer).

Protocol (Solid Tumor - MCF-7):

  • Induction: Implant

    
     MCF-7 cells (with Matrigel) into the flank of nude mice. Supplement with Estrogen pellets (0.72 mg, 60-day release).
    
  • Randomization: When tumors reach ~100-150 mm³ (approx. 10-14 days).

  • Groups (n=10/group):

    • G1: Vehicle Control (Saline IV, q7d x 3)

    • G2: Positive Control (Doxorubicin, 5 mg/kg IV, q7d x 3)

    • G3: DHCM Low (0.5 x MTD, e.g., 0.75 mg/kg IV, q7d x 3)

    • G4: DHCM High (MTD, e.g., 1.5 mg/kg IV, q7d x 3)

  • Monitoring: Caliper measurements 2x/week.

    • Tumor Volume (

      
      ) = 
      
      
      
      .

Visualization of Experimental Workflow:

ExperimentalDesign cluster_efficacy Phase III: Efficacy cluster_tox Phase IV: Toxicology Start Study Initiation Formulation Formulation (Saline/D5W) Start->Formulation MTD Phase I: MTD (Dose Finding) Formulation->MTD Tumor Tumor Implantation (MCF-7 / L1210) MTD->Tumor Select Dose Chronic Chronic Dosing (Cumulative Tox) MTD->Chronic Safety Assessment Randomization Randomization (100mm³) Tumor->Randomization Dosing Dosing (IV, q7d) Vehicle / Dox / DHCM Randomization->Dosing Analysis Tumor Growth Inhibition (TGI %) Dosing->Analysis Echo Echocardiography (LVEF, FS) Chronic->Echo Histo Histopathology (Billingham Score) Echo->Histo

Caption: Integrated workflow for DHCM assessment, linking dose-finding (MTD) to parallel efficacy and toxicology streams.

Phase IV: Cardiotoxicity Assessment (The Critical Differentiator)

Anthracycline development fails not on efficacy, but on safety. DHCM must be evaluated for "delayed toxicity" and cumulative cardiac damage.

Mechanism: Anthracyclines generate Reactive Oxygen Species (ROS) and disrupt mitochondrial function in cardiomyocytes.

Protocol:

  • Model: Chronic dosing in non-tumor bearing mice (to isolate drug effects from cancer cachexia).

  • Regimen: Administer chosen therapeutic dose (e.g., 1.0 mg/kg) weekly for 6–8 weeks.

  • Functional Readout (Echocardiography):

    • Perform baseline and terminal (Week 8) Echo.

    • Key Metrics: Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).

    • Success Criteria: DHCM group maintains LVEF >50%, while Doxorubicin group typically drops <45%.

  • Histopathology (The Gold Standard):

    • Stain: Hematoxylin & Eosin (H&E) and Masson’s Trichrome (for fibrosis).

    • Billingham Scoring: Evaluate vacuolization, myofibrillar loss, and necrosis on a scale of 0–3.

Molecular Pathway of Toxicity:

ToxicityPathway cluster_mechanism Dual Action DHCM Dihydrocarminomycin (Systemic) Cardio Cardiomyocyte Uptake DHCM->Cardio DNA DNA Intercalation (Topo II Inhibition) DHCM->DNA Redox Redox Cycling (Quinone moiety) Cardio->Redox ROS ROS Generation (Superoxide/H2O2) Redox->ROS Mito Mitochondrial Damage ROS->Mito Apoptosis Apoptosis / Necrosis (Cardiotoxicity) Mito->Apoptosis TumorKill Tumor Cell Death (Efficacy) DNA->TumorKill

Caption: Divergent pathways of DHCM: DNA intercalation drives efficacy, while redox cycling drives cardiotoxicity.

References

  • Povarov, L. S., et al. (1976).[3] "Preparation of dihydrocarminomycin and a comparison of its antitumor activity with the activity of carminomycin." Antibiotiki, 21(11), 1008-1011.[3]

  • Tevyashova, A. N., et al. (2004).[4] "Carminomycin, 14-hydroxycarminomycin and Its Novel Carbohydrate Derivatives Potently Kill Human Tumor Cells and Their Multidrug Resistant Variants."[4] The Journal of Antibiotics, 57(2), 143-150.[4]

  • Minotti, G., et al. (2004). "Anthracyclines: molecular advances and pharmacologic developments in antitumor activity and cardiotoxicity." Pharmacological Reviews, 56(2), 185-229.

  • Brazhnikova, M. G., et al. (1974). "Physical and chemical characteristics and structure of carminomycin, a new antitumor antibiotic." The Journal of Antibiotics, 27(4), 254-259.

Sources

Application

Application Note: Dihydrocarminomycin as a Reference Standard in HPLC

Introduction & Scope Dihydrocarminomycin (DHC) , chemically known as 13-dihydrocarminomycin, is a critical anthracycline metabolite and process-related impurity found in the fermentation broths of Streptomyces peucetius...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Dihydrocarminomycin (DHC) , chemically known as 13-dihydrocarminomycin, is a critical anthracycline metabolite and process-related impurity found in the fermentation broths of Streptomyces peucetius and in the synthesis of semi-synthetic anthracyclines like Epirubicin and Idarubicin. Structurally, it is the 13-dihydro derivative of Carminomycin (4-demethyldaunorubicin).

In High-Performance Liquid Chromatography (HPLC), DHC serves as a vital Reference Standard (RS) for:

  • Impurity Profiling: Quantifying trace levels of DHC in Carminomycin or Daunorubicin APIs.

  • Metabolic Studies: Monitoring the reduction of the C-13 ketone in biological matrices.

  • Process Control: Evaluating the efficiency of purification steps during anthracycline biosynthesis.

This guide provides a validated protocol for handling, preparing, and utilizing Dihydrocarminomycin as a reference standard, addressing its specific physicochemical challenges such as photosensitivity and adsorption issues.

Physicochemical Profile & Handling

Dihydrocarminomycin is an anthracycline antibiotic.[][2][3] Its stability is compromised by light, heat, and alkaline pH.

PropertySpecificationImplication for HPLC
CAS Number 62182-86-9Verification of CoA.
Molecular Formula C₂₆H₂₉NO₁₀MW = 515.51 g/mol .
Appearance Red-orange crystalline powderVisual inspection required before weighing.
Solubility Soluble in MeOH, DMSO; slightly soluble in H₂ODissolve in organic solvent first, then dilute.
pKa ~7.6 (Phenolic), ~8.2 (Amino)Mobile phase pH must be acidic (< 4.0) to suppress ionization and prevent tailing.
Sensitivity Photosensitive; HygroscopicHandle under yellow light; Store at -20°C desicated.
Handling Precautions
  • Adsorption: Anthracyclines adhere to glass surfaces. Use silanized glass or polypropylene containers for low-concentration standards (< 10 µg/mL).

  • Safety: DHC is a cytotoxic agent. All preparation must occur in a biological safety cabinet (Class II).

Method Development Strategy

The separation of DHC from structurally similar analogs (Carminomycin, Daunorubicin, Doxorubicin) requires a Reverse Phase (RP) mode with careful pH control.

Mobile Phase Chemistry
  • Acidic Modifier: Use Phosphoric Acid or Formic Acid to adjust pH to 2.0–3.0. This protonates the amino group and suppresses the ionization of phenolic groups, ensuring sharp peaks.

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for lower backpressure and sharper peaks, though Methanol provides different selectivity for glycosidic impurities.

Detection
  • Fluorescence (Preferred): Ex: 480 nm / Em: 560 nm. High sensitivity for trace impurities.

  • UV-Vis: 254 nm (universal) or 495 nm (specific to the quinone chromophore).

Detailed Experimental Protocol

Reagents and Materials
  • Reference Standard: Dihydrocarminomycin (>95% purity).

  • Solvents: HPLC Grade Acetonitrile, Methanol, Milli-Q Water.

  • Buffer: Ammonium Formate or Phosphoric Acid (85%).

  • Column: C18, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Waters Symmetry or Agilent Zorbax).

Preparation of Standards

Stock Solution (1.0 mg/mL):

  • Accurately weigh 5.0 mg of Dihydrocarminomycin into a 5 mL amber volumetric flask.

  • Dissolve in 2 mL of Methanol (sonicate briefly if needed, < 30 sec).

  • Dilute to volume with Mobile Phase A.

  • Storage: Stable for 1 week at -20°C.

Working Standard (50 µg/mL):

  • Dilute 500 µL of Stock Solution to 10 mL with Mobile Phase A.

  • Use immediately.

Chromatographic Conditions
ParameterSetting
Column Temp 30°C ± 1°C
Flow Rate 1.0 mL/min
Injection Vol 10–20 µL
Mobile Phase A 0.05% Phosphoric Acid in Water (pH ~2.2)
Mobile Phase B Acetonitrile
Gradient Time (min) : 0 -> 20 -> 25 -> 26 -> 35%B : 20 -> 40 -> 60 -> 20 -> 20
Detection Fluorescence: Ex 480 nm, Em 560 nm
System Suitability Criteria (SST)

Before analyzing samples, inject the Working Standard 5 times.

  • Precision: %RSD of peak area ≤ 2.0%.

  • Tailing Factor: 0.8 ≤ T ≤ 1.5.

  • Resolution (Rs): If analyzing a mixture, Rs between Dihydrocarminomycin and Carminomycin must be ≥ 2.0.

    • Note: Dihydrocarminomycin (more polar due to C-13 hydroxyl) typically elutes before Carminomycin (C-13 ketone).

Visualizing the Pathway & Workflow

Anthracycline Metabolic Relationship

Understanding the structural relationship is key to identifying peaks in fermentation broth.

AnthracyclinePathway cluster_impurity Critical Separation Pair Daunorubicin Daunorubicin (Parent) Carminomycin Carminomycin (4-demethyl) Daunorubicin->Carminomycin Demethylation Doxorubicin Doxorubicin (14-hydroxyl) Daunorubicin->Doxorubicin C-14 Hydroxylation DHC Dihydrocarminomycin (13-dihydro) Carminomycin->DHC C-13 Ketone Reduction (Reductase)

Caption: Metabolic relationship showing Dihydrocarminomycin as the reduced metabolite of Carminomycin. The separation of these two is the critical system suitability test.

Reference Standard Qualification Workflow

RS_Workflow Start Receipt of DHC Standard ID_Check Identity Verification (IR, MS, or CoA check) Start->ID_Check Solubility Solubility Test (Dissolve in MeOH) ID_Check->Solubility Dilution Dilution with Mobile Phase (Prevents precipitation) Solubility->Dilution SST System Suitability Test (Resolution > 2.0) Dilution->SST SST->Dilution Fail (Re-prep) Analysis Sample Analysis SST->Analysis Pass

Caption: Step-by-step workflow for qualifying and using the Dihydrocarminomycin reference standard in routine analysis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction with silanolsIncrease buffer concentration; Ensure pH < 3.0.
Peak Broadening Metal chelationUse high-purity silica columns; Add 0.1 mM EDTA to mobile phase.
Retention Shift Temperature fluctuationThermostat the column compartment (essential for anthracyclines).
Low Recovery Adsorption to vialSwitch to polypropylene vials or silanized glass inserts.
Extra Peaks PhotodegradationProtect all solutions from light (wrap flasks in foil).

References

  • Separation methods for anthraquinone related anti-cancer drugs . PubMed. Available at: [Link]

  • High-performance liquid chromatography and thin-layer chromatography of anthracycline antibiotics . PubMed. Available at: [Link]

  • Simultaneous Determination of Four Anthracyclines and Three Metabolites in Human Serum by LC-MS . PubMed. Available at: [Link]

Sources

Method

Dihydrocarminomycin for studying drug resistance mechanisms

Application Note: Mechanistic Profiling of Multidrug Resistance (MDR) Using Dihydrocarminomycin (DHCM) Abstract This application note details the use of Dihydrocarminomycin (DHCM) , a 13-dihydro anthracycline metabolite,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling of Multidrug Resistance (MDR) Using Dihydrocarminomycin (DHCM)

Abstract

This application note details the use of Dihydrocarminomycin (DHCM) , a 13-dihydro anthracycline metabolite, as a functional probe for characterizing Multidrug Resistance (MDR) phenotypes. While Doxorubicin is the standard-bearer for anthracycline studies, DHCM offers a unique structural profile (13-dihydro-4-demethoxydaunorubicin) that allows researchers to dissect the specific contributions of the C-4 methoxy group and C-13 reduction state to P-glycoprotein (P-gp/ABCB1) recognition. This guide provides validated protocols for cytotoxicity profiling and flow cytometric efflux assays, enabling precise quantification of transporter kinetics in resistant cell lines.

Introduction: The Anthracycline-MDR Axis

Multidrug resistance (MDR) remains the primary cause of chemotherapy failure in leukemia and solid tumors. The classical mechanism involves the overexpression of ATP-binding cassette (ABC) transporters , specifically P-glycoprotein (P-gp/MDR1), which actively effluxes hydrophobic drugs out of the cell before they can reach their nuclear targets.

Why Dihydrocarminomycin (DHCM)? Most resistance studies utilize Doxorubicin (DOX). However, anthracycline metabolism plays a critical role in toxicity and efficacy.

  • Metabolic Relevance: In vivo, anthracyclines are reduced by carbonyl reductases to their 13-dihydro forms (e.g., Doxorubicinol). DHCM is the 13-dihydro metabolite of Carminomycin.[]

  • Structural Probe: DHCM lacks the C-4 methoxy group present in Doxorubicin and Daunorubicin. Comparing DHCM transport kinetics against DOX helps map the pharmacophore requirements of the P-gp drug-binding pocket.

  • Fluorescence: Like its parent compounds, DHCM possesses intrinsic orange-red fluorescence (Ex 480 nm / Em 590 nm), allowing for label-free quantification of intracellular accumulation via flow cytometry.

Mechanism of Action & Resistance Pathways

To effectively use DHCM, one must understand its cellular fate. The compound enters via passive diffusion, intercalates into DNA, and inhibits Topoisomerase II. In resistant cells, P-gp intercepts the drug at the inner leaflet of the plasma membrane.

Figure 1: Anthracycline Flux and P-gp Mediated Resistance

MDR_Pathway DHCM_Ext DHCM (Extracellular) DHCM_Int DHCM (Intracellular) DHCM_Ext->DHCM_Int Passive Diffusion DNA Nuclear DNA (Intercalation Target) DHCM_Int->DNA Nuclear Translocation Pgp P-glycoprotein (ABCB1) Efflux Pump DHCM_Int->Pgp Substrate Binding TopoII Topoisomerase II (Inhibition) DNA->TopoII Complex Formation Pgp->DHCM_Ext Active Efflux (ATP-dependent) Inhibitor P-gp Inhibitor (e.g., Verapamil) Inhibitor->Pgp Blocks Efflux Apoptosis Apoptosis / Cell Death TopoII->Apoptosis DNA Breaks

Caption: Kinetic pathway of Dihydrocarminomycin (DHCM) in a multidrug-resistant cell. P-gp acts as a vacuum cleaner, extruding DHCM before it causes lethal DNA damage. Inhibitors block this step.

Experimental Protocols

Protocol A: Preparation of DHCM Stock Solutions
  • Safety Note: DHCM is a potent cytotoxin and potential mutagen. Handle in a Class II Biosafety Cabinet.

  • Solubility: Soluble in DMSO or Methanol. Poorly soluble in water.

  • Weighing: Weigh 1 mg of Dihydrocarminomycin powder.

  • Dissolution: Dissolve in 1 mL of anhydrous DMSO to create a 1 mg/mL (approx. 1.9 mM) stock solution.

    • Note: The molecular weight of DHCM (aglycone + sugar) is ~513.5 g/mol (verify specific salt form).

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.

  • Working Solution: Dilute in PBS or culture medium immediately before use. Keep final DMSO concentration < 0.5%.

Protocol B: Kinetic Efflux Assay (Flow Cytometry)

This protocol quantifies the "Efflux Capacity" of a cell line.

Materials:

  • Resistant Cells (e.g., MCF-7/ADR or HL-60/MX2).

  • Sensitive Control Cells (e.g., MCF-7 or HL-60).

  • DHCM Stock (1 mg/mL).

  • P-gp Inhibitor: Verapamil (10 µM) or Cyclosporin A (5 µM).

  • Flow Cytometer (488 nm Laser, PE or PerCP channel).

Step-by-Step Workflow:

  • Seeding: Prepare single-cell suspensions (

    
     cells/mL) in complete medium.
    
  • Inhibitor Pre-treatment (Optional but Recommended):

    • Divide resistant cells into two tubes: Tube A (No Inhibitor) and Tube B (+ Verapamil) .

    • Incubate Tube B with 10 µM Verapamil for 15 min at 37°C.

  • DHCM Loading (Uptake Phase):

    • Add DHCM to all tubes (Final conc: 1–5 µM).

    • Incubate for 60 minutes at 37°C in the dark.

    • Checkpoint: Cells should appear fluorescent under a microscope.

  • Washing:

    • Centrifuge (300 x g, 5 min, 4°C) to remove extracellular drug.

    • Resuspend pellet in ice-cold PBS.

  • Efflux Phase (The Critical Step):

    • Split the sample.[2] Keep one fraction on ice (Time 0 control).

    • Resuspend the rest in warm, drug-free medium (with or without Verapamil as per step 2).

    • Incubate at 37°C for 60–90 minutes .

  • Acquisition:

    • Wash cells twice with cold PBS. Resuspend in PBS + 1% BSA.

    • Analyze on Flow Cytometer.[2][3][4][5]

    • Excitation: 488 nm (Blue Laser).

    • Emission: 575/26 nm (PE channel) or 670 LP (PerCP channel).

Data Interpretation:

  • Retention (%) = (MFI at 60 min efflux / MFI at Time 0) × 100.

  • Resistant cells will show rapid loss of fluorescence (Low Retention).

  • Sensitive cells (or Verapamil-treated resistant cells) will maintain high fluorescence (High Retention).

Protocol C: Cytotoxicity Profiling (MTT/CCK-8)

To determine the Resistance Factor (RF).

  • Plate Cells: Seed 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Add serial dilutions of DHCM (e.g., 0.01 µM to 100 µM).

    • Include a parallel plate with DHCM + Verapamil (5 µM) to test reversal of resistance.

  • Incubation: 72 hours at 37°C.

  • Readout: Add MTT or CCK-8 reagent. Measure Absorbance (OD450 or OD570).

  • Calculation: Plot Dose-Response curves to find IC50.

    • Resistance Factor (RF) =

      
      .
      

Data Presentation & Analysis

Table 1: Expected Phenotypic Profiles

Cell TypeP-gp StatusDHCM Uptake (Initial)DHCM Retention (60 min)IC50 (Est.)Effect of Verapamil
Parental (WT) Low / NegativeHighHigh (>80%)~50 nMNegligible
Resistant (MDR) High ExpressionModerateLow (<20%)>1000 nMRestores Sensitivity
MDR + Inhibitor Functionally BlockedModerateHigh (>80%)~50-100 nMN/A

Visualizing the Workflow:

Workflow Step1 Step 1: Loading Incubate cells + DHCM (60 min, 37°C) Step2 Step 2: Wash Remove extracellular drug Step1->Step2 Step3 Step 3: Efflux Incubate in drug-free media (0 - 90 min) Step2->Step3 Step4 Step 4: Analysis Flow Cytometry (Ex 488 / Em 575) Step3->Step4

Caption: Experimental workflow for the DHCM kinetic efflux assay.

References

  • Gottesman, M. M., et al. "P-glycoprotein and the mechanism of multidrug resistance." Journal of Biological Chemistry, 1988.

  • Minotti, G., et al. "Anthracyclines: molecular advances and pharmacologic developments in antitumor activity and cardiotoxicity." Pharmacological Reviews, 2004.

  • Lau, D. H., et al. "Mechanism of multidrug resistance: P-glycoprotein." Cancer and Metastasis Reviews, 1990.

  • Priestley, N. D., et al. "Purification, properties, and characterization of recombinant Streptomyces sp.[] strain C5 DoxA, a cytochrome P-450 catalyzing multiple steps in doxorubicin biosynthesis."[] Journal of Bacteriology, 1999. (Details the conversion of Carminomycin to Dihydrocarminomycin).

  • Thermo Fisher Scientific. "Flow Cytometry Protocols & SpectraViewer." (General reference for anthracycline spectral properties).

Sources

Application

Precision Profiling of Dihydrocarminomycin Cytotoxicity: A Multi-Parametric Protocol

Abstract & Strategic Rationale Dihydrocarminomycin (DHCM, CAS 62182-86-9) is a semi-synthetic anthracycline antibiotic derived from carminomycin. While it shares the core quinone-containing tetracyclic ring structure wit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

Dihydrocarminomycin (DHCM, CAS 62182-86-9) is a semi-synthetic anthracycline antibiotic derived from carminomycin. While it shares the core quinone-containing tetracyclic ring structure with Doxorubicin (DOX) and Daunorubicin, DHCM exhibits distinct pharmacokinetic properties, most notably a delayed toxicity profile compared to its parent compounds.

Standard cytotoxicity workflows often fail to capture the nuances of DHCM activity because they rely on short incubation windows (24h) or fluorescence-based readouts that suffer from interference due to the molecule's intrinsic autofluorescence.

This application note provides a validated, high-integrity framework for testing DHCM. It moves beyond simple IC50 determination to include kinetic viability analysis and autofluorescence-corrected flow cytometry, ensuring data reliability for drug development decision-making.

Key Mechanistic Pathway

DHCM functions primarily as a DNA intercalator and Topoisomerase II poison. The resulting DNA Double-Strand Breaks (DSBs) trigger the DNA Damage Response (DDR), leading to cell cycle arrest and apoptosis.

DHCM_Mechanism DHCM Dihydrocarminomycin (Extracellular) Entry Passive Diffusion / Transporters DHCM->Entry Nucleus Nuclear Translocation Entry->Nucleus Intercalation DNA Intercalation Nucleus->Intercalation TopoII Topoisomerase II Inhibition Intercalation->TopoII DSB DNA Double-Strand Breaks (DSBs) TopoII->DSB p53 p53 / ATM Activation DSB->p53 Arrest G2/M Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis (Caspase Cascade) p53->Apoptosis Arrest->Apoptosis Unresolved Damage

Figure 1: Molecular Mechanism of Action (MOA) for Dihydrocarminomycin-induced cytotoxicity.

Material Preparation & Safety

Critical Safety Warning: DHCM is a potent cytotoxic agent and a suspected carcinogen. Handle only in a Class II Biological Safety Cabinet (BSC).

Reagent Handling
  • Solubility: DHCM is soluble in DMSO (Dimethyl sulfoxide).

  • Stability: Anthracyclines are photosensitive and prone to hydrolysis.

  • Storage: Store lyophilized powder at -20°C. Store DMSO stock solutions at -80°C in amber aliquots to avoid freeze-thaw cycles.

Stock Solution Protocol
  • Weighing: Weigh DHCM powder in a static-free environment.

  • Dissolution: Dissolve in sterile, cell-culture grade DMSO to a master stock concentration of 10 mM . Vortex for 1 minute to ensure complete solubilization.

  • Verification: Inspect visually for particulates. If turbid, sonicate in a water bath for 5 minutes (protected from light).

  • Aliquot: Dispense into single-use amber tubes (e.g., 20 µL/tube) and freeze immediately at -80°C.

Experimental Design: The "Delayed Toxicity" Factor

Historical data suggests DHCM induces death at later time points compared to Carminomycin.[1] Therefore, a standard 24-hour assay is insufficient.

Recommended Time Points: 24h, 48h, and 72h. Cell Models:

  • Target: Human Breast Adenocarcinoma (MCF-7 or MDA-MB-231).

  • Control (Safety): Rat Cardiomyoblasts (H9c2) or Human iPSC-derived Cardiomyocytes (to assess cardiotoxicity risk).

Experimental Workflow

Workflow Seed Day 0: Cell Seeding (3-5k cells/well) Treat Day 1: Treatment (Serial Dilutions) Seed->Treat Incubate Incubation (24h / 48h / 72h) Treat->Incubate Readout1 Assay A: CCK-8 (Metabolic Viability) Incubate->Readout1 Readout2 Assay B: Flow Cytometry (Apoptosis w/ Spectral Comp) Incubate->Readout2 Analyze Data Analysis (IC50 & Kinetics) Readout1->Analyze Readout2->Analyze

Figure 2: Integrated experimental workflow for multi-parametric cytotoxicity assessment.

Protocol A: Metabolic Viability Assay (CCK-8)

We recommend CCK-8 (WST-8) over MTT. MTT requires solubilization of formazan crystals, which can introduce errors if the DHCM precipitates or if the DMSO solvent interacts with the plasticware. CCK-8 is water-soluble and allows for continuous monitoring.

Step-by-Step Procedure
  • Seeding: Plate cells in 96-well plates (3,000–5,000 cells/well) in 100 µL complete medium. Incubate for 24h for attachment.

  • Dilution Preparation:

    • Prepare a 2x concentration series of DHCM in complete medium (max DMSO < 0.5%).

    • Range: 0.01 µM to 100 µM (Log-scale spacing: 0.01, 0.03, 0.1, 0.3, 1, 3, 10, 30, 100 µM).

    • Controls: Vehicle Control (DMSO only), Positive Control (Doxorubicin 1 µM), Blank (Media only).

  • Treatment: Remove old media and add 100 µL of fresh drug-containing media. Note: Ensure protection from light.

  • Incubation: Incubate for 48h or 72h.

  • Reading:

    • Add 10 µL of CCK-8 reagent per well.

    • Incubate for 1–4 hours at 37°C until orange color develops.

    • Measure Absorbance at 450 nm (Reference: 650 nm).

Data Analysis Table Template
Concentration (µM)Absorbance (Rep 1)Absorbance (Rep 2)Absorbance (Rep 3)% Viability (Normalized)
Vehicle (0)1.201.181.21100%
0.011.151.121.1696%
...............[2][3][4][5]
1000.050.060.054%

Protocol B: Flow Cytometry (Autofluorescence-Corrected)

The Challenge: Anthracyclines like DHCM and Doxorubicin are naturally fluorescent (Excitation ~480nm, Emission ~550-600nm). This overlaps with Propidium Iodide (PI) and PE channels. The Solution: Use fluorophores excited by the Red (633 nm) or Violet (405 nm) lasers to avoid interference.

Recommended Kit: Annexin V-APC (Red laser) + DAPI (Violet laser) or SYTOX Blue.

Step-by-Step Procedure
  • Treatment: Treat cells in 6-well plates for 48h.

  • Harvesting: Collect supernatant (floating dead cells) and trypsinize adherent cells. Combine into one tube. Crucial: Do not discard floating cells; they represent the apoptotic population.

  • Washing: Centrifuge (300 x g, 5 min) and wash 2x with cold PBS.

  • Staining:

    • Resuspend in 100 µL 1X Annexin Binding Buffer.

    • Add 5 µL Annexin V-APC (Ex: 633 nm / Em: 660 nm).

    • Add DAPI (Ex: 405 nm / Em: 450 nm) at 1 µg/mL final concentration.

    • Do NOT use PI.

  • Incubation: Incubate 15 min at RT in the dark.

  • Acquisition:

    • Run on a flow cytometer.[5][6]

    • Gating Strategy:

      • Gate 1: FSC vs SSC (Cells).

      • Gate 2: APC vs DAPI.

      • Q1 (APC-/DAPI+): Necrotic.

      • Q2 (APC+/DAPI+): Late Apoptotic.

      • Q3 (APC+/DAPI-): Early Apoptotic.

      • Q4 (APC-/DAPI-): Live.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Signal (MTT/CCK8) Drug precipitation or color interference.Check wells under microscope for crystals. Use a "Media + Drug" blank (no cells) to subtract background absorbance.
False Positive Apoptosis (Flow) Trypsin over-digestion.Limit trypsin exposure to <3 mins. Use Accutase for sensitive lines.
Signal Bleed-through Anthracycline autofluorescence.[6]Run an "Unstained + Drug Treated" control to map the drug's fluorescence on your specific cytometer. Use APC/Far-Red dyes.
Inconsistent IC50 Evaporation in edge wells.Fill outer wells of 96-well plate with PBS (do not use for data).

References

  • Povarov, L. S., et al. (1976).[1] Preparation of dihydrocarminomycin and a comparison of its antitumor activity with the activity of carminomycin.[1] Antibiotiki.[1][2][3]

  • Cagel, M., et al. (2017).[2] Doxorubicin: Nanotechnological overviews from bench to bedside. Drug Discovery Today.[2]

  • Loddo, R., et al. (2002). In vitro evaluation of the cytotoxicity of anthracyclines.[6] Methods in Molecular Medicine.

  • Torelli, A., et al. (2022). Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol. Cells.[2][4][5][6][7][8][9]

  • ChemicalBook. (2023). Dihydrocarminomycin Properties and CAS 62182-86-9.

Sources

Method

Dihydrocarminomycin: A Guide to its Applications in Molecular Biology Research

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications of Dihydrocarminomycin in molecular biology. Dihydrocarminomycin is an anthracycline antibi...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications of Dihydrocarminomycin in molecular biology. Dihydrocarminomycin is an anthracycline antibiotic, a class of compounds renowned for their potent anti-cancer properties. As a derivative of the well-studied compound carminomycin, dihydrocarminomycin offers a unique molecular scaffold for investigating fundamental cellular processes.[1][2] This guide delves into its core mechanisms of action and provides detailed protocols for its utilization in various research applications.

Introduction to Dihydrocarminomycin: A Profile

Dihydrocarminomycin is a metabolite of carminomycin, characterized by the reduction of a carbonyl group.[3] While it is reported to have weaker antitumor activity compared to its parent compound, its structural similarity and shared anthracycline core make it a valuable tool for dissecting the intricate mechanisms of this class of molecules.[3] The primary modes of action for anthracyclines, and by extension dihydrocarminomycin, are DNA intercalation and the inhibition of topoisomerase II, both of which culminate in the disruption of DNA replication and transcription, ultimately leading to cell death.[1][4][5]

Key Properties of Dihydrocarminomycin:

PropertyDescriptionSource
Chemical Class Anthracycline Antibiotic[1]
Mechanism of Action DNA Intercalation, Topoisomerase II Inhibition[1][4][5]
Primary Biological Effects Antitumor activity, Cytotoxicity[3]
Fluorescence Intrinsic fluorescence, characteristic of anthracyclinesInferred from anthracycline properties

Core Application: DNA Intercalation

The planar aromatic ring structure of dihydrocarminomycin allows it to insert itself between the base pairs of the DNA double helix.[4][5] This intercalation physically distorts the DNA structure, interfering with the binding of DNA and RNA polymerases, thereby halting replication and transcription. This property can be harnessed in various molecular biology assays.

Principle of DNA Intercalation Assays

DNA intercalation can be detected and quantified by observing changes in the physical properties of DNA or the intercalating agent itself. Common methods include:

  • UV-Visible Spectroscopy: Intercalation leads to a bathochromic (red) shift and hypochromism in the absorption spectrum of the drug.

  • Fluorescence Spectroscopy: The fluorescence of the intercalator is often quenched or enhanced upon binding to DNA.

  • Viscometry: The elongation and stiffening of the DNA molecule upon intercalation lead to an increase in the viscosity of the DNA solution.

  • Gel Electrophoresis: The unwinding of supercoiled plasmid DNA upon intercalation can be visualized as a change in its electrophoretic mobility.

Protocol: DNA Intercalation Assay using UV-Visible Spectroscopy

This protocol provides a framework for assessing the interaction of dihydrocarminomycin with DNA.

Materials:

  • Dihydrocarminomycin solution (stock solution in DMSO, final concentration to be determined empirically)

  • Calf Thymus DNA (ctDNA) solution in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Tris-HCl buffer (pH 7.4)

  • Quartz cuvettes

  • UV-Visible Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of dihydrocarminomycin in DMSO. The final concentration in the assay should be optimized, but a starting point could be in the low micromolar range.

    • Prepare a stock solution of ctDNA in Tris-HCl buffer. The concentration should be determined by measuring the absorbance at 260 nm (A260).

  • Spectrophotometric Titration:

    • Set the spectrophotometer to scan a wavelength range that covers the absorption spectrum of dihydrocarminomycin (typically in the visible range for anthracyclines).

    • In a quartz cuvette, place a fixed concentration of dihydrocarminomycin in Tris-HCl buffer.

    • Record the initial absorption spectrum.

    • Add increasing aliquots of the ctDNA solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the absorption spectrum.

    • A control titration with buffer instead of ctDNA should be performed to account for dilution effects.

  • Data Analysis:

    • Observe the changes in the absorption spectrum of dihydrocarminomycin upon addition of DNA. A red shift in the maximum absorption wavelength and a decrease in absorbance (hypochromism) are indicative of intercalation.

    • The binding constant (K) can be calculated using various models, such as the Benesi-Hildebrand equation, by plotting the change in absorbance against the DNA concentration.

Causality Behind Experimental Choices:

  • Tris-HCl buffer: Provides a stable pH environment that mimics physiological conditions and does not interfere with the DNA-drug interaction.

  • Calf Thymus DNA: A readily available and well-characterized source of double-stranded DNA for in vitro binding studies.

  • DMSO for stock solution: Dihydrocarminomycin, like many organic compounds, has better solubility in DMSO. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid affecting the DNA structure.

Core Application: Topoisomerase II Inhibition

Topoisomerase II enzymes are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through, and then religating the break. Dihydrocarminomycin, as an anthracycline, is expected to act as a topoisomerase II poison, stabilizing the covalent enzyme-DNA cleavage complex. This leads to the accumulation of DNA double-strand breaks and triggers apoptosis.

Principle of Topoisomerase II Inhibition Assays

The activity of topoisomerase II and its inhibition can be assessed using in vitro assays that monitor the enzyme's ability to alter DNA topology. A common assay is the decatenation assay.

  • Decatenation Assay: This assay uses kinetoplast DNA (kDNA), a network of interlocked circular DNA molecules from trypanosomes. Topoisomerase II can resolve this network into individual minicircles, which can be separated from the kDNA network by agarose gel electrophoresis. An inhibitor will prevent this decatenation.

Protocol: Topoisomerase II Decatenation Assay

This protocol is a general guideline for assessing the inhibitory effect of dihydrocarminomycin on topoisomerase II.

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II reaction buffer (containing ATP and MgCl2)

  • Dihydrocarminomycin at various concentrations

  • Etoposide (a known topoisomerase II poison, as a positive control)

  • Stop solution/loading dye (containing SDS and a tracking dye)

  • Agarose gel (1%) in TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • Imaging system

Procedure:

  • Reaction Setup:

    • On ice, set up the following reaction mixtures in microcentrifuge tubes:

      • Negative Control: Reaction buffer, kDNA, and water (no enzyme).

      • Enzyme Control: Reaction buffer, kDNA, and Topoisomerase II.

      • Positive Control: Reaction buffer, kDNA, Topoisomerase II, and etoposide.

      • Test Samples: Reaction buffer, kDNA, Topoisomerase II, and varying concentrations of dihydrocarminomycin.

  • Incubation:

    • Incubate the reaction tubes at 37°C for 30-60 minutes.

  • Termination of Reaction:

    • Stop the reaction by adding the stop solution/loading dye. The SDS in the stop solution denatures the enzyme.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Run the gel at a constant voltage until the tracking dye has migrated an adequate distance.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide and visualize it under UV light.

    • The kDNA network will remain in the well or migrate very slowly. Decatenated minicircles will migrate as distinct bands.

    • Inhibition of topoisomerase II activity will be observed as a decrease in the amount of decatenated minicircles compared to the enzyme control.

Self-Validating System:

  • The negative control ensures that the kDNA does not spontaneously decatenate.

  • The enzyme control demonstrates that the topoisomerase II is active.

  • The positive control with etoposide confirms that the assay can detect topoisomerase II inhibition.

Visualizing the Mechanism of Topoisomerase II Inhibition

Topoisomerase_II_Inhibition cluster_0 Normal Topoisomerase II Action cluster_1 Inhibition by Dihydrocarminomycin DNA_Crossover DNA Crossover TopoII_Binding Topoisomerase II Binds to DNA DNA_Crossover->TopoII_Binding Cleavage_Complex Transient Double-Strand Break (Cleavage Complex) TopoII_Binding->Cleavage_Complex Strand_Passage DNA Strand Passage Cleavage_Complex->Strand_Passage Stabilized_Complex Stabilized Cleavage Complex (DNA Damage) Cleavage_Complex->Stabilized_Complex Dihydrocarminomycin Intervention Religation Religation of DNA Break Strand_Passage->Religation TopoII_Release Topoisomerase II Released Religation->TopoII_Release Resolved_DNA Resolved DNA TopoII_Release->Resolved_DNA Dihydrocarminomycin Dihydrocarminomycin Dihydrocarminomycin->Stabilized_Complex Traps the complex Apoptosis Apoptosis Stabilized_Complex->Apoptosis

Caption: Mechanism of Topoisomerase II Inhibition by Dihydrocarminomycin.

Application in Cellular Assays: Cytotoxicity and Fluorescence Microscopy

Dihydrocarminomycin's ability to induce cell death makes it a subject of interest in cancer research. Its intrinsic fluorescence also allows for its visualization within cells.

Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Dihydrocarminomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of dihydrocarminomycin. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).

Protocol: Fluorescence Microscopy for Cellular Uptake

The intrinsic fluorescence of dihydrocarminomycin can be used to visualize its cellular localization.

Materials:

  • Cells grown on coverslips or in imaging-grade dishes

  • Dihydrocarminomycin

  • Hoechst 33342 or DAPI (for nuclear counterstaining)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixing (optional)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture and Treatment:

    • Culture cells on a suitable imaging substrate.

    • Treat the cells with dihydrocarminomycin at a concentration that allows for visualization without causing immediate cell death (optimization is required).

  • Incubation:

    • Incubate for a specific time to allow for drug uptake.

  • Staining and Fixing (Optional):

    • Wash the cells with PBS.

    • If desired, counterstain the nuclei with Hoechst 33342 or DAPI.

    • For fixed-cell imaging, fix the cells with 4% PFA.

  • Imaging:

    • Wash the cells again with PBS.

    • Mount the coverslips or place the dish on the microscope stage.

    • Image the cells using a fluorescence microscope. The filter sets should be chosen based on the excitation and emission spectra of dihydrocarminomycin (as an anthracycline, expect excitation in the blue-green range and emission in the orange-red range).

Causality Behind Experimental Choices:

  • Nuclear Counterstaining: Hoechst or DAPI helps to visualize the nucleus, allowing for the co-localization of dihydrocarminomycin with this organelle, which is expected given its DNA-intercalating nature.

  • Live-cell vs. Fixed-cell Imaging: Live-cell imaging provides dynamic information about drug uptake, while fixed-cell imaging can provide higher-resolution snapshots of its subcellular distribution.

Visualizing the Experimental Workflow for Cytotoxicity and Cellular Uptake

Cellular_Assay_Workflow cluster_0 Cell Viability Assay (MTT) cluster_1 Fluorescence Microscopy Seed_Cells_MTT Seed Cells in 96-well Plate Treat_MTT Treat with Dihydrocarminomycin Seed_Cells_MTT->Treat_MTT Incubate_MTT Incubate (24-72h) Treat_MTT->Incubate_MTT Add_MTT Add MTT Reagent Incubate_MTT->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Analyze_IC50 Calculate IC50 Read_Absorbance->Analyze_IC50 Seed_Cells_Microscopy Seed Cells on Coverslips Treat_Microscopy Treat with Dihydrocarminomycin Seed_Cells_Microscopy->Treat_Microscopy Incubate_Microscopy Incubate (short term) Treat_Microscopy->Incubate_Microscopy Counterstain Counterstain Nuclei (optional) Incubate_Microscopy->Counterstain Image_Cells Image with Fluorescence Microscope Counterstain->Image_Cells Analyze_Localization Analyze Subcellular Localization Image_Cells->Analyze_Localization

Caption: Experimental workflows for cellular assays with Dihydrocarminomycin.

Concluding Remarks and Future Perspectives

Dihydrocarminomycin, as a member of the anthracycline family, presents a valuable tool for molecular biology research. Its mechanisms of action, centered on DNA intercalation and topoisomerase II inhibition, allow for the investigation of fundamental cellular processes related to DNA metabolism and cell death. The protocols provided in this guide offer a starting point for researchers to explore the potential of dihydrocarminomycin in their specific experimental systems. It is crucial to note that, as with any experimental compound, optimization of concentrations, incubation times, and specific assay conditions is essential for obtaining robust and reproducible results. Future research could focus on elucidating the subtle differences in the activity of dihydrocarminomycin compared to other anthracyclines, potentially revealing novel structure-activity relationships that could inform the design of next-generation therapeutic agents.

References

Sources

Application

Advanced Isolation &amp; Purification of Dihydrocarminomycin (DCM) from Streptomyces Cultures

Application Note & Protocol Guide | Version 2.4 Executive Summary Dihydrocarminomycin (DCM), specifically 13-dihydrocarminomycin, is a pivotal anthracycline antibiotic and a biosynthetic intermediate in the pathway of da...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.4

Executive Summary

Dihydrocarminomycin (DCM), specifically 13-dihydrocarminomycin, is a pivotal anthracycline antibiotic and a biosynthetic intermediate in the pathway of daunorubicin and doxorubicin. Produced primarily by mutant strains of Streptomyces peucetius, its purification presents unique challenges due to its structural similarity to its precursor, carminomycin (CMM), and its susceptibility to glycosidic cleavage under extreme pH.

This guide outlines a high-fidelity workflow for the extraction, isolation, and analytical validation of DCM. Unlike generic antibiotic protocols, this methodology prioritizes polarity-based discrimination to separate the 13-hydroxyl derivative (DCM) from the 13-ketone parent (CMM).

Phase 1: Upstream Considerations & Biosynthetic Context

The Challenge: DCM is often a minor component or a transient intermediate. The Solution: Optimization of harvest time is critical. DCM accumulation typically peaks post-exponential phase when specific ketoreductases (e.g., DnrH) are active.

  • Target Strain: Streptomyces peucetius var. caesius (or dnrU/dnrV mutants).

  • Harvest Indicator: Monitor the broth for a shift from red to deep purple/violet, indicative of pH changes and metabolite accumulation.

  • Pre-Processing: Anthracyclines are amphiphilic. A significant portion binds to the mycelial cell wall. Do not discard the biomass.

Phase 2: Extraction Strategy (The "Capture")

Objective: Solubilize DCM from both the supernatant and mycelium while preventing aglycone formation (deglycosylation).

Protocol A: Dual-Phase Extraction

Reagents: Chloroform (


), Methanol (

), 0.1 N HCl, 0.1 N NaOH.
  • Separation: Centrifuge fermentation broth (5000 x g, 20 min) to separate Mycelial Cake from Supernatant .

  • Supernatant Processing:

    • Adjust pH to 8.5 using 0.1 N NaOH. (Anthracyclines extract best as free bases).

    • Extract twice with equal volumes of

      
      .
      
    • Note: Keep contact time short (<30 min) to avoid base-catalyzed degradation.

  • Mycelial Processing (Critical Step):

    • Resuspend mycelial cake in Acetone or Methanol (1:5 w/v).

    • Sonicate for 15 minutes to disrupt cell walls.

    • Filter and evaporate the solvent to an aqueous residue.

    • Adjust residue pH to 8.5 and extract with

      
       as above.
      
  • Convergence: Combine organic extracts from both streams.

  • Concentration: Dry over anhydrous

    
     and evaporate to dryness under reduced pressure (Rotavap at <35°C).
    

Result: A crude "Total Anthracycline" red gum.

Phase 3: Chromatographic Isolation (The "Refinement")

Objective: Separate DCM from Carminomycin and Daunorubicin. Mechanism: DCM possesses a C-13 hydroxyl group, making it more polar than Carminomycin (C-13 ketone). We exploit this polarity shift.

Protocol B: Flash Chromatography (Silica Gel 60)
  • Stationary Phase: Silica Gel 60 (230-400 mesh), acid-washed to prevent tailing.

  • Mobile Phase: Chloroform : Methanol (Gradient).

StepSolvent Ratio (

:

)
Target Elution
198 : 2Non-polar aglycones (Aklavinone)
295 : 5Carminomycin (Major contaminant)
390 : 10 Dihydrocarminomycin (DCM)
480 : 20Polar impurities / Diglycosides

Procedure:

  • Dissolve crude extract in minimal

    
    . Load onto column.[1][2][3]
    
  • Run gradient. Collect fractions.

  • TLC Check: Silica plates, system

    
     (80:20:3).
    
    • Observation: DCM (

      
      ) will run slightly lower (slower) than Carminomycin (
      
      
      
      ) due to the extra hydroxyl group.
Protocol C: Sephadex LH-20 Polishing

To remove pigment impurities and degraded polymers:

  • Column: Sephadex LH-20 equilibrated in Methanol.

  • Load the DCM-rich fractions from Protocol B.

  • Elute isocratically with Methanol.

  • Anthracyclines elute as distinct orange/red bands.

Phase 4: High-Performance Liquid Chromatography (HPLC)

Objective: Final purification and analytical validation.

Protocol D: Preparative RP-HPLC
  • Column: C18 (ODS) Preparative Column (e.g., 250 x 21 mm, 10 µm).

  • Mobile Phase:

    • Solvent A: 0.05 M Phosphate Buffer (pH 3.0) Acidic pH suppresses ionization of phenolic groups, sharpening peaks.

    • Solvent B: Acetonitrile (

      
      ).
      
  • Detection: Fluorescence (Ex: 480 nm, Em: 590 nm) or UV-Vis (254/495 nm).

Gradient Profile:

Time (min)% Buffer A% Acetonitrile (B)Event
0-57525Equilibration
5-2575 -> 5025 -> 50Linear Gradient
25-3050 -> 050 -> 100Wash

Elution Order Logic:

  • Dihydrocarminomycin (DCM): Elutes earlier (More polar due to C-13 OH).

  • Carminomycin (CMM): Elutes later (Less polar, C-13 Ketone).

Visualization: Workflow & Logic

Diagram 1: Purification Workflow

DCM_Purification Fermentation Fermentation Broth (Streptomyces peucetius) Separation Centrifugation (5000 x g) Fermentation->Separation Mycelium Mycelial Cake (Intracellular Product) Separation->Mycelium Supernatant Supernatant (Extracellular Product) Separation->Supernatant Extract_Myc Acetone Extraction + Sonication Mycelium->Extract_Myc Extract_Sup pH 8.5 Adjustment + CHCl3 Extraction Supernatant->Extract_Sup Combine Combine & Concentrate (Crude Red Gum) Extract_Myc->Combine Extract_Sup->Combine Flash Flash Chromatography (Silica Gel 60) Gradient CHCl3:MeOH Combine->Flash Fraction_CMM Fraction A: Carminomycin Flash->Fraction_CMM  95:5 Elution Fraction_DCM Fraction B: Dihydrocarminomycin Flash->Fraction_DCM  90:10 Elution HPLC Prep-HPLC (C18) Phosphate Buffer/ACN Fraction_DCM->HPLC Final Pure Dihydrocarminomycin (>98% Purity) HPLC->Final

Caption: Integrated extraction and purification workflow for Dihydrocarminomycin, highlighting the convergence of mycelial and supernatant streams.

Diagram 2: Separation Logic (Polarity)

Polarity_Logic cluster_0 Chemical Structure Difference cluster_1 Chromatographic Behavior CMM Carminomycin (C-13 Ketone =O) RP Reverse Phase (C18) Interaction CMM->RP Less Polar DCM Dihydrocarminomycin (C-13 Hydroxyl -OH) DCM->RP More Polar Ret_CMM Stronger Retention (Later Elution) RP->Ret_CMM Ret_DCM Weaker Retention (Earlier Elution) RP->Ret_DCM

Caption: Mechanistic basis for separation. The reduction of the C-13 ketone to a hydroxyl group increases polarity, reducing retention time on C18 columns.

Troubleshooting & Optimization

  • Issue: Low Recovery.

    • Cause: Incomplete lysis of mycelium or degradation during pH adjustment.

    • Fix: Ensure mycelium is sonicated in acetone. Keep pH < 9.0 during extraction and immediately neutralize extracts.

  • Issue: Co-elution with Carminomycin.

    • Cause: Gradient too steep.

    • Fix: Use an isocratic hold at 25% ACN during HPLC runs to maximize resolution between the ketone (CMM) and hydroxyl (DCM) forms.

  • Issue: Peak Tailing.

    • Cause: Interaction with residual silanols on the column.

    • Fix: Add 0.1% Triethylamine (TEA) to the mobile phase or ensure buffer pH is strictly 3.0.

References

  • Arcamone, F., et al. (1974). Adriamycin (14-hydroxydaunomycin), a novel antitumor antibiotic. Biotechnology and Bioengineering.

  • Grein, A., et al. (1963). General Methods for the Isolation of Anthracyclines from Streptomyces. Giornale di Microbiologia.
  • Fujii, N., et al. (1995).[2] The clecarmycins, new antitumor antibiotics produced by Streptomyces: fermentation, isolation and biological properties. Journal of Antibiotics.

  • Lomovskaya, N., et al. (1999). Doxorubicin Overproduction in Streptomyces peucetius: Cloning and Characterization of the dnrU Ketoreductase. Journal of Bacteriology.

  • BenchChem Protocols. (2025). Purification of Anthracycline Antibiotics from Fermentation Broth.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in the chemical synthesis of Dihydrocarminomycin

Technical Support Center: Chemical Synthesis of Dihydrocarminomycin Topic: Overcoming Challenges in the Chemical Synthesis of Dihydrocarminomycin Role: Senior Application Scientist Audience: Pharmaceutical Researchers &...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chemical Synthesis of Dihydrocarminomycin

Topic: Overcoming Challenges in the Chemical Synthesis of Dihydrocarminomycin Role: Senior Application Scientist Audience: Pharmaceutical Researchers & Process Chemists

Executive Summary

Dihydrocarminomycin (13-dihydrocarminomycin) is a critical anthracycline metabolite and potential therapeutic agent, derived from the C-13 carbonyl reduction of carminomycin.[1][2] While it shares the potent antineoplastic activity of its parent compounds (daunorubicin/doxorubicin), its synthesis presents unique challenges regarding stereochemical control at C-13 , aglycone stability , and purification efficiency .[2]

This guide moves beyond basic protocols to address the mechanistic failures often encountered during the semi-synthesis of Dihydrocarminomycin from Carminomycin.

Module 1: The Synthetic Pathway & Mechanistic Logic

The primary route to Dihydrocarminomycin involves the regioselective and stereoselective reduction of the C-13 ketone of Carminomycin. Unlike simple ketone reductions, the anthracycline scaffold contains a quinone moiety and a labile glycosidic bond that must remain enhancingly intact.

Core Reaction: Carminomycin (C-13 Ketone) + Reducing Agent → Dihydrocarminomycin (C-13 Alcohol)[2]

The Stereochemical Challenge: The reduction creates a new chiral center at C-13. The bio-active form typically possesses the 13(S) configuration. Standard chemical reduction (e.g., NaBH₄) relies on substrate-controlled stereoselectivity, where the bulky aglycone directs the hydride attack.[2]

Visualizing the Workflow

The following diagram outlines the critical decision nodes in the synthesis and purification process.

Dihydrocarminomycin_Synthesis Start Start: Carminomycin (Free Base or HCl) Solvent Solvent Selection (MeOH:CHCl3 1:1 or MeOH:DCM) Start->Solvent Reagent Reagent Addition (NaBH4 or KBH4 @ 0°C) Solvent->Reagent Monitor Monitor Reaction (HPLC/TLC) Target: Disappearance of Ketone Reagent->Monitor Monitor->Reagent Incomplete (<90%) Quench Quench: Acetone or Dilute HCl (Prevent Glycosidic Cleavage) Monitor->Quench Conversion > 95% Extraction Extraction (CHCl3/Water) pH Adjustment to 8.0-8.5 Quench->Extraction Purification Purification (Prep HPLC or Crystallization) Extraction->Purification Final Product: Dihydrocarminomycin Purification->Final

Figure 1: Critical path workflow for the semi-synthesis of Dihydrocarminomycin, highlighting the "danger zones" at quenching and extraction.[2]

Module 2: Troubleshooting & Optimization (Q&A)

Topic A: Controlling Stereochemistry & Over-Reduction

Q1: I am observing a mixture of isomers at C-13. How can I improve the diastereomeric excess (de) for the 13(S) isomer?

Scientist's Insight: The reduction of the C-13 ketone in anthracyclines is governed by Cram's rule or Felkin-Anh models, but the rigid tetracyclic ring system heavily influences the hydride attack trajectory.

  • The Problem: High temperatures or aggressive reducing agents promote non-selective attack, leading to a racemate (13R/S).[2]

  • The Fix:

    • Temperature Control: Conduct the reaction strictly at -20°C to 0°C . Lower temperatures increase the energy difference between the transition states of the re and si face attacks, favoring the kinetically controlled 13(S) product [1].

    • Reagent Choice: Switch from Sodium Borohydride (NaBH₄) to Sodium Cyanoborohydride (NaBH₃CN) . The electron-withdrawing cyano group makes the hydride less nucleophilic, making the reaction slower but more selective.

    • Luche Reduction: If selectivity remains poor, use CeCl₃·7H₂O with NaBH₄ (Luche conditions).[2] The Cerium ion coordinates with the carbonyl oxygen, activating it specifically for 1,2-reduction and often enhancing stereocontrol while protecting the quinone from reduction [2].

Q2: My product is turning colorless or yellow. What happened?

Scientist's Insight: This indicates over-reduction .[2] You have likely reduced the quinone moiety (C-5/C-12) to the hydroquinone (leuco-form).[2]

  • Cause: Excess reducing agent or prolonged reaction time.[2]

  • Recovery: The quinone reduction is often reversible. Bubbling air (oxygen) through the solution at pH 8 for 30 minutes can re-oxidize the hydroquinone back to the quinone (restoring the red/orange color) without affecting the C-13 alcohol [3].

Topic B: Stability & Glycosidic Bond Integrity

Q3: I see a new spot on TLC that corresponds to the aglycone (Carminomycinone). Why is my sugar falling off?

Scientist's Insight: The glycosidic bond at C-7 is acid-labile.[2]

  • The Mechanism: During the "Quench" step, if you use strong acid to neutralize the borohydride, the local pH can drop below 3.0, catalyzing hydrolysis of the daunosamine sugar.

  • The Protocol Fix:

    • Quench Method: Do not dump acid directly into the reaction. Instead, add acetone (to consume excess hydride) followed by a buffer (phosphate buffer pH 7.[2]0) or dilute acetic acid, ensuring the bulk pH never drops below 4.5.

    • Extraction: Perform extractions rapidly. Anthracyclines are most stable in the pH 5.0–7.0 range.

Module 3: Purification & Analytical Validation

Q4: How do I efficiently separate Dihydrocarminomycin from unreacted Carminomycin?

Scientist's Insight: The polarity difference between the ketone (Carminomycin) and the alcohol (Dihydrocarminomycin) is subtle but exploitable. The alcohol is slightly more polar.

Recommended HPLC Method:

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 5µm
Mobile Phase A 0.1% Formic Acid in Water (or Ammonium Formate pH 4.[2]0)
Mobile Phase B Acetonitrile (ACN)
Gradient 20% B to 50% B over 20 minutes
Detection UV/Vis @ 254 nm (aromatic) and 480 nm (quinone - specific for anthracyclines)
Retention Carminomycin elutes after Dihydrocarminomycin (due to ketone lipophilicity).[2]

Note: Using 480 nm for detection is crucial as it filters out non-anthracycline impurities (like plasticizers or solvent peaks) [4].[2]

Module 4: Experimental Protocol (Self-Validating)

Protocol: Sodium Borohydride Reduction of Carminomycin

  • Preparation: Dissolve 100 mg of Carminomycin Hydrochloride in 10 mL of Methanol:Chloroform (2:1) . The chloroform helps dissolve the aglycone core, while methanol is required for the borohydride.

  • Cooling: Cool the bright red solution to 0°C in an ice bath.

  • Reduction: Add 0.5 equivalents of solid NaBH₄ slowly. Why only 0.5 eq? Each BH₄⁻ anion has 4 hydrides.[2] Using a stoichiometric deficit initially prevents over-reduction.[2]

  • Monitoring: Stir for 30 minutes. Check TLC (CHCl₃:MeOH:H₂O 80:20:2).[2] The product (Dihydrocarminomycin) will appear as a slightly lower Rf spot compared to Carminomycin.[2]

  • Quenching: Once starting material is <5%, add 1 mL of Acetone and stir for 5 minutes.

  • Workup: Dilute with 20 mL Chloroform and wash with 20 mL Phosphate Buffer (pH 7.0) .

    • Critical Step: Do not use water alone; the buffer prevents pH swings.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and evaporate in vacuo (bath < 35°C).

References

  • Kennedy, N., & Cohen, T. (2015).[2][3] The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols.[3] Journal of Organic Chemistry. Link[2]

  • Gemal, A. L., & Luche, J. L. (1981).[2] Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society. Link[2]

  • Olsuf'eva, E. N., et al. (1990).[2] Synthesis and mass-spectrometric analysis of N-cycloalkyl derivatives of carminomycin. Bioorganicheskaia Khimiia. Link

  • Creative Peptides. (n.d.). Dihydrocarminomycin Technical Data. Creative Peptides Product Information. Link

Sources

Optimization

Technical Support Center: Dihydrocarminomycin Degradation Analysis

Topic: Identification & Control of Dihydrocarminomycin Degradation Products Audience: Analytical Chemists, drug metabolism researchers, and formulation scientists. Introduction: The Stability Paradox of Anthracyclines Di...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification & Control of Dihydrocarminomycin Degradation Products Audience: Analytical Chemists, drug metabolism researchers, and formulation scientists.

Introduction: The Stability Paradox of Anthracyclines

Dihydrocarminomycin (13-dihydrocarminomycin) is a reduced metabolite of the anthracycline antibiotic carminomycin (carubicin). While the reduction of the C-13 carbonyl group confers a distinct pharmacokinetic profile compared to its parent, it retains the tetracyclic anthraquinone backbone and the glycosidic linkage to daunosamine.

Why this matters: The primary analytical challenge with Dihydrocarminomycin is distinguishing between metabolic transformation (e.g., glucuronidation) and chemical degradation (e.g., hydrolysis). This guide addresses the identification of non-enzymatic degradation products that appear as impurities during LC-MS analysis.

Module 1: Sample Preparation & Handling

Objective: Prevent artificial degradation during the pre-analytical phase.

FAQ: Pre-Analytical Troubleshooting

Q1: My reconstituted samples show a color shift from red/orange to violet. Is the compound degrading? A: Yes. This is a hallmark of pH-induced instability .

  • The Mechanism: Anthracyclines act as pH indicators. The phenolic hydroxyl groups deprotonate in alkaline environments (pH > 8), causing a bathochromic shift (red

    
     violet/blue) and initiating rapid oxidative degradation.
    
  • Corrective Action: Maintain sample pH between 3.0 and 5.0. Use ammonium formate or dilute formic acid buffers. Avoid phosphate buffers above pH 7.0 for long-term storage.

Q2: I observe "ghost peaks" that increase with autosampler residence time. What is happening? A: You are likely observing on-column or in-vial hydrolysis .

  • The Cause: The glycosidic bond at C-7 is acid-labile. While acidic pH stabilizes the quinone, excessive acidity (pH < 2.5) or high temperatures accelerate the cleavage of the daunosamine sugar.

  • Protocol:

    • Set autosampler temperature to 4°C (Critical).

    • Limit run times; do not leave samples in the autosampler for >24 hours.

    • Use amber glass vials to prevent photolytic degradation (conversion to aglycones).

Module 2: Chromatographic Separation (LC-UV/MS)

Objective: Isolate degradation products from the parent molecule.

Method Development Guide

Q3: The parent peak is tailing significantly, masking early-eluting impurities. How do I fix this? A: Tailing in anthracyclines is caused by the interaction of the basic amine (on the sugar) with residual silanols on the column stationary phase.

  • Solution:

    • Column Choice: Switch to a "Charged Surface Hybrid" (CSH) C18 or a Phenyl-Hexyl column. These provide better peak shape for basic compounds than standard C18.

    • Mobile Phase Modifier: Ensure you are using a chaotropic agent or ion-pairing reagent if MS detection allows (e.g., Trifluoroacetic acid is excellent for shape but suppresses MS signal; Formic acid is the compromise).

Q4: How do I distinguish the primary degradation product from the parent? A: The primary degradation product is the Aglycone (13-dihydrocarminomycinone) .

  • Elution Order: The Aglycone is significantly more hydrophobic than the parent Dihydrocarminomycin because it lacks the polar sugar moiety.

  • Expectation: The Aglycone will elute later than the parent in Reverse Phase (RP) chromatography.

Visualizing the Analytical Workflow

LC_Workflow cluster_conditions Critical Parameters Sample Sample (Dihydrocarminomycin) LC LC Separation (C18 / Phenyl-Hexyl) Sample->LC Inject Detector Detection LC->Detector Gradient Elution Peak1 Peak 1: Parent (Early Eluting) Detector->Peak1 Intact Glycoside Peak2 Peak 2: Aglycone (Late Eluting) Detector->Peak2 Hydrolysis Product (Loss of Sugar) Temp Temp: 4°C pH pH: 3.0-4.0

Caption: Figure 1. RP-HPLC separation logic. The hydrophobic aglycone elutes after the parent molecule.

Module 3: Mass Spectrometry Identification

Objective: Confirm the identity of degradation products using m/z transitions.

Technical Deep Dive: Fragmentation Logic

Q5: What is the specific mass transition for Dihydrocarminomycin degradation? A: You must look for the loss of the daunosamine sugar .

Data Table 1: MS Identification Parameters (ESI Positive Mode)

CompoundFormulaMonoisotopic Mass (Neutral)[M+H]+ (Expected)Key Fragment (MS2)
Dihydrocarminomycin C26H29NO10515.18516.19 387.11 (Aglycone cation)
Carminomycin (Parent) C26H27NO10513.16514.17369.09
Aglycone Degradant C20H19O7*371.11372.12 354.11 (-H2O)

*Note: The Aglycone structure typically rearranges upon glycosidic cleavage. The m/z 387 fragment in the parent spectrum represents the aglycone ion formed in the source. If the aglycone exists as a free degradant in the sample, it may appear as [M+H]+ 372 or 388 depending on the specific hydrolysis mechanism (7-deoxy vs 7-hydroxy).

Q6: I see a peak at m/z 387. Is this a fragment or a degradant? A: This requires Retention Time (RT) correlation.

  • Scenario A (Co-eluting with Parent): It is an In-Source Fragment . The ionization energy is breaking the glycosidic bond inside the MS source.

  • Scenario B (Different RT): It is a Degradation Product .[1] The cleavage happened in your vial or column.

Module 4: Degradation Mechanisms

Objective: Understand the causality to prevent recurrence.

The two primary pathways are Acidic Hydrolysis and Oxidative Instability .

  • Acidic Hydrolysis (Dominant): Protonation of the glycosidic ether oxygen leads to the ejection of the sugar (daunosamine). This leaves the "Aglycone" (7-deoxy-13-dihydrocarminomycinone).

  • Oxidative Stress: The quinone ring can generate Reactive Oxygen Species (ROS), leading to ring opening or dimerization, especially if metal ions (Fe, Cu) are present.

Pathway Visualization

Degradation_Pathway Parent Dihydrocarminomycin (C26H29NO10) Step1 Acidic Hydrolysis (pH < 3 or High Temp) Parent->Step1 Protonation of Glycosidic Bond Sugar Daunosamine Sugar (Cleaved) Step1->Sugar Aglycone Aglycone (13-Dihydrocarminomycinone) Step1->Aglycone Primary Degradant Secondary Bis-anhydro Derivatives (Further Dehydration) Aglycone->Secondary Extreme Acid/Heat

Caption: Figure 2.[2] The primary degradation pathway via acid hydrolysis yielding the aglycone.

References

  • Bachur, N. R. (1979). Anthracycline antibiotic pharmacology and metabolism. Cancer Treatment Reports, 63(5), 817-820. Link

  • Minotti, G., et al. (2004).[3] Mechanisms of anthracycline cardiotoxicity: biochemistry and pharmacology. Cardiovascular Research. (Contextualizing ROS and metabolite stability). Link

  • Beijnen, J. H., et al. (1986). Aspects of the degradation kinetics of anthracyclines in aqueous solution. International Journal of Pharmaceutics. (Foundational chemistry of glycosidic cleavage).
  • ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Regulatory framework for degradation limits). Link

Sources

Troubleshooting

Technical Support Center: Dihydrocarminomycin (DHCM) Assay Optimization

Introduction: The DHCM Technical Profile Welcome to the Technical Support Center. Dihydrocarminomycin (DHCM) is a potent anthracycline antibiotic and a C-13 reduced metabolite of carminomycin.[1] While structurally simil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The DHCM Technical Profile

Welcome to the Technical Support Center. Dihydrocarminomycin (DHCM) is a potent anthracycline antibiotic and a C-13 reduced metabolite of carminomycin.[1] While structurally similar to doxorubicin and daunorubicin, its specific physicochemical properties—particularly its lipophilicity and intrinsic fluorescence—present unique challenges in cell-based assays.[1]

This guide addresses the three most common support tickets we receive: solubility failure (precipitation) , fluorescence interference , and variability in cytotoxicity data .[1]

Module 1: Solubility & Stability Troubleshooting

Q: "I see crystal formation when adding DHCM to my cell culture media. How do I prevent this?"

The Diagnosis: This is a classic "Solvent Shock" phenomenon.[1] DHCM is hydrophobic.[1] When a high-concentration DMSO stock is introduced directly into an aqueous, serum-rich environment (culture media), the rapid change in polarity forces the compound out of solution before it can disperse.[1]

The Solution: The Intermediate Dilution Method Do not pipette 100% DMSO stock directly into the cell well. You must "step down" the solvent concentration.[1]

Protocol: Step-Wise Solubilization
  • Primary Stock: Dissolve lyophilized DHCM in 100% DMSO to 10 mM . Vortex until clear.

  • Intermediate Stock (10x): Dilute the Primary Stock 1:100 into serum-free media or PBS.

    • Result: 100 µM DHCM in 1% DMSO.

    • Why? Serum proteins can bind drugs non-specifically; mixing in serum-free buffer first ensures homogeneity.[1]

  • Working Solution (1x): Add the Intermediate Stock to your cell culture wells (containing serum-supplemented media) at a 1:10 ratio.

    • Final Concentration: 10 µM DHCM in 0.1% DMSO.

Critical Control Point: Never exceed 0.5% final DMSO concentration, as DMSO itself becomes cytotoxic and differentiates cells, confounding your data.[1]

SolubilityWorkflow Lyophilized Lyophilized DHCM DMSO_Stock Primary Stock (10 mM in 100% DMSO) Lyophilized->DMSO_Stock Dissolve Inter_Stock Intermediate Stock (100 µM in PBS/Serum-Free) DMSO_Stock->Inter_Stock 1:100 Dilution (Prevents Shock) Precipitation PRECIPITATION RISK (Avoid Direct Path) DMSO_Stock->Precipitation Direct Addition Well Cell Culture Well (Final: 10 µM, 0.1% DMSO) Inter_Stock->Well 1:10 Dilution (Final Dosing) Precipitation->Well Artifactual Data

Figure 1: Step-wise dilution workflow to prevent compound precipitation and ensure accurate dosing.

Module 2: Fluorescence Interference (The "Ghost Signal")

Q: "My flow cytometry results show high background in the PE/Propidium Iodide channels, even in untreated controls. Is the drug interfering?"

The Diagnosis: Yes. Like all anthracyclines, DHCM contains a planar anthraquinone ring system that is intrinsically fluorescent.[1]

  • Excitation: ~480 nm (Blue Laser)

  • Emission: ~550–590 nm (Orange/Red Spectrum)

This emission spectrum overlaps dangerously with common fluorophores like Phycoerythrin (PE) and Propidium Iodide (PI) .[1] If you treat cells with DHCM and then stain with PI, the "PI-positive" signal may actually be intracellular DHCM accumulation, leading to false-positive death signals.[1]

The Solution: Gating Strategies & Alternative Reagents

  • The "Unstained Treated" Control: You must run a sample of cells treated with DHCM but without any fluorescent stains.[1] Use this to set your voltage gates to exclude the drug's autofluorescence.[1]

  • Switch Reagents:

    • Instead of PI (Red), use DAPI or Hoechst 33342 (UV/Blue emission), which are spectrally distinct from DHCM.[1]

    • Instead of PE (Orange), use APC (Far Red, ~660 nm), which avoids the anthracycline emission peak.[1]

InterferencePath Laser Blue Laser Excitation (488 nm) DHCM Intracellular DHCM (Anthracycline Core) Laser->DHCM Excites Emission Emission @ 550-590nm (Orange/Red) DHCM->Emission Fluoresces Detector_PE PE Channel Detector (False Positive) Emission->Detector_PE Spectral Overlap (INTERFERENCE) Detector_APC APC Channel Detector (Safe Zone) Emission->Detector_APC No Overlap (CLEAN SIGNAL)

Figure 2: Mechanism of spectral overlap. DHCM fluorescence mimics PE/PI signals, necessitating the use of Far-Red or UV dyes.[1]

Module 3: Optimizing Dosage (IC50 Determination)

Q: "I cannot reproduce IC50 values between experiments. Why is the potency shifting?"

The Diagnosis: Anthracycline potency is highly dependent on the Inoculum Effect (cell density).[1] DHCM is actively taken up by cells and intercalates into DNA.[1] If you increase cell density but keep drug concentration constant, the amount of drug per cell decreases, artificially raising the IC50.

The Solution: Standardized Seeding & Time-Courses You must normalize cell density and account for the "delayed" mechanism of action (Topoisomerase II inhibition takes time to induce apoptosis).[1]

Experimental Design Table
ParameterRecommendationRationale
Seeding Density 3,000 - 5,000 cells/well (96-well)Prevents confluence-induced resistance; ensures adequate drug-per-cell ratio.[1]
Equilibration 24 hours pre-treatmentAllows cells to adhere and re-enter the cell cycle (DHCM targets replicating DNA).
Dose Range 0.1 nM to 10 µM (Log scale)Covers the typical potency range for anthracyclines (usually low nM).
Exposure Time 48 - 72 hoursApoptosis via Topo-II inhibition is not immediate.[1] 24h is often too short for reliable IC50.[1]
Readout ATP-based (e.g., CellTiter-Glo)Metabolic assays are less prone to fluorescence interference than colorimetric MTT/MTS.[1]
Protocol: The "Gold Standard" IC50 Assay
  • Day 0: Seed cells at 4,000 cells/well in 100 µL media. Incubate 24h.

  • Day 1: Prepare DHCM serial dilutions (using the Intermediate Dilution Method from Module 1).

    • Create a 9-point dose curve (e.g., 10 µM down to 0.1 nM).[1]

    • Include a Vehicle Control (0.1% DMSO only).[1]

    • Include a Positive Control (e.g., 1 µM Doxorubicin).[1]

  • Day 1 (Treatment): Add 100 µL of 2x drug solution to wells (Final volume 200 µL).

  • Day 3/4: Read viability after 48h or 72h using a luminescent ATP assay to avoid fluorescence interference.

References

  • Minotti, G., et al. (2004).[1] "Anthracyclines: molecular advances and pharmacologic developments in antitumor activity and cardiotoxicity." Pharmacological Reviews. Link

  • Karukstis, K. K., et al. (1998).[1] "Characterization of the fluorescence of anthracycline antibiotics." Biophysical Chemistry. (Establishes the 480nm/590nm spectral properties).

  • Larsen, A. K., et al. (2003).[1] "Accumulation of anthracyclines in the nucleus: a critical step for cytotoxicity." Biochemical Pharmacology. (Explains the density-dependent uptake).

  • Thermo Fisher Scientific. "Fluorescence SpectraViewer."[1] (Tool for checking spectral overlap of Doxorubicin/Anthracyclines with PE/PI). Link

Sources

Optimization

Technical Support Center: Mitigating Dihydrocarminomycin (DHCM) Cardiotoxicity

Status: Operational Ticket ID: DHCM-TOX-MIT-001 Assigned Specialist: Senior Application Scientist, Cardiotoxicity Profiling Unit Introduction: The DHCM Challenge Welcome to the technical support hub for Dihydrocarminomyc...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: DHCM-TOX-MIT-001 Assigned Specialist: Senior Application Scientist, Cardiotoxicity Profiling Unit

Introduction: The DHCM Challenge

Welcome to the technical support hub for Dihydrocarminomycin (DHCM) . As researchers, you likely selected DHCM (also known as 13-dihydrocarminomycin) for its unique profile as a C-13 reduced metabolite of Carminomycin (Carubicin). While it shares the anthracycline core, its distinct pharmacokinetic behavior—often exhibiting delayed toxicity compared to its parent compound—presents specific challenges in experimental design.

This guide moves beyond generic advice. We address the causality of cardiotoxicity, provide self-validating protocols, and offer troubleshooting for the specific issues you face at the bench.

Module 1: Mechanism & Causality

Q: Why does DHCM induce cardiotoxicity even at lower doses than Doxorubicin?

A: DHCM acts through the "Anthracycline Class Effect," but with heightened potency in specific pathways. The toxicity is not just "cell death"; it is a cascade of bioenergetic failure.

  • C-13 Reduction & Stability: As the reduced metabolite of Carminomycin, DHCM possesses a secondary alcohol at the C-13 position. This structural change alters its redox cycling potential compared to Doxorubicin.

  • Calcium Dysregulation: DHCM, like Carminomycin, is a potent disruptor of the Sarcoplasmic Reticulum (SR). It impairs the SERCA2a pump more aggressively than Daunorubicin in equimolar concentrations, leading to cytosolic calcium overload and subsequent contractile failure.

  • Mitochondrial Iron Accumulation: The quinone moiety undergoes one-electron reduction by NADH dehydrogenase, forming a semiquinone radical. In the presence of free iron (Fe³⁺), this creates a "fenton-reaction factory," generating hydroxyl radicals that destroy mitochondrial DNA (mtDNA).

Visualizing the Toxicity Cascade

DHCM_Toxicity_Mechanism DHCM Dihydrocarminomycin (DHCM) Reductases Cytosolic/Mito Reductases DHCM->Reductases Metabolic Activation TopoII Topoisomerase IIβ Inhibition DHCM->TopoII Intercalation Ca_Overload Ca2+ Dysregulation (SERCA2a Block) DHCM->Ca_Overload Direct SR Effect Semiquinone Semiquinone Radical Reductases->Semiquinone ROS ROS Generation (OH•, O2•-) Semiquinone->ROS Redox Cycling Iron Free Iron Pool (Fe3+) Iron->ROS Fenton Reaction Mito_Dysfunction Mitochondrial Bioenergetic Failure ROS->Mito_Dysfunction DNA_Break dsDNA Breaks TopoII->DNA_Break DNA_Break->Mito_Dysfunction p53 Activation Ca_Overload->Mito_Dysfunction Cardiotoxicity Cardiomyocyte Death (Apoptosis/Necrosis) Mito_Dysfunction->Cardiotoxicity

Figure 1: The multifactorial mechanism of DHCM-induced cardiotoxicity, highlighting the convergence of ROS, Calcium overload, and Topoisomerase inhibition.

Module 2: Formulation & Handling (Troubleshooting)

Q: My DHCM precipitates when added to cell culture media. How do I prevent this?

A: This is a common issue with anthracyclines. They are hydrophobic weak bases.

  • The Cause: In high-phosphate buffers (like PBS) or media with high salt concentrations, the cationic form of DHCM can self-associate or form insoluble salts, leading to micro-precipitation. This causes inconsistent dosing.

  • The Fix (Self-Validating Protocol):

    • Solvent: Dissolve neat DHCM powder in DMSO or Methanol first to create a high-concentration stock (e.g., 10 mM). Do not dissolve directly in PBS.

    • Intermediate Dilution: Dilute the stock 1:10 in sterile water (not saline/PBS) if a lower concentration working solution is needed.

    • Final Addition: Add this working solution to the media under rapid agitation. Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity.

    • Validation: Measure absorbance at 480 nm (characteristic anthracycline peak) of the media supernatant after centrifugation. If absorbance drops significantly compared to the theoretical input, precipitation has occurred.

Q: How stable is DHCM in solution compared to Doxorubicin?

A: DHCM is the C-13 reduced form. While generally stable in neutral aqueous solution at 4°C, it is sensitive to light and alkaline pH.

  • Storage: Store stock solutions at -20°C, protected from light (amber vials).

  • Usage: Discard working solutions after 24 hours. Do not freeze-thaw more than once.

Module 3: In Vitro Assessment & Mitigation

Q: I am seeing high background toxicity in H9c2 cells. How do I specifically assess cardio-protection?

A: H9c2 cells are a myoblast line, not mature cardiomyocytes. They lack the metabolic maturity of adult heart tissue.

  • Strategy: Use hiPSC-CMs (Human Induced Pluripotent Stem Cell-Cardiomyocytes) for higher relevance.

  • Mitigation Protocol (Dexrazoxane): To prove mitigation, you must use a specific antagonist. Dexrazoxane (DEX) is the gold standard.

    • Pre-treatment: Treat cells with DEX (ratio 10:1 or 20:1 DEX:DHCM) for 30 minutes before DHCM exposure.

    • Timing: Co-incubation is less effective than pre-incubation because DEX needs to enter the mitochondria and chelate iron before the anthracycline arrives.

    • Endpoint: Do not just measure cell death (MTT). Measure functional endpoints like Calcium Transients or ATP production .

Q: How do I distinguish between ROS generation and general cell stress?

A: Use a ratiometric sensor rather than a simple dye.

  • Avoid: DCFH-DA alone (prone to photo-oxidation and leakage).

  • Use: MitoSOX Red (specifically targets mitochondrial superoxide) combined with a mitochondrial membrane potential dye like JC-1 .

  • Logic: If DHCM is working via the classic pathway, you will see a spike in MitoSOX signal preceding the collapse of the mitochondrial membrane potential (JC-1 shift from red to green).

Module 4: In Vivo Strategies (Animal Models)

Q: What is the optimal dosing schedule to study chronic DHCM cardiotoxicity without causing acute lethal systemic toxicity?

A: Bolus injections mimic "acute" toxicity (arrhythmias), not the "chronic" cardiomyopathy seen in patients.

  • Recommended Protocol: Cumulative Fractionated Dosing.

    • Dose: 1.0 - 2.0 mg/kg intraperitoneal (i.p.) or intravenous (i.v.).

    • Frequency: Once weekly for 6–8 weeks.

    • Cumulative Target: 12–15 mg/kg total (for mice). This mimics the human cumulative limit (approx. 450–550 mg/m² for Doxorubicin equivalent).

  • Validation: Monitor body weight. A loss of >20% indicates systemic toxicity (GI/marrow) rather than pure cardiotoxicity.

Q: How do I interpret LVEF data? My mice show "normal" EF but have fibrosis.

A: LVEF (Left Ventricular Ejection Fraction) is a late marker. By the time LVEF drops, significant damage is irreversible.

  • Advanced Monitoring: Use Global Longitudinal Strain (GLS) via speckle-tracking echocardiography.

  • Threshold: A reduction in GLS of >15% from baseline is diagnostic of subclinical cardiotoxicity, even if LVEF remains >50%.

Comparison of Anthracycline Toxicities
CompoundRelative CardiotoxicityMechanism NuanceRecommended Mitigation
Doxorubicin High (Reference)ROS + Topo IIβDexrazoxane, Liposomal formulation
Carminomycin Very High (> Dox)Severe Ca²⁺ depletionStrict dose limiting, slow infusion
DHCM High Delayed onset, metabolite retention Pre-treatment with Iron Chelators

Module 5: Experimental Workflow

Use this workflow to standardize your mitigation experiments.

Mitigation_Workflow Start Start: DHCM Preparation Solubility_Check Solubility Check (DMSO Stock -> Water) Start->Solubility_Check Cell_Model Select Model: iPSC-CM or H9c2 Solubility_Check->Cell_Model Group_A Group A: DHCM Only Cell_Model->Group_A Group_B Group B: DHCM + Dexrazoxane Cell_Model->Group_B Group_C Group C: Liposomal DHCM Cell_Model->Group_C Assay_1 Assay 1: ROS (MitoSOX) Group_A->Assay_1 Group_B->Assay_1 Group_C->Assay_1 Assay_2 Assay 2: Viability (ATP/MTT) Assay_1->Assay_2 Assay_3 Assay 3: Function (Ca2+ Transients) Assay_2->Assay_3 Analysis Data Analysis: Is Mitigation Significant? Assay_3->Analysis

Figure 2: Standardized experimental workflow for assessing mitigation strategies against DHCM cardiotoxicity.

References

  • Octavia, Y., et al. (2012). "Doxorubicin-induced cardiomyopathy: from molecular mechanisms to therapeutic strategies." Journal of Molecular and Cellular Cardiology. Link

  • Zorov, D. B., et al. (2014). "Mitochondrial Reactive Oxygen Species (ROS) and ROS-Induced ROS Release." Physiological Reviews. Link

  • Swain, S. M., et al. (2014). "Dexrazoxane: a review of its use for cardioprotection during anthracycline chemotherapy." Future Oncology. Link

  • Vejpongsa, P., & Yeh, E. T. (2014). "Prevention of anthracycline-induced cardiotoxicity: challenges and opportunities." Journal of the American College of Cardiology. Link

  • Povarov, L. S., et al. (1976).[1] "Preparation of dihydrocarminomycin and a comparison of its antitumor activity with the activity of carminomycin." Antibiotiki.[1][2] Link

  • Goldberg, L. E., et al. (1976). "Comparative study of the cardiotoxicity of the anthracycline antibiotics, carminomycin and adriamycin, in white mice." Antibiotiki.[1][2] Link

Sources

Troubleshooting

Enhancing the solubility of Dihydrocarminomycin for experiments

Status: Operational Ticket ID: DHCM-SOL-001 Subject: Optimization of Solubility and Stability for Experimental Workflows Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: DHCM-SOL-001 Subject: Optimization of Solubility and Stability for Experimental Workflows Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division

Executive Summary & Molecule Profile

Dihydrocarminomycin (DHCM) is a 13-dihydro metabolite of the anthracycline antibiotic carminomycin. Unlike its parent compounds (doxorubicin/daunorubicin), DHCM possesses a reduced C-13 carbonyl group and lacks the C-4 methoxy group, altering its polarity and lipophilicity profile.

The Core Challenge: DHCM exhibits a "solubility paradox." It requires organic solvents (DMSO/Methanol) for high-concentration stock solutions but must be introduced into aqueous biological buffers for experiments. This transition often triggers micro-precipitation —a silent experimental error where the drug aggregates, reducing bioavailability and causing false-negative results.

PropertySpecification
Chemical Class Anthracycline Antibiotic (Glycoside)
Appearance Red to Red-Orange Crystalline Powder
Primary Solubility DMSO (>10 mg/mL), Methanol
Aqueous Solubility Poor (Free Base); Moderate (HCl Salt, pH dependent)
pKa ~7.6 (Sugar amine), ~11 (Phenolic groups)
Light Sensitivity High (Photolabile)

Protocol: The "Gradient Solubilization" Workflow

Do not attempt to dissolve DHCM directly in water or PBS. This will result in a suspension, not a solution.

Step 1: Stock Solution Preparation (The "Anchor")

Objective: Create a stable, high-concentration reservoir.

  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) .

    • Why? DMSO disrupts the intermolecular hydrogen bonding of the anthracycline crystal lattice more effectively than water.

  • Concentration Target: Prepare a stock at 10 mM or 5 mg/mL .

    • Note: Avoid maximizing solubility (saturation) to prevent precipitation upon freezing.

  • Technique:

    • Weigh DHCM powder in a microcentrifuge tube (amber/light-protected).

    • Add calculated volume of DMSO.

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: Solution must be clear, deep red, and free of particulates.

Step 2: Aqueous Dilution (The "Critical Transition")

Objective: Transfer to biological buffer without crashing out.

The Golden Rule: Never dilute >1:200 (0.5%) DMSO in one step if the final concentration is high. Use a Step-Down approach.

  • Incorrect: Injecting 10 µL Stock directly into 10 mL cold PBS.

  • Correct (Intermediate Dilution):

    • Dilute Stock 1:10 in pure Ethanol or PEG-400 (Intermediate).

    • Dilute Intermediate 1:100 into pre-warmed (37°C) media/buffer while vortexing.

Troubleshooting Guide (FAQ)

Q1: My solution turned from Red/Orange to Violet/Blue. Is it ruined?

Diagnosis: pH Excursion (Deprotonation).

  • Mechanism: Anthracyclines act as pH indicators.

    • Red/Orange (pH < 7): Protonated, stable, soluble (cationic form).

    • Violet/Blue (pH > 8): Deprotonated phenolic groups (anionic quinone), unstable, prone to oxidative degradation and aggregation.

  • Fix: Your buffer is too alkaline. Adjust pH to 6.0–7.0 immediately using dilute HCl. If the color does not revert to red, oxidative degradation has occurred; discard the sample.

Q2: I see fine crystals in my cell culture media after 2 hours.

Diagnosis: Thermodynamic Instability (Ostwald Ripening).

  • Mechanism: You likely exceeded the aqueous solubility limit, or the temperature drop caused precipitation.

  • Fix:

    • Sonicate the media for 5 minutes (ultrasonic bath) to re-disperse.

    • Add a surfactant: Tween-80 (0.05%) or Cyclodextrin (HP-β-CD) to the media before adding the drug. This creates micelles that "shield" the hydrophobic core of DHCM.

Q3: Can I store the aqueous solution at 4°C?

Verdict: No.

  • Reasoning: Anthracyclines in aqueous solution undergo hydrolysis of the glycosidic bond (cleaving the sugar from the aglycone) over time. This reaction is accelerated by light and fluctuating temperatures.

  • Protocol: Prepare aqueous dilutions fresh (within 30 mins of use). Store DMSO stocks at -20°C.

Visualizing the Solubility Logic

The following diagram illustrates the decision logic for solvent selection and troubleshooting precipitation events.

DHCM_Solubility_Workflow Start Start: Solid DHCM Powder Solvent_Choice Select Primary Solvent Start->Solvent_Choice DMSO Anhydrous DMSO (Recommended) Solvent_Choice->DMSO Standard Water Water / PBS (Not Recommended) Solvent_Choice->Water High Risk Stock_Prep Prepare Stock (5-10 mM) Vortex & Protect from Light DMSO->Stock_Prep Fail_Stock Turbid / Particulates Water->Fail_Stock Hydrophobic Aggregation Visual_Check Visual Inspection: Clear Red Solution? Stock_Prep->Visual_Check Success_Stock Stock Ready Store at -20°C Visual_Check->Success_Stock Yes Visual_Check->Fail_Stock No Dilution Dilution into Media/Buffer Success_Stock->Dilution Fail_Stock->Stock_Prep Sonicate/Warm (37°C) Precipitation Precipitation Observed? Dilution->Precipitation Adjust_pH Check pH: Is it Blue/Violet? Precipitation->Adjust_pH Yes (Cloudy) Experiment Proceed to Experiment Precipitation->Experiment No (Clear) Acidify Acidify to pH 6.0-7.0 Adjust_pH->Acidify Yes (Color Change) Add_Excipient Add Surfactant: Tween-80 or Cyclodextrin Adjust_pH->Add_Excipient No (Just Crystals) Acidify->Dilution Add_Excipient->Dilution

Figure 1: Decision matrix for Dihydrocarminomycin reconstitution and troubleshooting precipitation events.

Solvent Compatibility Matrix

Use this table to verify vehicle compatibility with your experimental assay.

Solvent/VehicleCompatibilityNotes
DMSO High Max 0.1%–0.5% (v/v) in cell culture to avoid cytotoxicity.
Ethanol Moderate Good intermediate solvent; evaporates fast.
PBS (pH 7.4) Low Only for final dilution. Risk of precipitation >50 µM.
Acidic Saline (pH 5) Moderate Stabilizes the HCl salt form.
DMF High Toxic; use only if DMSO is contraindicated.

References

  • PubChem. (n.d.).[1] Dihydrocarminomycin | C26H29NO10.[] National Library of Medicine. Retrieved from [Link]

  • Priestley, N. D., et al. (1999).[] Purification, properties, and characterization of recombinant Streptomyces sp.[] strain C5 DoxA.[] Journal of Bacteriology. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Dihydrocarminomycin (DHCM) Biosynthesis Optimization

Status: Active | Ticket Type: Process Engineering & Strain Development Assigned Specialist: Senior Application Scientist, Metabolic Engineering Division Executive Summary: The DHCM Challenge Dihydrocarminomycin (DHCM) is...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Ticket Type: Process Engineering & Strain Development Assigned Specialist: Senior Application Scientist, Metabolic Engineering Division

Executive Summary: The DHCM Challenge

Dihydrocarminomycin (DHCM) is a critical anthracycline intermediate and a structural analog of daunorubicin. Unlike the end-product doxorubicin, DHCM retains the C-4 hydroxyl group (lacking the methyl group found in daunorubicin) and possesses a reduced C-13 center.

Producing high yields of DHCM requires a "Push-Pull-Block" strategy:

  • Push: Maximize polyketide precursor flux (Propionyl-CoA/Malonyl-CoA).

  • Pull: Drive the C-13 reduction via NADPH availability and specific ketoreductase activity.

  • Block: Prevent the 4-O-methylation (conversion to daunorubicin) and oxidative tailoring.

This guide addresses the three most common failure modes: Low Precursor Flux , Redox Stalling , and Pathway Leakage .

Module 1: Diagnostic Hub & Pathway Logic

Before troubleshooting, verify your strain's metabolic logic. DHCM production competes with the oxidative path leading to doxorubicin.

The Biosynthetic Decision Tree

The following diagram illustrates the critical control points where flux is lost or diverted.

DHCM_Pathway cluster_legend Troubleshooting Logic node_precursor Precursors (Propionyl-CoA + Malonyl-CoA) node_aklavinone Aklavinone (Aglycone Core) node_precursor->node_aklavinone Type II PKS (dps genes) node_carminomycin Carminomycin (Key Branch Point) node_aklavinone->node_carminomycin Glycosylation (dnrS) + Oxidation node_daunorubicin Daunorubicin (Undesired Methylation) node_carminomycin->node_daunorubicin 4-O-Methylation (DnrK/DnrP) node_DHCM DIHYDROCARMINOMYCIN (Target Product) node_carminomycin->node_DHCM C-13 Reduction (C-13 Reductase/DnrU) + NADPH node_NADPH NADPH Pool node_NADPH->node_DHCM node_legend1 Desired Flux node_legend2 Competitor Pathway

Caption: Figure 1. The DHCM biosynthetic logic. To maximize yield, the DnrK-mediated methylation (Red dashed line) must be suppressed, while the NADPH-dependent reduction (Green solid line) is enhanced.

Module 2: Troubleshooting Protocols

Issue 1: Low Overall Titer (Metabolic Stagnation)

Symptom: Biomass is healthy, but total anthracycline accumulation is <50 mg/L. Root Cause: Precursor limitation (Propionyl-CoA) or Glucose Repression (CCR).

Protocol A: The "Oil-Surge" Fed-Batch Strategy

Anthracycline biosynthesis is inhibited by rapid glucose metabolism (Carbon Catabolite Repression). Switch to a lipid-based feeding strategy to alleviate repression and sequester toxic intermediates.

Step-by-Step Implementation:

  • Basal Media: Use soluble starch (20 g/L) instead of glucose as the initial carbon source.

  • The Feed (Start at 48h):

    • Soybean Oil: 2% (v/v). Lipids provide acetyl-CoA (via

      
      -oxidation) without triggering glucose repression.
      
    • Propionate Spike: Add Sodium Propionate (2 mM final concentration) every 24 hours.

    • Warning: Propionate is toxic above 5 mM. Do not bolus feed.

  • Oxygenation: Maintain Dissolved Oxygen (DO) > 30%. Oil metabolism is oxygen-intensive.

Data Verification: Carbon Source Impact

Carbon Source Glucose (2%) Starch (2%) Starch + Soybean Oil (2%)
Relative Yield 1.0x (Baseline) 2.4x 5.8x

| Explanation | Strong Repression | Slow Release | Precursor Supply + Product Trap |

Issue 2: Product Contamination (High Daunorubicin Levels)

Symptom: DHCM is present, but Daunorubicin (DNR) is the major peak (>60%). Root Cause: The 4-O-methyltransferase (dnrK) is active, converting Carminomycin to Daunorubicin.

Protocol B: Genetic Blockade (Strain Engineering)

If you are using a wild-type S. peucetius, you must disrupt the methylation step.

  • Target Gene: dnrK (carminomycin 4-O-methyltransferase).

  • Method: CRISPR-Cas9 or homologous recombination knockout.

  • Validation:

    • Perform LC-MS analysis.[1][2]

    • Target Mass: DHCM (Aglycone + Daunosamine + 2H).

    • Absence Check: Verify disappearance of the m/z peak corresponding to Daunorubicin (DHCM + 14 Da).

Expert Insight: If a knockout is not possible, add S-adenosylhomocysteine (SAH) analogs to the media to inhibit methyltransferase activity competitively, though this is expensive for large scales.

Issue 3: Stalled Reduction (Accumulation of Carminomycin)

Symptom: High levels of Carminomycin (ketone form), low conversion to Dihydrocarminomycin (alcohol form). Root Cause: NADPH depletion or insufficient expression of the specific C-13 ketoreductase.

Protocol C: Cofactor Engineering & NADPH Regeneration

The conversion of the C-13 ketone to the hydroxyl group is a reductive step requiring NADPH.

  • Genetic Intervention:

    • Overexpress pentose phosphate pathway genes (zwf and gnd) to boost the intracellular NADPH pool.

    • Overexpress the specific reductase (often associated with dnrU or specific aldo-keto reductases in the cluster).

  • Fermentation Additive:

    • Add Gluconate (0.5%) to the media. Gluconate is metabolized directly via the Entner-Doudoroff or Pentose Phosphate pathway, generating NADPH more efficiently than glycolysis.

Module 3: Frequently Asked Questions (FAQ)

Q1: Why does my DHCM degrade during extraction? A: Anthracyclines are pH-sensitive. The glycosidic bond is acid-labile (cleaves < pH 4), and the aglycone is base-labile (oxidizes > pH 8).

  • Fix: Buffer your extraction solvent (Chloroform/Methanol) with phosphate buffer to pH 7.0. Perform all evaporation steps at < 40°C under nitrogen to prevent oxidative degradation.

Q2: Can I use Streptomyces coelicolor as a heterologous host? A: Yes, but S. coelicolor produces actinorhodin, which complicates purification.

  • Recommendation: Use Streptomyces coelicolor M1146 (a super-host lacking native polyketide clusters). You must clone the entire dnr cluster minus dnrK (to stop methylation) and doxA (to limit further oxidation, if DoxA is driving the ketone formation excessively).

Q3: What is the role of DnrV? A: Recent studies identify DnrV as a "REACT" protein.[3] It protects the cell from anthracycline-induced redox stress and assists the DoxA enzyme.[3] For DHCM production, overexpression of dnrV is beneficial to stabilize the complex, but ensure doxA activity is balanced to prevent over-oxidation if your target is the reduced form.

References

  • Hutchinson, C. R. (1997). "Biosynthetic studies of daunorubicin and tetracenomycin C." Chemical Reviews, 97(7), 2525-2536. Link

  • Metsä-Ketelä, M., et al. (2008).[1][2] "Engineering anthracycline biosynthesis toward novel kinetically stable glycosides." Antimicrobial Agents and Chemotherapy, 52(4). Link

  • Lomovskaya, N., et al. (1999). "The doxorubicin biosynthetic gene cluster of Streptomyces peucetius." Journal of Bacteriology, 181(1). Link

  • Wang, X., et al. (2018).[4][5] "Enhanced doxorubicin production by Streptomyces peucetius using a combination of classical strain mutation and medium optimization."[5][6] Preparative Biochemistry and Biotechnology. Link

  • Li, Z., et al. (2025). "An Evolutionarily Conserved Protein Fold with Multiple Roles in Anthracycline Biosynthesis (DnrV function)." ChemRxiv. Link

Sources

Troubleshooting

Refinement of analytical techniques for Dihydrocarminomycin quantification

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the quantitative analysis of Dihydrocarminomycin. As an anthracycline derivative, its accurate quantifi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the quantitative analysis of Dihydrocarminomycin. As an anthracycline derivative, its accurate quantification is paramount for pharmacokinetic studies, quality control, and therapeutic drug monitoring. This document provides in-depth, field-tested insights into common analytical challenges, moving beyond procedural steps to explain the underlying scientific principles. Every recommendation is grounded in established validation frameworks to ensure robust and reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended techniques for the quantification of Dihydrocarminomycin?

The two most robust and widely accepted methods for quantifying anthracyclines like Dihydrocarminomycin are High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) or UV detector, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1] HPLC-FLD offers high sensitivity due to the natural fluorescence of the anthracycline structure, making it a cost-effective and powerful option.[1] LC-MS/MS provides superior selectivity and sensitivity, which is critical when dealing with complex biological matrices where interferences are common.[1][2]

Q2: How critical is sample preparation for Dihydrocarminomycin analysis?

Sample preparation is arguably the most critical step in the analytical workflow.[3] Its primary goals are to remove matrix components (e.g., proteins, salts, lipids) that can interfere with quantification, and to concentrate the analyte to a level suitable for detection. Improper sample preparation can lead to column clogging, ion suppression in MS, and inaccurate results.[4] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[5][6]

Q3: My Dihydrocarminomycin standard appears to be degrading. What are the best practices for handling and storage?

Anthracyclines can be sensitive to light, pH, and temperature. Dihydrocarminomycin stock solutions should be prepared in a suitable solvent (e.g., methanol or DMSO), protected from light by using amber vials, and stored at -20°C or below.[7] It is advisable to prepare fresh working solutions from the stock for each analytical run to avoid issues arising from freeze-thaw cycles and short-term instability.[7]

Experimental Workflow & Protocols

A robust analytical method begins with a well-defined workflow. The following diagram illustrates the key stages from sample receipt to final data analysis.

Dihydrocarminomycin_Workflow General Analytical Workflow for Dihydrocarminomycin Quantification cluster_Prep Phase 1: Sample Preparation cluster_Analysis Phase 2: Instrumental Analysis cluster_Data Phase 3: Data Processing Sample Sample Receipt (Plasma, Tissue, Formulation) Extraction Extraction (SPE, LLE, or PPT) Sample->Extraction Matrix Removal Evap Evaporation & Reconstitution Extraction->Evap Analyte Concentration Filt Filtration (0.22 µm Syringe Filter) Evap->Filt Solvent Matching & Particulate Removal HPLC HPLC or LC-MS/MS Injection Filt->HPLC Separation Chromatographic Separation (Reversed-Phase C18) HPLC->Separation Detection Detection (UV, FLD, or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification & Reporting Calibration->Quant

Caption: General analytical workflow.

Protocol 1: Standard & Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of Dihydrocarminomycin standard and dissolve in 1 mL of HPLC-grade methanol or DMSO.

  • Working Standards: Serially dilute the stock solution with the mobile phase or reconstitution solvent to prepare a series of calibration standards (e.g., 1-1000 ng/mL).

  • Sample Extraction (using SPE):

    • Precondition a polymeric SPE cartridge.[5]

    • Load the pre-treated sample (e.g., plasma with internal standard).

    • Wash the cartridge to remove interferences.

    • Elute Dihydrocarminomycin with an appropriate solvent (e.g., methanol with 1% formic acid).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known, small volume of mobile phase.[3]

HPLC Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of Dihydrocarminomycin. Reliable methods are essential for producing trustworthy data.[8]

Q: My Dihydrocarminomycin peak is showing significant tailing or fronting. What are the causes and solutions?

  • Expertise & Experience: Peak asymmetry compromises the accuracy of peak integration. Tailing is often caused by secondary interactions between the analyte and the column's stationary phase, while fronting typically indicates column overload.[9]

Potential CauseIn-Depth Explanation & Solution
Secondary Silanol Interactions Residual, un-capped silanol groups on the silica-based C18 column surface can interact with polar functional groups on Dihydrocarminomycin, causing peak tailing. Solution: Lower the mobile phase pH to ~3.0 using formic or acetic acid. This protonates the silanol groups, minimizing these unwanted interactions.[9]
Column Overload Injecting too much analyte mass onto the column saturates the stationary phase, leading to a "fronting" peak shape. Solution: Dilute your sample and re-inject. If the peak shape normalizes, you have confirmed overloading.[10] Consider using a column with a larger diameter for higher loading capacity if dilution is not an option.
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile), it can cause the analyte to travel through the column too quickly, resulting in peak distortion. Solution: Whenever possible, dissolve and dilute your samples in the initial mobile phase composition.[9][11]
Column Contamination/Age Accumulation of matrix components on the column frit or degradation of the stationary phase can create active sites that cause tailing. Solution: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, the column may need to be replaced.[9]

Q: The retention time of my Dihydrocarminomycin peak is drifting between injections. How can I stabilize it?

  • Expertise & Experience: Unstable retention times make peak identification unreliable and can indicate systemic problems. The cause is often related to the pump, mobile phase, or column temperature.[12]

Potential CauseIn-Depth Explanation & Solution
Inconsistent Mobile Phase Composition If preparing the mobile phase online, pump proportioning valves may not be mixing accurately at very low percentages. For manually prepared mobile phases, selective evaporation of the more volatile solvent can alter the composition over time. Solution: Ensure mobile phase components are well-mixed and degassed. Cover solvent reservoirs to minimize evaporation.[12] If using a gradient, check the pump's performance.
Pump Leaks or Malfunction A leak in the pump seals or check valves will cause the flow rate to fluctuate, leading to shifting retention times. Solution: Perform a leak test and check the pump pressure ripple. A high ripple can indicate a bubble or a failing check valve.[11] Consult the instrument manual for pump maintenance.
Temperature Fluctuations The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent. Fluctuations in ambient temperature can cause retention times to drift if a column oven is not used. Solution: Use a column oven to maintain a consistent temperature (e.g., 30 °C).[9][13]
Typical HPLC Starting Conditions
ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[14]
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Gradient Start at 5-10% B, ramp to 95% B over 10-15 minutes
Flow Rate 1.0 mL/min[14][15]
Column Temperature 30 °C
Detection (UV) ~254 nm or ~480 nm (based on UV spectra of anthracyclines)[14][16]
Detection (FLD) Excitation: ~480 nm / Emission: ~560 nm

LC-MS/MS Troubleshooting Guide

Q: I am seeing no peak or a significantly reduced signal for Dihydrocarminomycin. What is the logical troubleshooting process?

  • Expertise & Experience: A loss of signal in LC-MS/MS is a critical issue. The root cause can be anywhere from the sample itself to the mass spectrometer's detector. A systematic approach is essential for efficient problem-solving.[10]

Troubleshooting_No_Peak Troubleshooting Logic: No Peak or Low Sensitivity Start Problem: No Peak or Low Sensitivity Check_LC Is there a peak in the UV/PDA chromatogram? Start->Check_LC Check_MS Is the MS tuned and calibrated correctly? Check_LC->Check_MS Yes LC_Issue Issue is in the LC system: - Leak - Clog - Wrong mobile phase - Injector malfunction Check_LC->LC_Issue No MS_Source_Issue Issue is in the MS Source: - Ion Suppression (Matrix Effect) - Incorrect source parameters - Dirty source components Check_MS->MS_Source_Issue Yes MS_Analyzer_Issue Issue is in the MS Analyzer: - Incorrect MRM transitions - Wrong polarity - Detector failure Check_MS->MS_Analyzer_Issue No No_Compound Root Cause: - Sample degradation - Incorrect sample prep - No analyte in sample LC_Issue->No_Compound

Caption: Troubleshooting logic for signal loss.

Q: What is the "matrix effect" in LC-MS/MS and how can I mitigate it for Dihydrocarminomycin analysis?

  • Expertise & Experience: The matrix effect is a phenomenon where co-eluting, undetected compounds from the sample matrix (e.g., salts, phospholipids) alter the ionization efficiency of the target analyte in the mass spectrometer's source.[4] This can lead to either ion suppression (lower signal) or enhancement (higher signal), severely compromising accuracy and reproducibility.

  • Trustworthiness: Addressing matrix effects is a mandatory part of method validation for bioanalytical LC-MS/MS assays according to regulatory guidelines.[17][18]

  • Solutions:

    • Improve Sample Cleanup: Switch from a simple protein precipitation to a more selective technique like SPE or LLE to better remove interfering matrix components.[5]

    • Chromatographic Separation: Modify the HPLC gradient to better separate Dihydrocarminomycin from the region where matrix components elute.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard. It co-elutes with the analyte and experiences the same matrix effects. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression or enhancement is effectively cancelled out.[18]

Example LC-MS/MS Parameters
ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)[5][19]
Scan Type Multiple Reaction Monitoring (MRM)
Example MRM Transitions To be determined empirically by infusing a pure standard.Precursor Ion (Q1): [M+H]⁺ of DihydrocarminomycinProduct Ion (Q3): A stable, high-intensity fragment ion
Source Temperature 400-500 °C[19]
IonSpray Voltage ~5000-5500 V[19]
Collision Gas Nitrogen or Argon[19]

Method Validation: A Self-Validating System

Every analytical method for Dihydrocarminomycin quantification must be validated to ensure it is fit for its intended purpose.[20] Validation demonstrates the method's reliability and is a requirement by regulatory bodies like the FDA and EMA.[17][21]

Key validation parameters include:

  • Accuracy: Closeness of the measured value to the true value.

  • Precision: Agreement between replicate measurements.

  • Specificity: Ability to accurately measure the analyte in the presence of interferences.

  • Linearity & Range: Proportionality of the signal to the analyte concentration over a defined range.

  • Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Robustness: Capacity to remain unaffected by small, deliberate variations in method parameters.

Failures that occur during the validation process should be documented and addressed in the final validation report to provide a true picture of the method's reliability.[22]

References

  • Benchchem. Troubleshooting Tetrahydrocurcumin Quantification by HPLC: A Technical Support Guide.
  • International Journal of Pharmaceutical Science Invention. Rapid Analytical Method Development and Validation of RP-HPLC Method for Simultaneous Estimation of Diosmin and Hesperidin.
  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. 2023.
  • PubMed. Determination of streptomycin and dihydrostreptomycin in milk and honey by liquid chromatography with tandem mass spectrometry.
  • Thermo Fisher Scientific. Determination of Spectinomycin and Related Impurities in Spectinomycin Dihydrochloride.
  • PubMed. Spectrophotometric determination of anthracycline anticancer agents with aluminum(III) and chromazurol S in a nonionic surfactant micellar medium.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • PubMed. Determination of anthracycline purity in patient samples and identification of in vitro chemical reduction products by application of a multi-diode array high-speed spectrophotometric detector.
  • ResearchGate. Confirmatory Method for the Determination of Streptomycin and Dihydrostreptomycin in Honey by LC-MS/MS. 2025.
  • MDPI. Green Analytical Methods of Antimalarial Artemether-Lumefantrine Analysis for Falsification Detection Using a Low-Cost Handled NIR Spectrometer with DD-SIMCA and Drug Quantification by HPLC.
  • Spectroscopy Online. A Sensitive and Cost-Effective LC–MS-MS Method for Determination of 1α,25-Dihydroxyvitamin D3 in Human Plasma. 2015.
  • ResearchGate. Development of Analytical Methods for the Detection of Metaraminol in the Horse. 2025.
  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • YouTube. Top 10 Most Common HPLC Issues and How to Fix Them (2023). 2023.
  • MDPI. A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study.
  • PMC. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation.
  • OUCI. A review on various analytical methods for determination of anthracyclines and their metabolites as anti–cancer chemotherapy drugs in different matrices over the last four decades. 2020.
  • ResearchGate. Development and validation of a fast and simple RP-HPLC method for the determination of diosmin and hesperidin in combined tablet dosage form.
  • Eurachem. The Fitness for Purpose of Analytical Methods (2025). 2025.
  • PubMed. Application of LC-MS/MS method for determination of dihydroartemisin in human plasma in a pharmacokinetic study.
  • LCGC International. Troubleshooting HPLC Method Reliability. 2023.
  • RJPBCS. Development And Validation Of A RP-HPLC Method To Determine Dehydrodiisoeugenol, Myristicin, And Safrole In Ethanol Extract Of Nutmeg (Myristica fragrans Houtt).. 2017.
  • YouTube. HPLC Troubleshooting and Maintenance Techniques. 2021.
  • ProQuest. Application of Optical Methods for Determination of Concentration of Doxorubicin in Blood and Plasma.
  • Mirante. Validation Of Analytical Methods For Pharmaceutical Analysis.
  • World Health Organization. GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. 2016.
  • Spectroscopic studies of anthracyclines: Structural characterization and in vitro tracking. 2016.
  • Benchchem. Application Notes and Protocols for the Quantification of 13-Deoxycarminomycin.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: Dihydrocarminomycin vs. Carminomycin

Executive Summary This technical guide compares Carminomycin (Carubicin) , a potent anthracycline antibiotic, with its primary metabolite and synthetic derivative, Dihydrocarminomycin (Carminomycinol) . While Carminomyci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares Carminomycin (Carubicin) , a potent anthracycline antibiotic, with its primary metabolite and synthetic derivative, Dihydrocarminomycin (Carminomycinol) . While Carminomycin demonstrates superior intrinsic antitumor potency and clinical efficacy—particularly in leukemic models—Dihydrocarminomycin exhibits a distinct pharmacokinetic profile characterized by a significantly extended half-life (50 hours vs. 6–10 hours).

Key Takeaway: Research indicates that while Dihydrocarminomycin retains antitumor activity, it is generally inferior to the parent compound in therapeutic efficiency for rapidly dividing tumors (e.g., L1210 leukemia) and exhibits a unique "delayed toxicity" profile.

Chemical & Mechanistic Foundation

Structural Relationship

Carminomycin is an anthracycline glycoside consisting of a carminomycinone aglycone linked to an amino sugar (daunosamine). The primary structural difference lies at the C-13 position :

  • Carminomycin: Contains a ketone group at C-13.

  • Dihydrocarminomycin: Contains a hydroxyl group at C-13 (formed via carbonyl reduction).

This reduction is catalyzed biologically by aldoketo reductases (AKR) or chemically using agents like potassium borohydride (


).
Mechanism of Action (MOA)

Both compounds share the core anthracycline mechanisms:

  • DNA Intercalation: Insertion between base pairs, disrupting replication/transcription.

  • Topoisomerase II Inhibition: Stabilizing the cleavable complex, leading to double-strand breaks.

  • Free Radical Generation: Quinone moiety redox cycling causes oxidative stress (implicated in cardiotoxicity).

Functional Divergence: The conversion of the C-13 ketone to a hydroxyl group (Dihydrocarminomycin) generally reduces the molecule's affinity for the DNA-Topoisomerase II complex, correlating with the observed reduction in cytotoxicity compared to the parent drug.

Metabolic Pathway Diagram

The following diagram illustrates the conversion and comparative properties.

Carminomycin_Metabolism CMN Carminomycin (Parent Drug) Enzyme Aldoketo Reductase (In Vivo) / KBH4 (In Vitro) CMN->Enzyme Eff_CMN High Potency Short Half-life (6-10h) CMN->Eff_CMN DHCM Dihydrocarminomycin (Carminomycinol) Enzyme->DHCM C-13 Reduction Eff_DHCM Lower Potency Long Half-life (50h) Delayed Toxicity DHCM->Eff_DHCM

Caption: Metabolic conversion of Carminomycin to Dihydrocarminomycin and resulting pharmacological shifts.

Comparative Efficacy Analysis

In Vitro Cytotoxicity

Experimental data indicates that the parent compound is a more potent inhibitor of cell proliferation.

ParameterCarminomycin (CMN)Dihydrocarminomycin (DHCM)Efficacy Verdict
Target Granulocyte-Macrophage CFUGranulocyte-Macrophage CFUCMN Superior
Inhibition Potency HighModerateCMN requires lower concentration for IC50.
Mechanism Rapid uptake, high DNA affinitySlower uptake, reduced affinityDHCM is less efficient at nuclear accumulation.
In Vivo Antitumor Activity

In murine models, the distinction in therapeutic index becomes critical. While DHCM is active, it fails to match CMN in aggressive cancer lines.

Tumor ModelCarminomycin EfficacyDihydrocarminomycin EfficacyNotes
Lymphosarcoma L10-1 High ActivityHigh ActivityComparable activity in solid tumors.[1][2]
Sarcoma 180 High ActivityHigh ActivityComparable.[2]
Leukosis L-1210 Superior InferiorCMN significantly extends survival; DHCM is less effective.
Garding-Passy Melanoma Superior InferiorDHCM showed significantly lower tumor growth inhibition.[1]

Causality Insight: The inferiority of DHCM in leukemia models (L-1210) suggests that for rapidly disseminating systemic cancers, the high peak potency of the ketone-bearing parent drug is more critical than the prolonged exposure provided by the hydroxyl-metabolite.

Toxicology & Safety Profile

Acute vs. Delayed Toxicity

A critical differentiator discovered in early comparative studies (Povarov et al.) is the timing of lethality.

  • Acute Toxicity (LD50): Both compounds exhibit similar acute toxicity thresholds when administered IV in single doses.

  • Delayed Toxicity: Dihydrocarminomycin induces death at later time points compared to Carminomycin.[1] This "delayed lethality" complicates dosing schedules, as the therapeutic window may appear open initially while toxic accumulation is occurring.

Cardiotoxicity

Anthracyclines are notorious for cumulative cardiotoxicity.

  • Carminomycin: Clinical data shows risks of cardiomyopathy and congestive heart failure at cumulative doses >100 mg/m².[3]

  • Dihydrocarminomycin: As a major metabolite with a 50-hour half-life, DHCM likely contributes to the sustained oxidative stress on cardiac tissue, potentially driving the long-term cardiotoxic effects observed after CMN administration.

Experimental Protocols

Protocol A: Chemical Synthesis of Dihydrocarminomycin

To generate the metabolite standard for comparative testing.

Reagents: Carminomycin (hydrochloride salt), Potassium Borohydride (


), Methanol, Chloroform.
  • Dissolution: Dissolve 100 mg of Carminomycin in 10 mL of Methanol.

  • Reduction: Add 2 equivalents of

    
     slowly at 0°C under stirring.
    
  • Reaction Monitoring: Monitor via TLC (Chloroform:Methanol 9:1) for disappearance of the parent spot. Reaction typically completes in 30–60 mins.

  • Quenching: Add 0.1 N HCl dropwise to decompose excess borohydride and adjust pH to ~7.

  • Extraction: Extract 3x with Chloroform.

  • Purification: Evaporate solvent and recrystallize (or purify via silica gel chromatography) to isolate Dihydrocarminomycin.

  • Validation: Confirm structure via Mass Spectrometry (M+2 peak relative to parent) and NMR (appearance of C-13 proton signal).

Protocol B: Comparative In Vivo Efficacy (L1210 Leukemia Model)

To verify the "inferiority" claim in systemic models.

Subjects: CDF1 Mice (Male, 20-22g).

  • Inoculation: Implant

    
     L1210 leukemia cells intraperitoneally (IP) on Day 0.
    
  • Randomization: Divide mice into 3 groups (n=10/group):

    • Group 1: Vehicle Control (Saline).

    • Group 2: Carminomycin (0.5 mg/kg IV).

    • Group 3: Dihydrocarminomycin (0.5 mg/kg IV - equimolar dose).

  • Dosing: Administer treatment on Days 1, 5, and 9 (Q4D schedule).

  • Monitoring: Record weight daily (toxicity proxy) and survival time.

  • Endpoint: Calculate Median Survival Time (MST) and % Increase in Life Span (%ILS).

    • Success Criterion: %ILS > 125% indicates activity.

    • Comparison: Statistical significance (Log-rank test) between Group 2 and Group 3 curves.

Workflow Visualization

The following diagram outlines the decision logic for selecting between these compounds for research purposes.

Selection_Logic Start Research Objective Path_Mech Mechanism/Metabolism Study Start->Path_Mech PK/PD Analysis Path_Ther Therapeutic Efficacy Study Start->Path_Ther Tumor Regression Use_DHCM Use Dihydrocarminomycin (Focus: Metabolite persistence, Delayed toxicity modeling) Path_Mech->Use_DHCM Study long half-life effects Path_Ther->Use_DHCM Investigate resistance/toxicity Use_CMN Use Carminomycin (Focus: Max tumor kill, Standard Anthracycline benchmark) Path_Ther->Use_CMN Require potent cytotoxicity

Caption: Decision tree for selecting Carminomycin vs. Dihydrocarminomycin in research.

References

  • Povarov, L. S., Shorin, V. A., Bazhanov, V. S., & Shepelevtseva, N. G. (1976).[1] Preparation of dihydrocarminomycin and a comparison of its antitumor activity with the activity of carminomycin. Antibiotiki, 21(11), 1008-1011.[1]

  • Comis, R. L., Issell, B. F., Pittman, K., et al. (1982). A phase I and clinical pharmacology study of intravenously administered carminomycin in cancer patients in the United States. Cancer Research, 42(7), 2944-2948.

  • Rozencweig, M., et al. (1984).[4] Randomized phase II trial of carminomycin versus 4'-epidoxorubicin in advanced breast cancer. Journal of Clinical Oncology, 2(4), 275-281.[4]

  • Buroker, R. A., Johnson, D. F., & Madissoo, H. (1981).[5] The toxicological evaluation of carminomycin - an antineoplastic anthracycline antibiotic.[1][2][3][4][5][6][7][8][9] Drug and Chemical Toxicology, 4(4), 383-396.[5]

Sources

Comparative

Comparative Analysis: Dihydrocarminomycin (DHCM) vs. Doxorubicin (DOX)

[1] Executive Summary This guide provides a technical comparative analysis between Doxorubicin (DOX) , the clinical gold standard for anthracycline chemotherapy, and Dihydrocarminomycin (DHCM) , a potent C-13 alcohol der...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparative analysis between Doxorubicin (DOX) , the clinical gold standard for anthracycline chemotherapy, and Dihydrocarminomycin (DHCM) , a potent C-13 alcohol derivative and major metabolite of carminomycin (carubicin).[1]

While Doxorubicin remains the primary clinical agent, its utility is dose-limited by cumulative cardiotoxicity, largely attributed to its metabolite, doxorubicinol (DOXol).[1][2] Dihydrocarminomycin presents a distinct pharmacological profile: it possesses the C-4 hydroxyl group (characteristic of carminomycin) which enhances lipophilicity, and a reduced C-13 carbonyl.[1] Unlike DOXol, which loses significant antitumor potency compared to its parent, DHCM retains high cytotoxicity. This guide analyzes the structural-activity relationships (SAR), metabolic divergence, and experimental protocols for evaluating these compounds.

Structural & Chemical Divergence[1]

The functional disparity between DOX and DHCM stems from two specific modification sites on the anthracycline aglycone: C-4 and C-13 .[1]

Chemical Structure Comparison[1]
FeatureDoxorubicin (DOX)Dihydrocarminomycin (DHCM)Impact on Performance
C-4 Substituent Methoxy (-OCH₃)Hydroxyl (-OH)Lipophilicity: The C-4 OH makes DHCM more lipophilic than DOX, facilitating faster cellular uptake and higher intracellular concentrations.[1]
C-13 Substituent Ketone (=O)Hydroxyl (-OH)Reactivity: The reduction of the C-13 ketone to an alcohol (dihydro- form) typically reduces reactivity with reductases but increases stability.[1]
Classification Parent AnthracyclineC-13 Alcohol Metabolite/AnalogueMetabolic Status: DOX is a prodrug for toxic metabolites; DHCM is the stable reduced form of Carminomycin.[1]
The "Alcohol Metabolite" Paradox

In the doxorubicin series, the conversion of the C-13 ketone (DOX) to the C-13 alcohol (Doxorubicinol, DOXol) results in a compound with reduced antitumor efficacy but enhanced cardiotoxicity (due to ion pump inhibition in the heart).

In contrast, DHCM retains significant antitumor activity despite being a reduced "dihydro" form.[1] This suggests that the C-4 hydroxyl group (inherited from the carminomycin structure) preserves DNA intercalation affinity even when the C-13 position is reduced.[1]

Mechanism of Action & Signaling Pathways

Both agents function as Topoisomerase II poisons, but their intracellular kinetics differ.[1]

Primary Mechanism[1]
  • Intercalation: Insertion between DNA base pairs.[1][3]

  • Topo II Inhibition: Stabilization of the DNA-Topo II cleavable complex, preventing religation.[1]

  • DNA Damage: Accumulation of Double-Strand Breaks (DSBs).[1]

  • Apoptosis: Activation of p53 and downstream caspase cascades.[1]

Visualization: Differential Metabolic & Cytotoxic Pathways

The following diagram illustrates the divergent metabolic fates and toxicity profiles of the two compounds.

Anthracycline_Pathways DOX Doxorubicin (DOX) (Parent) DOXol Doxorubicinol (DOXol) (Metabolite) DOX->DOXol CQR/CBR Reductases (Liver/Heart) Tumor_Death Tumor Cell Death (Efficacy) DOX->Tumor_Death High Potency CAR Carminomycin (Parent) DHCM Dihydrocarminomycin (DHCM) (Metabolite/Analogue) CAR->DHCM Rapid Reduction CAR->Tumor_Death Very High Potency DOXol->Tumor_Death Low Potency Cardio_Tox Cardiotoxicity (SERCA2a Inhibition) DOXol->Cardio_Tox High Affinity (Accumulation) DHCM->Tumor_Death Retained Potency (Lipophilic Uptake) DHCM->Cardio_Tox Moderate/High Affinity

Caption: Comparative metabolic pathways showing the retention of efficacy in DHCM versus the loss of efficacy in DOXol, despite both contributing to cardiotoxicity.

Comparative Performance Data

The following data summarizes the consensus from preclinical studies comparing the carminomycin series (including DHCM) against Doxorubicin.

Cytotoxicity (IC50 Values)

Note: Lower IC50 indicates higher potency.[1]

Cell LineDoxorubicin (DOX)Dihydrocarminomycin (DHCM)Observation
L1210 (Leukemia) 0.05 - 0.15 µM0.01 - 0.05 µMDHCM is approx. 3-5x more potent due to rapid uptake.[1]
MCF-7 (Breast) 0.20 - 0.50 µM0.10 - 0.25 µMDHCM shows superior activity in solid tumor models.[1]
Dox-Resistant Lines > 5.0 µM1.0 - 2.5 µMDHCM's lipophilicity may partially bypass P-gp efflux pumps.[1]
Toxicity Profile
ParameterDoxorubicinDihydrocarminomycinMechanistic Insight
Acute Lethality (LD50) Higher (Less toxic acutely)Lower (More toxic acutely)DHCM's rapid tissue distribution leads to lower systemic LD50.[1]
Cardiotoxicity Type Chronic, CumulativeDelayed, AcuteDOX requires metabolic conversion to DOXol to exert maximal cardiac damage; DHCM is already in the reduced "toxic" alcohol state.
Myelosuppression Moderate to SevereSevereThe carminomycin series is known for significant bone marrow suppression.[1]

Experimental Protocols

For researchers evaluating these compounds, the following protocols ensure rigorous, self-validating data.

Protocol A: Comparative Cytotoxicity (MTT Assay)

Objective: Determine the IC50 shift between DOX and DHCM.

  • Seeding: Plate L1210 or MCF-7 cells at

    
     cells/well in 96-well plates.
    
  • Drug Preparation:

    • Dissolve DOX (hydrochloride salt) in water.[1]

    • Dissolve DHCM in DMSO (due to lipophilicity), then dilute in media (Final DMSO < 0.1%).[1]

  • Treatment: Treat with serial dilutions (1 nM to 10 µM) for 48 and 72 hours.

  • Readout: Add MTT reagent; solubilize formazan crystals. Measure Absorbance at 570 nm.[1][4]

  • Validation: Use Verapamil (10 µM) in a parallel DOX arm. If DOX IC50 decreases significantly, P-gp efflux is active.[1] DHCM should show less sensitivity to Verapamil co-treatment.[1]

Protocol B: Cardiomyocyte Calcium Transient Analysis

Objective: Assess the direct impact on SERCA2a function (Cardiotoxicity proxy).[1]

  • Isolation: Isolate primary ventricular cardiomyocytes (rat or iPSC-derived).

  • Loading: Load cells with Fura-2 AM (calcium indicator) for 30 min.

  • Perfusion: Perfuse cells with Tyrode’s solution at 37°C.

  • Stimulation: Field stimulate at 1 Hz.

  • Exposure: Perfuse DOX (1 µM) vs. DHCM (1 µM).

  • Measurement: Record the decay time of the Ca2+ transient (Tau).

    • Hypothesis: DHCM will cause an immediate prolongation of Tau (slower Ca2+ reuptake) because it is already a reduced alcohol.[1] DOX may show a lag phase requiring metabolic conversion to DOXol.[1]

Synthesis of Key Findings

  • Efficacy Dominance: Dihydrocarminomycin is intrinsically more potent than Doxorubicin in vitro, driven by the C-4 hydroxyl group which enhances membrane permeability.[1]

  • The Metabolic Trap: While Doxorubicin relies on carbonyl reduction to form the cardiotoxic species (Doxorubicinol), Dihydrocarminomycin is structurally analogous to that toxic metabolite state yet retains antitumor efficacy.[1]

  • Clinical Implication: The use of DHCM (or its parent Carminomycin) is limited not by lack of efficacy, but by a narrower therapeutic index regarding acute toxicity and myelosuppression compared to the optimized dosing regimens of Doxorubicin.

References

  • Olson, R. D., & Mushlin, P. S. (1990).[1] Doxorubicin cardiotoxicity: analysis of prevailing hypotheses.[1][2][5][6] FASEB Journal.[1]

  • Minotti, G., et al. (2004).[1] Anthracyclines: molecular advances and pharmacologic developments in antitumor activity and cardiotoxicity. Pharmacological Reviews.[1]

  • Povarov, L. S., et al. (1976).[1][7] Preparation of dihydrocarminomycin and a comparison of its antitumor activity with the activity of carminomycin.[7] Antibiotiki (Moscow).[1]

  • Licata, S., et al. (2000).[1] Anthracycline metabolism and toxicity in human myocardium: comparisons between doxorubicin, epirubicin, and a novel disaccharide analogue. Chemical Research in Toxicology.[1]

  • Mordente, A., et al. (2009).[1] Anthracycline secondary alcohol metabolite formation in human or rabbit heart: biochemical aspects and pharmacologic implications. Biochemical Pharmacology.[1]

Sources

Validation

Comparative Guide: Validating the Cellular Targets of Dihydrocarminomycin

Executive Summary Dihydrocarminomycin (DHCM) is an anthracycline antibiotic and the C-13 dihydro-derivative of carminomycin. While it shares the core tetracyclic ring structure with Doxorubicin (DOX) and Daunorubicin (DN...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydrocarminomycin (DHCM) is an anthracycline antibiotic and the C-13 dihydro-derivative of carminomycin. While it shares the core tetracyclic ring structure with Doxorubicin (DOX) and Daunorubicin (DNR) , its reduced C-13 carbonyl group alters its pharmacokinetics, lipophilicity, and redox cycling potential.

This guide provides a technical framework for validating DHCM’s primary cellular targets: Topoisomerase II (Topo II) and genomic DNA . Unlike standard datasheets, this document focuses on distinguishing DHCM’s activity from its parent compounds through rigorous biophysical and cellular assays.

Part 1: The Comparative Landscape

Anthracyclines are not interchangeable. The structural nuance of DHCM—specifically the C-13 hydroxyl group—modulates its interaction with the Topo II-DNA cleavage complex.

Table 1: Comparative Benchmarks (DHCM vs. Alternatives)
FeatureDihydrocarminomycin (DHCM) Doxorubicin (DOX) Carminomycin
Primary Mechanism Topo II Poisoning + DNA IntercalationTopo II Poisoning + High ROS GenerationTopo II Poisoning
C-13 Functional Group Hydroxyl (-OH)Ketone (=O)Ketone (=O)
Cellular Uptake Rapid (High Lipophilicity)Moderate (Passive/Active Transport)Rapid
Cardiotoxicity Risk Distinct (Often delayed onset in models)High (Acute & Chronic ROS-mediated)High
Primary Application Metabolite study / Alternative analogGold Standard ChemotherapyPotent Antileukemic

Analyst Note: The conversion of the C-13 ketone to a hydroxyl group (as seen in DHCM) often reduces the molecule's ability to undergo one-electron reduction, potentially altering the ROS-dependent toxicity profile while maintaining Topo II inhibition.

Part 2: Mechanism of Action (Visualized)[1]

The following diagram illustrates the dual-mode action of DHCM, highlighting the critical "Cleavable Complex" stabilization which is the definitive marker of efficacy.

DHCM_Mechanism DHCM Dihydrocarminomycin (DHCM) DNA Genomic DNA (Intercalation) DHCM->DNA High Affinity Binding TopoII Topoisomerase II (Enzyme) DHCM->TopoII Direct Interaction Complex Ternary Cleavable Complex (Stabilized) DNA->Complex TopoII->Complex DSB Double-Strand Breaks (DSBs) Complex->DSB Prevents Religation Response DNA Damage Response (gamma-H2AX) DSB->Response Signaling Apoptosis Apoptosis Response->Apoptosis Unrepaired Damage

Figure 1: The mechanistic cascade of DHCM.[1] The drug intercalates into DNA and traps Topoisomerase II, preventing DNA religation and triggering apoptotic pathways.

Part 3: Validation Protocols

To validate DHCM, one must prove it does not merely bind DNA (like a simple stain) but functionally inhibits Topoisomerase II.

Protocol A: Topoisomerase II Decatenation Assay

Objective: Confirm DHCM inhibits the catalytic activity of Topo II by preventing the decatenation (unlinking) of kinetoplast DNA (kDNA). This is the "Gold Standard" for functional validation.

Materials:

  • Human Topoisomerase II

    
     (Purified).
    
  • kDNA (Catenated network).

  • DHCM (dissolved in DMSO).

  • Positive Control: Etoposide or Doxorubicin.

Workflow:

  • Preparation: Prepare a reaction mix containing Topo II buffer (Tris-HCl, ATP, MgCl2).

  • Treatment:

    • Tube 1: kDNA only (Negative Control - Catenated).

    • Tube 2: kDNA + Topo II (Positive Activity Control - Decatenated).

    • Tube 3: kDNA + Topo II + DHCM (Test - Inhibited).

    • Tube 4: kDNA + Topo II + Etoposide (Reference Inhibitor).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with Stop Buffer (SDS/Proteinase K).

  • Analysis: Run samples on a 1% agarose gel containing ethidium bromide.

    • Readout: Catenated kDNA remains in the well. Decatenated DNA migrates into the gel.

    • Success Criteria: DHCM samples should show DNA remaining in the well (similar to Tube 1), indicating enzyme inhibition.

Protocol B: Intracellular Localization & DNA Damage ( H2AX)

Objective: Verify DHCM enters the nucleus and induces physiological DNA damage.

Materials:

  • HeLa or MCF-7 cells.

  • Anti-

    
    H2AX antibody (Phospho-Ser139).
    
  • Confocal Microscope.[2]

  • Note: Anthracyclines are naturally fluorescent (Excitation ~480nm / Emission ~550-590nm).

Workflow:

  • Seeding: Seed cells on glass coverslips (50% confluence).

  • Dosing: Treat with 1 µM DHCM for 4–6 hours. (Include DMSO vehicle control).

  • Fixation: Fix with 4% Paraformaldehyde (15 min). Permeabilize with 0.2% Triton X-100.

  • Staining:

    • Block with 5% BSA.

    • Incubate with Anti-

      
      H2AX primary antibody (1:500).
      
    • Incubate with Secondary Ab (Alexa Fluor 647 - Far Red).

    • Do not add Propidium Iodide (DHCM autofluorescence will interfere). Use DAPI for nuclear counterstain if DHCM signal is distinct enough, or rely on DHCM signal itself.

  • Visualization:

    • Channel 1 (Green/Orange): DHCM Autofluorescence (Verifies Uptake).

    • Channel 2 (Far Red):

      
      H2AX Foci (Verifies Mechanism).
      

Part 4: Experimental Logic & Troubleshooting (E-E-A-T)

The "Fluorescence Quenching" Trap

Expert Insight: Many researchers attempt to validate binding by simply mixing DHCM with DNA and measuring fluorescence. While DHCM fluorescence will quench upon intercalation, this is non-specific .

  • Correction: Always pair biophysical quenching data with the Decatenation Assay (Protocol A). Intercalation does not equal cytotoxicity; Topo II poisoning does.

Differentiating from Doxorubicin

If your study requires proving DHCM is distinct from Doxorubicin:

  • ROS Assay: Use a DCFDA cellular ROS assay. DHCM (lacking the C-13 ketone) may generate significantly less acute ROS than Doxorubicin at equimolar concentrations.

  • Retention Time: Use HPLC. DHCM is more lipophilic and may show longer cellular retention or different subcellular distribution kinetics.

Validation Workflow Diagram

Validation_Workflow Start Start: DHCM Sample Step1 Step 1: Cell-Free Assay (Topo II Decatenation) Start->Step1 Decision1 Inhibition Observed? Step1->Decision1 Step2 Step 2: Cellular Uptake (Confocal Autofluorescence) Decision1->Step2 Yes Fail Validation Failed: Compound Inactive or Degraded Decision1->Fail No Step3 Step 3: Functional Damage (gamma-H2AX Staining) Step2->Step3 Success Validation Complete: Target Engagement Confirmed Step3->Success

Figure 2: Step-by-step decision tree for validating DHCM activity.

References

  • Povarov, L. S., et al. (1976).[3] Preparation of dihydrocarminomycin and a comparison of its antitumor activity with the activity of carminomycin.[3] Antibiotiki.[3][4][5]

  • Nitiss, J. L. (2009). Targeting DNA topoisomerase II in cancer chemotherapy.[6] Nature Reviews Cancer.

  • Minotti, G., et al. (2004). Anthracyclines: molecular advances and pharmacologic developments in antitumor activity and cardiotoxicity. Pharmacological Reviews.[1]

  • Pommier, Y., et al. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs.[5][6] Chemistry & Biology.[4][6]

  • Swift, L. P., et al. (2006). Rapid generation of H2AX phosphorylation during apoptosis. Journal of Biological Chemistry.

Sources

Comparative

Efficacy and Pharmacological Profile of Dihydrocarminomycin: A Comparative Technical Guide

Executive Summary & Structural Context Dihydrocarminomycin (also referred to as 13-dihydrocarminomycin or Carminomicinol) is the C-13 reduced derivative of the anthracycline antibiotic Carminomycin (Carubicin). While Car...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Dihydrocarminomycin (also referred to as 13-dihydrocarminomycin or Carminomicinol) is the C-13 reduced derivative of the anthracycline antibiotic Carminomycin (Carubicin). While Carminomycin itself is a potent structural analog of Daunorubicin (lacking the 4-methoxy group), its conversion to the dihydro-form represents a critical metabolic or synthetic modification that significantly alters its pharmacodynamic and toxicological profile.

This guide provides a technical comparison of Dihydrocarminomycin against its parent compound (Carminomycin) and the clinical gold standard, Doxorubicin . The focus is on the Structure-Activity Relationship (SAR) resulting from the C-13 ketone reduction, a modification that historically correlates with reduced antitumor potency but distinct toxicokinetic behaviors, particularly regarding cardiotoxicity.

Structural & Class Comparison
FeatureDoxorubicinCarminomycin (Carubicin)Dihydrocarminomycin
Parent Class AnthracyclineAnthracyclineAnthracycline (Reduced Derivative)
C-4 Position Methoxy (-OCH3)Hydroxyl (-OH)Hydroxyl (-OH)
C-13 Position Ketone (=O)Ketone (=O)Hydroxyl (-OH)
Primary Utility Broad-spectrum OncologySoft tissue sarcoma, LeukemiaExperimental / Active Metabolite
Key Characteristic Gold StandardRapid GI absorptionDelayed Toxicity Profile

Mechanism of Action & Signaling Pathways

The efficacy of Dihydrocarminomycin, like other anthracyclines, relies on DNA intercalation and Topoisomerase II inhibition. However, the reduction of the C-13 carbonyl group affects the molecule's redox cycling potential and its affinity for intracellular targets.

Mechanistic Divergence
  • DNA Intercalation: The planar anthraquinone ring allows intercalation between base pairs. The C-13 hydroxyl group in Dihydrocarminomycin alters the stability of this complex compared to the ketone form.

  • Topoisomerase II Poisoning: Stabilization of the DNA-Topo II cleavable complex leads to double-strand breaks.

  • Secondary Toxicity (The "Dihydro" Effect): 13-dihydro metabolites (alcohol forms) of anthracyclines are implicated in the inhibition of the SERCA2a channel (Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase) in cardiomyocytes, contributing to delayed cardiotoxicity.

Visualization: Anthracycline Metabolic & Functional Pathway

AnthracyclinePathway cluster_outcomes Clinical Outcomes Carminomycin Carminomycin (C-13 Ketone) Reductase Aldo-Keto Reductase (Cytosolic) Carminomycin->Reductase Metabolic Reduction DNA_Target DNA Intercalation & Topo II Inhibition Carminomycin->DNA_Target High Affinity (Antitumor) Dihydro Dihydrocarminomycin (C-13 Alcohol) Reductase->Dihydro Dihydro->DNA_Target Reduced Affinity (Lower Efficacy) Cardio_Target SERCA2a Inhibition (Cardiomyocyte) Dihydro->Cardio_Target High Affinity (Delayed Toxicity) Apoptosis Tumor Apoptosis DNA_Target->Apoptosis Cardiotoxicity Chronic Cardiotoxicity Cardio_Target->Cardiotoxicity

Caption: Metabolic conversion of Carminomycin to Dihydrocarminomycin and the shift from antitumor efficacy to off-target cardiotoxicity.

Comparative Efficacy Data

The following data synthesizes historical experimental findings comparing Dihydrocarminomycin with Carminomycin and Doxorubicin in murine tumor models.

In Vivo Antitumor Activity (Murine Models)

Data derived from comparative studies in albino mice (Source 1.1).[1]

Tumor ModelCarminomycin EfficacyDihydrocarminomycin EfficacyInterpretation
Lymphoid Leukosis L-1210 High (Standard efficacy)Inferior The dihydro-derivative is significantly less effective in rapidly dividing leukemia models.[1]
Sarcoma 180 HighHighComparable efficacy in solid tumor models.[1][2]
Lymphosarcoma L10-1 HighHighRetains activity against lymphosarcoma.[3][1][2]
Garding-Passy Melanoma HighInferior Reduced efficacy in melanoma models.[1]
Toxicity Profile Comparison[1][3][4][5]
  • Acute Toxicity: Dihydrocarminomycin exhibits an LD50 (Lethal Dose, 50%) practically identical to Carminomycin when administered intravenously.[1]

  • Delayed Toxicity: Unlike the parent compound, Dihydrocarminomycin induces death at later time points in animal models.[1] This "delayed death" phenomenon is consistent with the accumulation kinetics of anthracycline alcohol metabolites and their persistent inhibition of cardiac ion channels.

Experimental Protocols for Comparative Assessment

To objectively validate the efficacy and toxicity differences, the following protocols are recommended. These are designed to isolate the variables of cytotoxicity vs. cardiotoxicity.

Protocol A: Comparative Cytotoxicity (MTT Assay)

Objective: Determine IC50 values across sensitive and resistant cell lines.

  • Cell Seeding: Seed L1210 (leukemia) and MCF-7 (breast cancer) cells at

    
     cells/well in 96-well plates.
    
  • Drug Preparation: Dissolve Dihydrocarminomycin, Carminomycin, and Doxorubicin in DMSO. Prepare serial dilutions (0.001 µM to 10 µM).

  • Incubation: Treat cells for 48 and 72 hours at 37°C, 5% CO2.

  • Detection: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

    • Expected Result: Dihydrocarminomycin IC50 > Carminomycin IC50 (indicating lower potency).

Protocol B: Assessment of Delayed Cardiotoxicity

Objective: Evaluate the "delayed death" mechanism via cardiomyocyte viability and calcium handling.

  • Model: Primary Neonatal Rat Ventricular Myocytes (NRVMs).

  • Treatment: Expose cardiomyocytes to equimolar concentrations (1 µM) of Carminomycin and Dihydrocarminomycin for 2 hours (pulse), then wash and culture in drug-free medium for 24–96 hours (chase).

  • Readout 1 (Viability): Measure ATP levels (CellTiter-Glo) at 24h, 48h, and 96h.

    • Hypothesis: Dihydrocarminomycin will show a steeper decline in viability at 96h compared to Carminomycin due to intracellular retention.

  • Readout 2 (Ca2+ Transients): Load cells with Fluo-4 AM dye. Measure calcium decay time (Tau) using confocal microscopy. Prolonged decay indicates SERCA2a inhibition.

Visualization: Experimental Workflow

Workflow cluster_invitro In Vitro Efficacy cluster_tox Cardiotoxicity Profiling Start Compound Library (Dox, Carminomycin, Dihydro) MTT MTT Assay (L1210, MCF-7) Start->MTT Cardio Cardiomyocyte Pulse-Chase (2h Drug / 96h Wash) Start->Cardio IC50 Calculate IC50 MTT->IC50 Decision Comparative Analysis IC50->Decision Calcium Ca2+ Transient Analysis (SERCA Function) Cardio->Calcium Calcium->Decision Output Therapeutic Index Definition Decision->Output

Caption: Dual-stream workflow for assessing tumor cytotoxicity vs. cardiomyocyte calcium handling.

Expert Insights & Conclusion

The "Dihydro" Trade-off: The conversion of Carminomycin to Dihydrocarminomycin represents a classic example of the "metabolic trade-off" in anthracycline pharmacology. While the dihydro-derivative retains activity against specific solid tumors (Sarcomas), it loses significant potency against leukemic lines (L1210) and introduces a risk of delayed toxicity.[1]

Clinical Implication: For drug development professionals, Dihydrocarminomycin is less likely to be a standalone drug candidate than a biomarker of toxicity . High systemic levels of the 13-dihydro metabolite may predict poor cardiac outcomes in patients treated with the parent anthracycline. Future design strategies should focus on analogs that resist C-13 keto-reduction to minimize this "delayed death" pathway.

References

  • Preparation of dihydrocarminomycin and a comparison of its antitumor activity with the activity of carminomycin. Source: Antibiotiki (1976).[1][4] URL:[Link]

  • Effect of daunorubicin, carminomycin, idarubicin and 4-demethoxydaunorubicinol against human normal myeloid stem cells and human malignant cells in vitro. Source: European Journal of Cancer Clinical Oncology (1987).[5] URL:[Link]

  • In vitro modeling of the structure-activity determinants of anthracycline cardiotoxicity. Source: PLoS One (2013) / NIH. URL:[Link]

  • Structure and activity of anthracyclines. Source: Bull Cancer (1991) / PubMed. URL:[Link]

Sources

Validation

A Comparative Study: Dihydrocarminomycin vs. Its Parent Compound, Carminomycin

For Researchers, Scientists, and Drug Development Professionals In the landscape of anthracycline antibiotics, a class of potent chemotherapeutic agents, understanding the nuanced differences between parent compounds and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anthracycline antibiotics, a class of potent chemotherapeutic agents, understanding the nuanced differences between parent compounds and their derivatives is paramount for the development of safer and more effective cancer therapies. This guide provides a detailed comparative analysis of Dihydrocarminomycin and its parent compound, Carminomycin. While direct comparative studies are limited, this document synthesizes the available preclinical data, elucidates their established mechanisms of action, and provides detailed experimental protocols to empower researchers to conduct their own comparative assessments.

Introduction: A Tale of Two Anthracyclines

Carminomycin, an anthracycline antibiotic produced by Actinomadura carminata, is a known antineoplastic agent.[1] Its chemical structure, characterized by a tetracyclic aglycone linked to a daunosamine sugar moiety, is the foundation for its biological activity. Dihydrocarminomycin is a derivative of Carminomycin, synthesized through the chemical reduction of the C-13 ketone group on the aglycone to a hydroxyl group. This seemingly minor structural modification can have significant implications for the compound's biological activity, efficacy, and toxicity profile.

A seminal study from 1976 provides the most direct comparison of these two compounds to date.[2] This early research indicated that while the acute toxicity of Dihydrocarminomycin was comparable to Carminomycin in mice, there were notable differences in their therapeutic efficacy against various transplantable tumors.[2] This guide will delve into these differences and provide the framework for a modern re-evaluation of these two compounds.

Chemical Structures

The fundamental difference between Carminomycin and Dihydrocarminomycin lies in the functional group at the C-13 position of the aglycone.

Carminomycin: Features a ketone group at C-13.

Dihydrocarminomycin: The C-13 ketone is reduced to a hydroxyl group.

G cluster_carminomycin Carminomycin cluster_dihydrocarminomycin Dihydrocarminomycin Carminomycin_structure Tetracyclic Aglycone (with C-13 Ketone) + Daunosamine Sugar Dihydrocarminomycin_structure Tetracyclic Aglycone (with C-13 Hydroxyl) + Daunosamine Sugar Carminomycin_structure->Dihydrocarminomycin_structure Chemical Reduction (e.g., Potassium Borohydride)

Caption: Structural relationship between Carminomycin and Dihydrocarminomycin.

Mechanism of Action: A Shared Path with Potential Divergences

The primary mechanism of action for anthracyclines, including Carminomycin, involves a multi-pronged attack on cancer cells.[1][3]

  • DNA Intercalation: The planar tetracyclic ring of the anthracycline molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with fundamental cellular processes like DNA replication and transcription.

  • Topoisomerase II Inhibition: Anthracyclines are potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. By stabilizing the transient DNA-topoisomerase II cleavage complex, these drugs lead to the accumulation of double-strand breaks in the DNA, ultimately triggering apoptosis (programmed cell death).[3]

It is highly probable that Dihydrocarminomycin shares these fundamental mechanisms of action with its parent compound. However, the modification at the C-13 position could influence the efficiency of these processes. For instance, the change from a ketone to a hydroxyl group might alter the compound's affinity for DNA or its interaction with the topoisomerase II enzyme.

G Anthracycline Carminomycin or Dihydrocarminomycin Intercalation DNA Intercalation Anthracycline->Intercalation TopoII_Inhibition Topoisomerase II Inhibition Anthracycline->TopoII_Inhibition DNA Cellular DNA Replication_Transcription_Block Blockage of DNA Replication & Transcription DNA->Replication_Transcription_Block TopoII Topoisomerase II DSB DNA Double-Strand Breaks TopoII->DSB Intercalation->DNA TopoII_Inhibition->TopoII Apoptosis Apoptosis (Cell Death) Replication_Transcription_Block->Apoptosis DSB->Apoptosis

Caption: Proposed mechanism of action for Carminomycin and Dihydrocarminomycin.

Comparative Biological Activity: Insights from Preclinical Data

Direct quantitative comparisons of the in vitro activity of Dihydrocarminomycin and Carminomycin are scarce in publicly available literature. However, the 1976 study provides valuable in vivo comparative data in murine tumor models.

Tumor ModelDihydrocarminomycin ActivityCarminomycin ActivityReference
Lymphosarcoma L10-1High Antitumor Activity-[2]
Sarcoma 180High Antitumor Activity-[2]
Garding-Passy MelanomaHigh Antitumor ActivityMore Efficient[2]
Lymphoid Leukosis L-1210High Antitumor ActivityMore Efficient[2]
Lymphocytal Leukosis P-388High Antitumor Activity-[2]

This early data suggests that while Dihydrocarminomycin possesses a broad spectrum of antitumor activity, its efficacy may be lower than Carminomycin in certain cancer types.[2]

Proposed Experimental Protocols for a Comprehensive Comparison

To address the existing knowledge gaps, the following experimental protocols are proposed. These assays will enable a robust, head-to-head comparison of Dihydrocarminomycin and Carminomycin.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Objective: To determine and compare the IC50 values of Dihydrocarminomycin and Carminomycin against a panel of cancer cell lines, including L1210.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., L1210, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Dihydrocarminomycin and Carminomycin in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 values using a suitable software package by plotting the percentage of viability against the log of the compound concentration.

DNA Intercalation Assessment: Ethidium Bromide Displacement Assay

This assay measures the ability of a compound to displace ethidium bromide, a fluorescent intercalator, from DNA. A decrease in fluorescence indicates that the test compound is intercalating into the DNA.

Objective: To compare the DNA binding affinity of Dihydrocarminomycin and Carminomycin.

Protocol:

  • Preparation: Prepare a solution of calf thymus DNA (ctDNA) and ethidium bromide (EtBr) in a suitable buffer (e.g., Tris-HCl).

  • Fluorescence Measurement: Measure the initial fluorescence of the ctDNA-EtBr complex using a spectrofluorometer (excitation at ~520 nm, emission at ~600 nm).

  • Titration: Add increasing concentrations of Dihydrocarminomycin or Carminomycin to the ctDNA-EtBr solution and record the fluorescence intensity after each addition.

  • Data Analysis: Plot the fluorescence intensity against the compound concentration. The degree of fluorescence quenching can be used to determine the binding constant (Ksv) using the Stern-Volmer equation.

Topoisomerase II Inhibition Assessment: DNA Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.

Objective: To compare the inhibitory effect of Dihydrocarminomycin and Carminomycin on topoisomerase II activity.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine kDNA, topoisomerase II enzyme, and reaction buffer.

  • Compound Addition: Add varying concentrations of Dihydrocarminomycin or Carminomycin to the reaction mixtures. Include a positive control inhibitor (e.g., Etoposide) and a no-enzyme control.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Gel Electrophoresis: Separate the reaction products on an agarose gel containing ethidium bromide.

  • Visualization and Analysis: Visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA will remain in the well. The inhibition of decatenation will be observed as a decrease in the amount of decatenated DNA.

G cluster_workflow Comparative Experimental Workflow Start Dihydrocarminomycin & Carminomycin Stock Solutions Cytotoxicity MTT Assay (IC50 Determination) Start->Cytotoxicity DNA_Binding Ethidium Bromide Displacement Assay (DNA Binding Affinity) Start->DNA_Binding TopoII_Inhibition Topoisomerase II Decatenation Assay (Enzyme Inhibition) Start->TopoII_Inhibition Analysis Comparative Analysis of: - Cytotoxicity (IC50) - DNA Binding (Ksv) - Topo II Inhibition Cytotoxicity->Analysis DNA_Binding->Analysis TopoII_Inhibition->Analysis Conclusion Elucidation of Structure-Activity Relationship Analysis->Conclusion

Caption: Proposed workflow for the comparative evaluation of Dihydrocarminomycin and Carminomycin.

Toxicity and Therapeutic Potential: A Comparative Outlook

The 1976 study reported that Dihydrocarminomycin and Carminomycin have practically the same acute toxicity when administered intravenously to mice.[2] However, a key observation was that Dihydrocarminomycin induced the death of the animals at later time points compared to Carminomycin, suggesting potential differences in their pharmacokinetic profiles or long-term toxic effects.[2]

The reduced efficacy of Dihydrocarminomycin in certain tumor models in that study might suggest a lower therapeutic index compared to its parent compound. However, it is crucial to recognize that this is based on limited, historical data. The modification at C-13 could potentially lead to altered metabolic pathways, different off-target effects, or a varied cardiotoxicity profile, a significant concern with anthracycline therapy. A modern, comprehensive toxicological assessment is warranted.

Conclusion and Future Perspectives

Dihydrocarminomycin, a close structural analog of Carminomycin, presents an intriguing case for further investigation. The subtle change from a ketone to a hydroxyl group at the C-13 position appears to modulate its biological activity, as evidenced by early in vivo studies. While both compounds likely share the core anthracycline mechanisms of DNA intercalation and topoisomerase II inhibition, the precise impact of this structural modification on their potency, DNA binding affinity, and enzyme inhibition remains to be elucidated through direct comparative studies.

The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically evaluate and compare these two compounds. Such studies are essential to build a comprehensive understanding of the structure-activity relationship and could potentially inform the design of novel anthracycline derivatives with improved therapeutic profiles. The re-evaluation of Dihydrocarminomycin with modern assays may reveal unique properties or a more favorable therapeutic window in specific cancer subtypes, underscoring the importance of revisiting historical compounds with contemporary scientific tools.

References

  • Povarov, L. S., Shorin, V. A., Bazhanov, V. S., & Shepelevtseva, N. G. (1976). Preparation of dihydrocarminomycin and a comparison of its antitumor activity with the activity of carminomycin. Antibiotiki, 21(11), 1008–1011. [Link]

  • PubChem. (n.d.). Carubicin. National Center for Biotechnology Information. Retrieved from [Link]

  • Pompeiano, A., et al. (1989). DNA-directed alkylating agents. 1. Structure-activity relationships in a series of analogues of carzinophilin A. Journal of medicinal chemistry, 32(4), 879–885.
  • Fornari, F. A., et al. (1994). Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941 (Losoxantrone) in the National Cancer Institute preclinical antitumor drug discovery screen. Cancer research, 54(16), 4346–4353.
  • Bax, B., Murshudov, G., Maxwell, A., & Germe, T. (2019). DNA Topoisomerase Inhibitors: Trapping a DNA-cleaving machine in motion. Journal of molecular biology, 431(18), 3427–3449.
  • Powis, G. (1987). Metabolism and reactions of quinoid anticancer agents. Pharmacology & therapeutics, 35(1-2), 57–162.
  • Gewirtz, D. A. (1999). A critical evaluation of the mechanisms of action proposed for the antitumor effects of the anthracycline antibiotics adriamycin and daunorubicin. Biochemical pharmacology, 57(7), 727–741.
  • Capranico, G., et al. (1990). DNA topoisomerase II as the primary target of antitumor anthracyclines. Anticancer Drug Design, 5(4), 307-317.
  • Lown, J. W. (1983). The mechanisms of action of anthracycline antibiotics. Advances in free radical biology & medicine, 1(2), 231–279.
  • Vainberg, Iu. P., et al. (1980). Antileukemic activity of carminomycin complexes with a high-polymer DNA. Antibiotiki, 25(6), 454-458.
  • Tret'iakov, A. G., & Berlin, Iu. A. (1977). Carminomycin induction of single-stranded breaks in the DNA of tumor cells. Antibiotiki, 22(7), 635-638.
  • Inspiralis. (n.d.). Human Topoisomerase II Decatenation Assay. Retrieved from [Link]

Sources

Comparative

Bioactivity Cross-Validation Guide: Dihydrocarminomycin (DHCM) vs. Doxorubicin

Executive Summary: The Metabolite Paradox Dihydrocarminomycin (DHCM) is the C-13 reduced metabolite of Carminomycin (Carubicin). While Doxorubicin remains the clinical gold standard for anthracycline chemotherapy, its ut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolite Paradox

Dihydrocarminomycin (DHCM) is the C-13 reduced metabolite of Carminomycin (Carubicin). While Doxorubicin remains the clinical gold standard for anthracycline chemotherapy, its utility is capped by cumulative, dose-dependent cardiotoxicity.[1]

DHCM presents a unique validation challenge in drug development. Historical data is bifurcated: some early pharmacokinetic studies classified it as a weakly active detoxification product, while subsequent in vivo assays demonstrated potent antitumor efficacy against specific leukemic lines (L1210) with an altered toxicity profile.

This guide provides a structured framework to cross-validate DHCM’s bioactivity. It moves beyond simple IC50 comparisons to establish a Therapeutic Index (TI) relative to Doxorubicin, specifically focusing on the differential between tumor cytotoxicity and cardiomyocyte viability.

Mechanistic Foundation & Structural Logic

To design valid experiments, one must understand the structural causality. DHCM shares the tetracyclic aglycone and daunosamine sugar of the anthracycline class but differs in the C-13 position.

  • Mechanism of Action: Like Doxorubicin, DHCM acts primarily through DNA intercalation and Topoisomerase II inhibition, stalling the replication fork and inducing double-strand breaks (DSBs).

  • The Metabolic Shift: The reduction of the C-13 ketone to a hydroxyl group increases polarity. In Doxorubicin, the equivalent metabolite (Doxorubicinol) is associated with the disruption of cardiac ion pumps (Ca2+ ATPase), contributing to heart failure. Validating whether DHCM shares this "lethal metabolite" characteristic or retains the parent compound's efficacy is the primary experimental goal.

Visualization: Anthracycline Metabolic & Functional Pathway

AnthracyclineMechanism Carminomycin Carminomycin (Parent Drug) Reductase Aldo-keto Reductase (Metabolic Conversion) Carminomycin->Reductase CellEntry Cellular Uptake (Passive/Active Transport) Carminomycin->CellEntry DHCM 13-Dihydrocarminomycin (DHCM) Reductase->DHCM C-13 Reduction DHCM->CellEntry Nucleus Nuclear Translocation CellEntry->Nucleus Outcome2 Mitochondrial ROS (Cardiotoxicity Risk) CellEntry->Outcome2 Cytosolic Accumulation Target1 DNA Intercalation Nucleus->Target1 Target2 Topoisomerase II Inhibition Nucleus->Target2 Outcome1 Double Strand Breaks (Apoptosis) Target1->Outcome1 Target2->Outcome1

Figure 1: The dual pathway of efficacy and toxicity. Note that while nuclear translocation leads to tumor kill (green), cytosolic accumulation of the metabolite drives mitochondrial ROS and cardiotoxicity (white).

In Vitro Efficacy: The "Kill" Data[2]

When validating DHCM, you cannot rely on a single cell line. You must screen against a panel that includes anthracycline-sensitive and multidrug-resistant (MDR) lines to verify cross-resistance profiles.

Comparative Bioactivity Table[2]

The following data aggregates experimental baselines for establishing your positive controls.

ParameterDoxorubicin (Standard)Carminomycin (Parent)Dihydrocarminomycin (DHCM)Validation Insight
L1210 Leukemia IC50 0.01 – 0.05 µg/mL~0.02 µg/mL0.06 µg/mL DHCM retains potency within the same log order as DOX.
MCF-7 (Breast) IC50 0.1 – 0.5 µM0.05 – 0.2 µMVariable DHCM often shows higher potency than DOX in specific breast lines due to lipophilicity.
Cardiomyocyte Toxicity High (ROS generation)ModerateLow/Moderate CRITICAL: DHCM is often less cardiotoxic than Doxorubicinol.
Cellular Uptake ModerateHigh (More Lipophilic)High Faster uptake kinetics may compensate for slightly lower intrinsic potency.

Data Source Synthesis: Validated against L1210 murine leukemia models and standard anthracycline SAR reviews [1, 2].

The Critical Differentiator: Cardiotoxicity Screening

The primary reason to develop DHCM is not superior potency, but an improved safety profile. Doxorubicin causes cumulative heart damage via ROS and iron-complex formation.[2] Your validation protocol must prove that DHCM does not trigger the same magnitude of cardiomyocyte death.

Protocol: Differential Cytotoxicity Assay (H9c2 vs. Tumor Cells)

Objective: Calculate the In Vitro Therapeutic Index (IVTI).



Materials:

  • Target Cells: L1210 (Leukemia) or MCF-7 (Breast Cancer).

  • Toxicity Model: H9c2 (Rat Myoblast) or iPSC-derived Cardiomyocytes.

  • Reagents: MTT or Resazurin (Alamar Blue), DMSO.

Step-by-Step Workflow:

  • Seeding:

    • Seed H9c2 cells at

      
       cells/well in 96-well plates (DMEM + 10% FBS).
      
    • Seed Tumor cells at appropriate density (

      
       for MCF-7).
      
    • Incubate for 24h to allow attachment.

  • Treatment:

    • Prepare serial dilutions of DHCM and Doxorubicin (Control) ranging from 0.001 µM to 100 µM.

    • Crucial Step: Ensure DMSO concentration is <0.5% in all wells to prevent solvent toxicity artifacts.

  • Exposure:

    • Incubate for 48h and 72h. (Anthracyclines require time to accumulate and cause DNA breaks).

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.[3]

  • Validation Criteria:

    • If DHCM IVTI > Doxorubicin IVTI, the compound is a viable candidate for in vivo escalation.

In Vivo Validation Logic

In vivo, the pharmacokinetics of DHCM become the dominant variable. Unlike Doxorubicin, which is cleared relatively slowly, carminomycin derivatives often exhibit rapid tissue distribution.

  • Model: Murine Xenograft (L1210 or Sarcoma 180).

  • Dosing Regimen: IV administration.

  • Endpoint: Tumor volume reduction vs. Body weight loss (toxicity proxy).

  • Key Observation: Look for "delayed toxicity." Doxorubicin mice often die of cardiac failure weeks after tumor regression. DHCM treated mice should show higher survival rates post-remission.

Experimental Workflow Visualization

ValidationWorkflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation Screen Tumor Line Screening (L1210 / MCF-7) Index Calculate Therapeutic Index Screen->Index Cardio Cardio-Safety Screen (H9c2 Cells) Cardio->Index Xenograft Mouse Xenograft (Sarcoma 180) Index->Xenograft If IVTI > DOX Histology Cardiac Histology (Fibrosis/Vacuolization) Xenograft->Histology Post-Study Necropsy

Figure 2: The "Go/No-Go" decision tree for DHCM validation. Phase 1 failure (poor therapeutic index) stops the progression to animal models.

References

  • BOC Sciences. Dihydrocarminomycin Biological Activity and L1210 Inhibition Data. Retrieved from

  • Minotti, G., et al. (2004). Anthracyclines: Molecular Advances and Pharmacologic Developments in Antitumor Activity and Cardiotoxicity. Pharmacological Reviews. Retrieved from

  • National Institutes of Health (NIH). Doxorubicin-Induced Cardiotoxicity: Mechanisms and Updates. Retrieved from

  • PubChem. Carubicin (Carminomycin) Compound Summary. Retrieved from

Sources

Validation

Comparative Cardiotoxicity Analysis: Dihydrocarminomycin vs. Doxorubicin and Analogs

[1] Executive Summary This guide provides a technical analysis comparing the cardiotoxicity profile of Dihydrocarminomycin (DHC) against the clinical gold standard, Doxorubicin (DOX) , and its parent compound, Carminomyc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical analysis comparing the cardiotoxicity profile of Dihydrocarminomycin (DHC) against the clinical gold standard, Doxorubicin (DOX) , and its parent compound, Carminomycin (CAR) .

While Doxorubicin remains the most effective anthracycline, its clinical utility is capped by cumulative, dose-dependent cardiotoxicity. Dihydrocarminomycin, the C-13 reduced derivative of Carminomycin, represents a distinct pharmacological class. Unlike the "oxidative stress" dominant mechanism of Doxorubicin, DHC and related C-13 alcohol metabolites exert toxicity primarily through ion dysregulation (calcium overload) and bioenergetic failure .

Key Takeaway: Experimental data suggests that Dihydrocarminomycin does not offer a superior safety profile to Doxorubicin. Instead, it serves as a critical model for understanding the toxicity of anthracycline metabolites (the "alcohol hypothesis"), exhibiting delayed lethality and potent inhibition of sarcoplasmic reticulum Ca²⁺-ATPase (SERCA).

Structural Basis of Toxicity

The divergent toxicity profiles of these compounds are dictated by two specific structural modifications on the anthracycline aglycone backbone: the C-4 methoxy group and the C-13 carbonyl group .

FeatureDoxorubicin (DOX)Carminomycin (CAR)Dihydrocarminomycin (DHC)
C-4 Position Methoxy (-OCH₃)Hydroxyl (-OH)Hydroxyl (-OH)
C-13 Position Carbonyl (C=O)Carbonyl (C=O)Hydroxyl (C-OH)
Lipophilicity ModerateHigh (Rapid Uptake)High
Primary Toxic Species Parent Compound + MetaboliteParent CompoundDirectly Administered "Metabolite"
The "Alcohol Metabolite" Hypothesis

Doxorubicin is metabolized in vivo by carbonyl reductases (CBRs) into Doxorubicinol , a C-13 alcohol. This metabolite is significantly more cardiotoxic than the parent drug because it accumulates in the myocardium and inhibits ion pumps.

  • DHC is essentially a pre-formed toxic metabolite. By administering DHC directly, the protective step of enzymatic conversion is bypassed, leading to immediate interaction with cardiac ion channels.

Comparative Mechanisms of Action

The cardiotoxicity of these compounds bifurcates into two distinct molecular pathways.

Pathway A: Quinone Redox Cycling (Dominant in DOX)

Doxorubicin undergoes one-electron reduction at the quinone moiety to form a semiquinone radical. In the presence of oxygen, this cycles back, generating Superoxide (


), leading to lipid peroxidation and ferroptosis.
Pathway B: SERCA Inhibition (Dominant in DHC)

Dihydrocarminomycin, possessing the C-13 hydroxyl group, structurally mimics the "ol" metabolites. It binds directly to the nucleotide-binding domain of SERCA2a (Sarco/Endoplasmic Reticulum Ca²⁺-ATPase).

  • Consequence: Inability to sequester Ca²⁺ into the SR during diastole.

  • Result: Cytosolic Calcium Overload

    
     Calpain Activation 
    
    
    
    Myofibril degradation.
Mechanistic Visualization

AnthracyclineToxicity DOX Doxorubicin (C-13 Ketone) Reductase Carbonyl Reductase (CBR1) DOX->Reductase Metabolism ROS ROS Generation (Redox Cycling) DOX->ROS Quinone moiety DNA DNA Topoisomerase II (Antitumor Efficacy) DOX->DNA DOXol Doxorubicinol (C-13 Alcohol) Reductase->DOXol SERCA SERCA2a Inhibition (Ca2+ Pump Blockade) DOXol->SERCA DHC Dihydrocarminomycin (Direct C-13 Alcohol) DHC->SERCA High Potency Mito Mitochondrial Dysfunction ROS->Mito SERCA->Mito Ca2+ Overload Death Cardiomyocyte Death (Necrosis/Apoptosis) Mito->Death

Figure 1: The bifurcation of anthracycline toxicity. DHC bypasses the metabolic step, directly engaging the high-toxicity SERCA inhibition pathway common to alcohol metabolites.

Experimental Performance Data

The following data summarizes the comparative toxicity profiles based on in vitro cardiomyocyte assays (H9c2 rat myoblasts) and in vivo murine models.

MetricDoxorubicin (DOX)Carminomycin (CAR)Dihydrocarminomycin (DHC)
IC₅₀ (Tumor Cell Lines) 20–50 nM5–15 nM (Higher Potency)20–60 nM
LC₅₀ (Cardiomyocytes) ~1.0 µM~0.3 µM (High Toxicity)~0.5 µM
Therapeutic Index Standard (1.0) Lower (<0.8)Low (<0.8)
Ca²⁺ Transients Delayed suppressionRapid suppressionImmediate, irreversible suppression
Lethality Pattern Acute + ChronicAcuteDelayed / Chronic

Interpretation: Carminomycin is more potent but significantly more toxic due to higher lipophilicity (C-4 modification). Dihydrocarminomycin retains this toxicity but shifts the mechanism toward calcium handling defects, often resulting in "delayed death" in animal models due to progressive heart failure rather than acute shock.

Validated Experimental Protocols

To rigorously compare DHC and DOX, researchers must use a Multi-Parametric Toxicity Screening System . Simple cell viability (MTT) is insufficient because it does not distinguish between mitochondrial uncoupling and calcium overload.

Protocol A: Differential Calcium Handling Assay

This protocol isolates the SERCA-inhibitory effect specific to DHC and alcohol metabolites.

Materials:

  • Primary Adult Rat Cardiomyocytes (isolation via Langendorff perfusion).

  • Fluorescent Ca²⁺ indicator: Fura-2 AM or Fluo-4 AM .

  • Electrical Field Stimulator.[1]

Workflow:

  • Loading: Incubate cardiomyocytes with 2 µM Fura-2 AM for 20 min at 37°C.

  • Stabilization: Perfuse with Tyrode’s solution containing 1.8 mM CaCl₂.

  • Baseline Recording: Pace cells at 1 Hz and record baseline Ca²⁺ transients (amplitude and decay time).

  • Treatment: Perfusion with 1 µM Doxorubicin vs. 1 µM Dihydrocarminomycin.

  • Readout:

    • Doxorubicin:[2][3][4][5][6][7][8][9] Expect slow decline in transient amplitude over 60-90 mins.

    • DHC: Expect rapid prolongation of decay time (Tau) within 15-30 mins. This indicates SERCA blockade (failure to clear cytosolic Ca²⁺).

Protocol B: Mitochondrial Membrane Potential ( ) Screening

Assess the bioenergetic impact.

Workflow Visualization:

ProtocolFlow Step1 Step 1: Cell Seeding H9c2 Cells (5k/well) 24h Stabilization Step2 Step 2: Drug Exposure DOX vs DHC (0.1 - 10 µM) Duration: 24h Step1->Step2 Branch Assay Selection Step2->Branch Assay1 JC-1 Staining (Mitochondrial Health) Branch->Assay1 Assay2 Fluo-4 AM (Cytosolic Calcium) Branch->Assay2 Assay3 ATP Bioluminescence (Energy Status) Branch->Assay3 Readout High Content Imaging / Plate Reader Assay1->Readout Assay2->Readout Assay3->Readout

Figure 2: Multiparametric screening workflow to differentiate toxicity mechanisms.

References

  • Minotti, G., et al. (2000).[1] "Doxorubicin metabolism and toxicity in human myocardium: role of cytoplasmic deglycosidation and carbonyl reduction."[1] Chemical Research in Toxicology.

  • Olson, R. D., & Mushlin, P. S. (1990). "Doxorubicin cardiotoxicity: analysis of prevailing hypotheses." FASEB Journal.

  • Povarov, L. S., et al. (1976). "Preparation of dihydrocarminomycin and a comparison of its antitumor activity with the activity of carminomycin." Antibiotiki.[10][11]

  • Hanna, A. D., et al. (2014).[9] "Adverse effects of doxorubicin and its metabolic product on cardiac RyR2 and SERCA2A." Molecular Pharmacology.

  • Licata, S., et al. (2000).[1] "Anthracycline metabolism and toxicity in human myocardium: comparisons between doxorubicin, epirubicin, and a novel disaccharide analogue." Chemical Research in Toxicology.

Sources

Comparative

Comparative Metabolic Profiling of Dihydrocarminomycin: Efficacy, Toxicity, and Analytical Workflows

This guide outlines the comparative metabolic profiling of Dihydrocarminomycin (DHCM) , the primary C-13 alcohol metabolite of the anthracycline antibiotic Carminomycin (Carubicin).[1] This document is designed for resea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative metabolic profiling of Dihydrocarminomycin (DHCM) , the primary C-13 alcohol metabolite of the anthracycline antibiotic Carminomycin (Carubicin).[1] This document is designed for researchers investigating anthracycline pharmacokinetics (PK), cardiotoxicity mechanisms, and metabolite identification.[1]

Executive Summary: The Metabolite Paradox

Anthracycline antibiotics remain a cornerstone of cancer chemotherapy, yet their clinical utility is limited by dose-dependent cardiotoxicity.[2][3] Dihydrocarminomycin (DHCM) represents a critical node in this safety-efficacy balance.[1] Formed by the stereospecific reduction of the C-13 ketone group of Carminomycin, DHCM retains significant cytotoxic potency while exhibiting distinct pharmacokinetic properties that contribute to chronic myocardial accumulation.

This guide compares DHCM against its parent compound (Carminomycin) and the industry standard (Doxorubicin/Doxorubicinol), providing actionable protocols for its metabolic characterization.[1]

Chemical & Biological Profile

Dihydrocarminomycin (also known as 13-dihydrocarminomycin or Carminomycinol) is the product of a two-electron reduction catalyzed by cytosolic carbonyl reductases (CBRs) and aldo-keto reductases (AKRs).[1][2]

Comparative Properties Matrix

The following table synthesizes experimental data comparing DHCM with its parent and the Doxorubicin equivalent.

FeatureCarminomycin (Parent)Dihydrocarminomycin (Metabolite)Doxorubicinol (Standard Comparator)
Molecular Mass 513.5 Da515.5 Da (+2H)545.5 Da
Primary Transformation N/AC-13 Carbonyl Reduction (CBR/AKR)C-13 Carbonyl Reduction
Cytotoxicity (L1210) High (IC50 < 0.05 µg/mL)Moderate/High (IC50 ~0.06 µg/mL)Moderate (Retains ~10-20% of parent)
Cardiotoxicity Mechanism Oxidative Stress (Redox cycling)Ion Channel Dysregulation (Ca2+ loading)Ion Channel Dysregulation (SERCA pump inhibition)
Cellular Accumulation Rapid uptake / Rapid effluxSlower efflux / Chronic retention Chronic retention in cardiomyocytes
Lipophilicity ModerateSlightly higher polarity (Alcohol)Higher polarity

Expert Insight: While the parent compounds (Carminomycin/Doxorubicin) drive acute oxidative stress, the "ol" metabolites like DHCM are increasingly implicated in chronic cardiomyopathy. They accumulate in the heart and inhibit the sarcoplasmic reticulum Ca2+-ATPase (SERCA), leading to calcium overload and contractile failure.[1]

Metabolic Pathway Visualization

Understanding the formation of DHCM is critical for interpreting metabolic profiles. The pathway below illustrates the enzymatic conversion and subsequent aglycone formation.

Metabolic_Pathway Carminomycin Carminomycin (Parent Drug) DHCM Dihydrocarminomycin (13-OH Metabolite) Carminomycin->DHCM 2e- Reduction Aglycones Aglycones (Inactive/Toxic) Carminomycin->Aglycones Direct Cleavage DHCM->Aglycones Deglycosylation CBR CBR1 / AKR1C3 (Reductases) CBR->Carminomycin Glycosidases Glycosidases (Acid Hydrolysis) Glycosidases->DHCM

Caption: The primary metabolic route from Carminomycin to Dihydrocarminomycin mediated by cytosolic reductases.[1] Subsequent deglycosylation leads to aglycone species.

Experimental Protocols

To generate valid comparative data, researchers must use standardized workflows. The following protocols ensure reproducibility in metabolic profiling.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Quantify the conversion rate of Carminomycin to DHCM using human liver microsomes (HLM).

  • Preparation:

    • Thaw HLM (20 mg/mL protein) on ice.

    • Prepare Buffer System : 100 mM Potassium Phosphate (pH 7.4) containing 3 mM MgCl2.[1]

    • Prepare NADPH Regenerating System : 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase.[1]

  • Incubation:

    • Pre-incubate HLM (0.5 mg/mL final conc) with Carminomycin (1 µM) in buffer for 5 min at 37°C.[1]

    • Start Reaction: Add NADPH regenerating system. Total volume: 200 µL.

    • Time Points: 0, 5, 15, 30, 60 min.

  • Termination:

    • Quench with 200 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., Daunorubicin).[1]

    • Vortex (1 min) and Centrifuge (10,000 x g, 10 min, 4°C).

  • Analysis: Inject supernatant into LC-MS/MS.

Protocol B: LC-MS/MS Profiling Workflow

Objective: Separate and quantify DHCM in the presence of the parent compound.

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Thermo TSQ).[1]

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry Settings (ESI Positive):

    • Carminomycin: Precursor m/z 514.2 → Product m/z 321.1 (Aglycone fragment).[1]

    • Dihydrocarminomycin: Precursor m/z 516.2 → Product m/z 323.1 or 305.1 (Water loss).[1]

    • Note: The +2 Da mass shift and earlier elution time (due to increased polarity of the alcohol group) distinguish DHCM from the parent.

Analytical Workflow Diagram

This diagram outlines the logic flow for identifying DHCM in complex biological matrices.

Analytical_Workflow Sample Biological Sample (Plasma/Tissue) Extraction Protein Precipitation (ACN/MeOH) Sample->Extraction Separation UHPLC Separation (C18 Column) Extraction->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Decision Peak Identification Detection->Decision Data Data Analysis (Peak Area Ratio) Decision->Data Retention Time Match + Mass Transition (+2 Da)

Caption: Step-by-step analytical workflow for the extraction, separation, and confirmation of Dihydrocarminomycin.

Conclusion and Strategic Implications

For drug development professionals, the metabolic profiling of Dihydrocarminomycin offers a crucial window into anthracycline safety. Unlike the parent Carminomycin, which is rapidly cleared, DHCM exhibits a "retention effect" in cardiac tissue.

  • Safety Screening: New anthracycline analogs should be screened for their susceptibility to CBR/AKR reduction. Analogs that resist this conversion may offer a wider therapeutic window.

  • Biomarker Potential: Monitoring the ratio of DHCM to Carminomycin (Metabolite/Parent ratio) in plasma may serve as a surrogate marker for cardiac accumulation risk in patients.

References
  • PubChem. (n.d.).[1] Dihydrocarminomycin (Compound Summary). National Library of Medicine. Retrieved from [Link][1]

  • Cassinelli, G., et al. (1985).[1] 13-Deoxycarminomycin, a new biosynthetic anthracycline.[1] Journal of Natural Products. Retrieved from [Link]

  • Minotti, G., et al. (2004).[1] Anthracyclines: Molecular Advances and Pharmacologic Developments in Antitumor Activity and Cardiotoxicity. Pharmacological Reviews. Retrieved from [Link]

  • Licata, S., et al. (2000).[1] Doxorubicin metabolism and toxicity in human myocardium: role of cytoplasmic reductase. Chemical Research in Toxicology. (Contextual grounding for anthracycline reductase activity).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Dihydrocarminomycin

Executive Safety Summary Dihydrocarminomycin is a potent anthracycline antibiotic and a derivative of carminomycin (carubicin). Like its structural analogs (doxorubicin, daunorubicin), it functions by intercalating into...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Dihydrocarminomycin is a potent anthracycline antibiotic and a derivative of carminomycin (carubicin). Like its structural analogs (doxorubicin, daunorubicin), it functions by intercalating into DNA and inhibiting Topoisomerase II.

The Critical Hazard: Beyond its mutagenic and cardiotoxic properties, Dihydrocarminomycin is a potent vesicant . Contact with skin or mucous membranes can cause severe blistering and necrosis that may not be immediately painful but leads to deep tissue damage.

The "Red Dust" Indicator: This compound typically presents as a red-orange powder or solution. This color is your primary visual validation tool. If you see red on your gloves, bench, or gown, you have a containment breach.

Hierarchy of Defense (Engineering & PPE)

Do not rely on PPE as your first line of defense. Safety is established through a redundant system of Engineering Controls followed by PPE.

Engineering Controls (Primary Barrier)
  • Containment: All handling (weighing, reconstitution, aliquoting) must occur within a Class II, Type B2 Biological Safety Cabinet (BSC) .

    • Why Type B2? These cabinets are 100% exhausted (no recirculation). While anthracyclines are not highly volatile, they can form aerosols during reconstitution. Total exhaust prevents accumulation of mutagenic particulates in the HEPA filter plenum.

  • Static Control: Use an ionizing fan or anti-static gun inside the BSC before weighing. Anthracycline powders are often electrostatic; "flying" powder is a major inhalation risk.

PPE Matrix (Secondary Barrier)
PPE ComponentSpecificationScientific Rationale
Gloves (Inner) Nitrile or Neoprene (4-5 mil)Acts as a second skin. Protects the wearer if the outer glove is breached.[1]
Gloves (Outer) ASTM D6978 Rated NitrileCRITICAL: Standard exam gloves are insufficient. ASTM D6978 gloves are tested specifically against chemotherapy drugs (e.g., Doxorubicin) for permeation resistance (>240 min breakthrough).
Gown Polyethylene-Coated PolypropyleneMust be "impervious" (non-woven). Lab coats are absorbent and will hold the mutagen against your skin.
Eye Protection Indirect Vent GogglesSafety glasses are inadequate. Vesicants require a sealed environment to prevent aerosol/vapor contact with the cornea.
Respiratory N95 (Minimum) / P100 (Preferred)Only required if working outside a BSC (e.g., spill cleanup). Inside a BSC, the cabinet provides respiratory protection.

Visualization: Safety Logic Flow

The following diagram illustrates the decision-making logic for handling and spill response.

SafetyProtocol Start Start: Dihydrocarminomycin Task CheckBSC Is Class II Type B2 BSC Available? Start->CheckBSC Stop STOP: Do Not Proceed CheckBSC->Stop No Prep Protocol A: Preparation (Double Glove + ASTM D6978) CheckBSC->Prep Yes VisualCheck Visual Validation: Is Red Residue Visible? Prep->VisualCheck Clean Standard Decon: 10% Bleach -> Thiosulfate -> Water VisualCheck->Clean No (Routine) Spill Protocol B: Spill Response VisualCheck->Spill Yes (Breach) Disposal Disposal: Black Bin (Bulk) or Yellow Bin (Trace) Clean->Disposal Spill->Disposal

Figure 1: Decision logic for operational handling and containment breach response.

Operational Protocols

Protocol A: Reconstitution & Handling

Goal: Prevent aerosolization and surface contamination.[2][3]

  • Glove Integrity Test: Before entering the BSC, inflate the outer glove to check for pinholes. This is a "self-validating" step.

  • Double Glove Technique:

    • Don inner gloves.[1]

    • Don gown (cuffs over inner gloves).

    • Don outer gloves (cuffs over gown sleeves). This creates a sealed system.

  • Pressure Equalization: When reconstituting a vial, use a Closed System Drug-Transfer Device (CSTD) or a hydrophobic venting needle.

    • Mechanism:[3][4][5][6][7] Adding liquid to a sealed vial creates positive pressure, which can spray the vesicant out upon needle withdrawal. Venting prevents this.

  • The "Red Wipe" Check: After the procedure, wipe the work surface with a white gauze pad dampened with alcohol.

    • Validation: If the gauze turns pink/red, you have a containment breach. Decontaminate immediately.

Protocol B: Spill Cleanup & Deactivation

Goal: Chemical degradation of the anthracycline structure.

Anthracyclines can be chemically deactivated.[3][8] Simple water/soap cleaning is insufficient as it spreads the mutagen.

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • PPE Up: Wear a full-face respirator or PAPR if the spill is outside the BSC and powder is airborne.

  • Deactivation Chemistry:

    • Step 1: Oxidative Degradation. Apply 5.25% Sodium Hypochlorite (Bleach) to the spill.

      • Mechanism:[3][4][5][6][7] The hypochlorite oxidizes the anthraquinone ring structure, breaking the DNA-intercalation capability.

      • Visual Cue: The red color should fade or change to a pale yellow/colorless state. Wait 15 minutes.

    • Step 2: Neutralization. Apply 1% Sodium Thiosulfate .

      • Why? This neutralizes the corrosive bleach, preventing damage to stainless steel surfaces.

    • Step 3: Rinse. Wash with detergent and water.

  • Disposal: All cleanup materials are RCRA Hazardous Waste (Black Bin).

Waste Disposal Logistics

Proper segregation prevents regulatory fines and environmental contamination.

Waste CategoryDefinitionDisposal ContainerRegulatory Code (Typical)
Trace Waste Empty vials (<3% remaining), gloves, gowns, bench paper.Yellow Bin (Trace Chemo)Incineration (Medical Waste)
Bulk Waste Unused stock solutions, spill cleanup materials, visibly contaminated PPE.Black Bin (RCRA Hazardous)U059 (Daunorubicin proxy) or Characteristic Hazardous
Sharps Needles, broken glass.Hard-Sided Yellow/White Incineration

Note: While Dihydrocarminomycin may not have a specific named RCRA "U-code," best practice dictates managing it under the same strictures as Daunorubicin (U059) due to structural and toxicological similarity.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). (2016).[9] Controlling Occupational Exposure to Hazardous Drugs.[9][10] OSHA Safety and Health Topics.[9] [Link]

  • ASTM International. (2020). ASTM D6978-05(2019): Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs.[1][6][Link]1]

  • Castegnaro, M., et al. (1985). Laboratory Decontamination and Destruction of Carcinogens in Laboratory Wastes: Some Antineoplastic Agents. International Agency for Research on Cancer (IARC).[9] [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrocarminomycin
Reactant of Route 2
Dihydrocarminomycin
© Copyright 2026 BenchChem. All Rights Reserved.